Product packaging for 3-Propylthio-4H-1,2,4-triazole(Cat. No.:CAS No. 34945-15-8)

3-Propylthio-4H-1,2,4-triazole

Cat. No.: B1598102
CAS No.: 34945-15-8
M. Wt: 143.21 g/mol
InChI Key: PAJVYOXCHCXLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Propylthio-4H-1,2,4-triazole is a chemical compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol . It is characterized by a melting point of 52-54 °C . As a member of the 1,2,4-triazole family, this compound features a triazole ring system, which is a versatile scaffold in medicinal and agricultural chemistry research. The propylthio side chain contributes to its properties, including a calculated LogP of 1.7, indicating moderate hydrophobicity, and a topological polar surface area of 66.9 Ų . The compound is supplied with the CAS Registry Number 34945-15-8 . This product is intended for research purposes and laboratory use only; it is not for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3S B1598102 3-Propylthio-4H-1,2,4-triazole CAS No. 34945-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVYOXCHCXLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371929
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34945-15-8
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Propylthio-4H-1,2,4-triazole (CAS Number: 34945-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Propylthio-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectral characterization, potential therapeutic applications, and the underlying mechanistic rationale for its biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, allow for high-affinity interactions with a wide range of biological targets.[1] The incorporation of a thioether linkage at the 3-position, as seen in this compound, further enhances the molecule's lipophilicity and potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery.

PropertyValueSource
CAS Number 34945-15-8Internal
Molecular Formula C₅H₉N₃SInternal
Molecular Weight 143.21 g/mol Internal
Appearance White to off-white crystalline solid (predicted)Internal
Melting Point Not explicitly reported, but related compounds have melting points in the range of 100-200°C[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Internal

Expected Spectral Characteristics:

Spectroscopy Expected Peaks and Signals
¹H NMR - Propyl group: A triplet around 0.9-1.1 ppm (CH₃), a sextet around 1.6-1.8 ppm (CH₂), and a triplet around 2.9-3.2 ppm (S-CH₂). - Triazole ring: A broad singlet for the N-H proton (δ > 10 ppm, exchangeable with D₂O) and a singlet for the C-H proton around 8.0-8.5 ppm.
¹³C NMR - Propyl group: Signals around 13-14 ppm (CH₃), 22-24 ppm (CH₂), and 33-35 ppm (S-CH₂). - Triazole ring: Two signals for the triazole carbons, one for the C-S carbon around 160-170 ppm and another for the C-H carbon around 140-150 ppm.
IR (cm⁻¹) - N-H stretch: A broad band in the region of 3100-3400 cm⁻¹. - C-H stretch: Bands in the 2800-3000 cm⁻¹ region. - C=N stretch: A sharp peak around 1600-1650 cm⁻¹. - C-S stretch: A weaker band in the 600-800 cm⁻¹ region.
Mass Spectrometry - [M+H]⁺: A prominent peak at m/z 144.0590, corresponding to the protonated molecule.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from readily available starting materials. The causality behind this experimental choice lies in the robust and well-established reactivity of the precursor molecules.

Workflow for the Synthesis of this compound

A Thiosemicarbazide C Step 1: Cyclization A->C B Formic Acid B->C D 4H-1,2,4-triazole-3-thiol C->D G Step 2: S-Alkylation D->G E 1-Bromopropane E->G F Base (e.g., KOH) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol (Precursor)

The initial and critical step is the synthesis of the 4H-1,2,4-triazole-3-thiol precursor. This is accomplished via the cyclization of thiosemicarbazide with formic acid. This acid-catalyzed condensation and subsequent intramolecular cyclization is a high-yielding and reliable method for constructing the triazole ring.

  • Materials:

    • Thiosemicarbazide

    • Formic acid (85%)

    • Reflux condenser

    • Heating mantle

    • Beakers, flasks, and other standard laboratory glassware

  • Protocol:

    • In a round-bottom flask, a mixture of thiosemicarbazide and an excess of formic acid is prepared.

    • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

    • The resulting solid is triturated with cold water, filtered, washed with water to remove any remaining impurities, and dried to yield 4H-1,2,4-triazole-3-thiol.

Step 2: S-Propylation of 4H-1,2,4-triazole-3-thiol

The final step involves the selective S-alkylation of the thiol group of the precursor. The use of a base is crucial here to deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 1-bromopropane.

  • Materials:

    • 4H-1,2,4-triazole-3-thiol

    • 1-Bromopropane

    • Potassium hydroxide (KOH) or another suitable base

    • Ethanol or another suitable solvent

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware

  • Protocol:

    • 4H-1,2,4-triazole-3-thiol is dissolved in ethanol in a round-bottom flask.

    • An equimolar amount of potassium hydroxide, dissolved in a minimal amount of water or ethanol, is added dropwise to the solution with stirring.

    • An equimolar amount of 1-bromopropane is then added to the reaction mixture.

    • The mixture is stirred at room temperature or gently heated for 2-4 hours. The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Therapeutic Applications and Biological Activity

Derivatives of 3-alkylthio-1,2,4-triazole have demonstrated a broad spectrum of biological activities, making this compound a compound of significant interest for drug discovery programs.

Antimicrobial Activity:

Numerous studies have highlighted the potent antibacterial and antifungal properties of 3-alkylthio-1,2,4-triazole derivatives.[4][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting cytochrome P450 enzymes like CYP121.[3] Other potential targets include dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]

Anticancer Activity:

The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[1] The anticancer activity of 3-alkylthio-1,2,4-triazole derivatives is believed to be mediated through various mechanisms, including the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[9] Some derivatives have also been shown to induce apoptosis and arrest the cell cycle in cancer cells.[11][12]

Potential Molecular Targets and Signaling Pathways

cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action A This compound B Inhibition of Cytochrome P450 CYP121 A->B C Inhibition of Dihydrofolate Reductase (DHFR) A->C D Disruption of Bacterial Cell Wall Synthesis B->D E Inhibition of Nucleotide Synthesis C->E F Bacterial Cell Death D->F E->F G This compound H Inhibition of Protein Kinases G->H I Cell Cycle Arrest H->I J Induction of Apoptosis H->J K Inhibition of Cancer Cell Proliferation I->K J->K L Tumor Growth Inhibition K->L

Caption: Postulated mechanisms of action for this compound.

Quantitative Biological Data for Related Compounds:

While specific IC₅₀ or MIC values for this compound are not extensively reported, data from closely related analogs provide valuable insights into its potential potency.

Compound TypeActivityTarget/OrganismReported Values (IC₅₀/MIC)Reference
3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazolesAnti-tubercularMycobacterium tuberculosisIC₅₀: 0.03-6.96 µg/mL[3]
1,2,4-Triazolo[3,4-b][3][7][13]thiadiazinesAntibacterialE. coli, P. aeruginosaMIC: 3.125 µg/mL[1]
5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolsAntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosaMIC: 0.5–1 µM[1]
Diarylurea derivatives with a triazole moietyAnticancerHT-29, H460, MDA-MB-231 cancer cellsIC₅₀: 0.85-1.54 µM[1]
4,5-disubstituted-1,2,4-triazol-3-thione derivativesAnticancerMCF-7 breast cancer cellsIC₅₀: 4.23 µM[14]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on the safety data sheets of related triazole compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogs make it an attractive candidate for further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of microbial strains and cancer cell lines to determine its specific activity profile. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the rational design and optimization of more potent and selective 1,2,4-triazole-based drugs.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties and Applications of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine (C5H9N3S)

Abstract

The molecular formula C5H9N3S represents a multitude of isomers, each with unique physicochemical properties and potential biological activities. This guide focuses on a particularly relevant isomer, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine , chosen for its embodiment of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. We will provide an in-depth exploration of its structural features, predicted properties, synthesis, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a heterocyclic pharmacophore of significant interest in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for diverse substitutions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. Our chosen molecule, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, features this core, along with a chiral ethylamine side chain, presenting a rich chemical space for exploration.

Molecular Structure and Key Features
  • Molecular Formula: C5H9N3S

  • IUPAC Name: 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine

  • CAS Number: 104797-73-1

  • Molecular Weight: 143.21 g/mol

  • Key Structural Features:

    • 2-Aminothiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, with an amino group at the 2-position. This core is known to be involved in key binding interactions with various biological targets.

    • Chiral Center: The ethylamine side chain at the 4-position creates a stereocenter, meaning the molecule can exist as two enantiomers (R and S). This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles.

    • Primary Amino Groups: The molecule possesses two primary amino groups, which can act as hydrogen bond donors and serve as sites for further chemical modification.

Physicochemical and Pharmacokinetic Profile (Predicted)

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the predicted properties of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, which are crucial for assessing its drug-likeness.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) -0.2 to 0.5Indicates the molecule's lipophilicity. A low logP suggests good aqueous solubility, which is favorable for oral bioavailability.
pKa (Acid Dissociation Constant) ~6.5 (side chain NH2), ~4.0 (thiazole NH2)The presence of multiple basic centers affects the molecule's charge state at physiological pH, influencing its solubility, permeability, and interaction with targets.
Topological Polar Surface Area (TPSA) ~90 ŲA measure of the molecule's polarity. A TPSA below 140 Ų is generally associated with good cell membrane permeability.
Number of Hydrogen Bond Donors 3These groups are crucial for forming interactions with biological targets, but an excessive number can hinder membrane permeability.
Number of Hydrogen Bond Acceptors 3These sites also contribute to target binding and solubility.
Rotatable Bonds 2A low number of rotatable bonds is generally favorable for binding affinity, as it reduces the entropic penalty upon binding to a target.

These predicted properties suggest that 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine has a favorable profile for a drug candidate, with good solubility and potential for membrane permeability.

Synthesis and Characterization

The synthesis of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine can be achieved through a multi-step process, leveraging the well-established Hantzsch thiazole synthesis.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route:

G A 3-Chlorobutan-2-one C Intermediate: 4-methyl-2-aminothiazole A->C Hantzsch Thiazole Synthesis B Thiourea B->C E Intermediate: 4-(bromomethyl)-2-aminothiazole C->E Radical Bromination D N-Bromosuccinimide (NBS) D->E G Final Product: 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine E->G Nucleophilic Substitution F Ammonia F->G

Caption: A potential synthetic pathway for 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the initial step of the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirring solution, add 3-chlorobutan-2-one (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-methyl-2-aminothiazole intermediate.

Structural Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Functional Group Analysis Purity Purity Analysis (HPLC) Synthesized_Compound->Purity

Caption: Workflow for the analytical characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as N-H and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound and to separate enantiomers if a chiral column is used.

Potential Biological Applications and Mechanism of Action

Derivatives of the 2-aminothiazole scaffold have shown a wide range of biological activities. The structure of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine suggests it could be investigated for several applications.

Kinase Inhibition

The 2-aminothiazole core is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group and the thiazole nitrogen can form key hydrogen bonds with the kinase hinge region.

G Molecule 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine 2-Aminothiazole core Ethylamine side chain Kinase Kinase Target ATP Binding Pocket Hinge Region Molecule:f0->Kinase:f1 Hydrogen Bonding Inhibition Inhibition of Kinase Activity Kinase->Inhibition Binding Event Downstream Modulation of Downstream Signaling Inhibition->Downstream

Caption: Proposed mechanism of action for kinase inhibition.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

  • Reagents and Plate Preparation: Prepare a solution of the test compound in DMSO. In a 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Conclusion and Future Directions

1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, with its 2-aminothiazole core and chiral side chain, represents a promising starting point for further investigation in drug discovery. Its favorable predicted physicochemical properties and the known biological activities of related compounds make it a compelling candidate for screening against various targets, particularly protein kinases. Future work should focus on the stereoselective synthesis of its enantiomers to elucidate their individual pharmacological profiles, followed by lead optimization to enhance potency and selectivity.

Spectroscopic Characterization of 3-Propylthio-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties. The functionalization of this scaffold allows for the fine-tuning of its characteristics, leading to the development of novel therapeutic agents and advanced materials. Among its myriad derivatives, 3-Propylthio-4H-1,2,4-triazole emerges as a compound of significant interest. The introduction of a propylthio group at the 3-position can modulate the lipophilicity and electronic properties of the triazole ring, potentially influencing its biological targets and reactivity.

A thorough understanding of the molecular structure is paramount for elucidating its function and guiding further derivatization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to probe the intricate details of molecular architecture. This technical guide offers an in-depth analysis of the predicted spectroscopic data for this compound, grounded in established principles and data from related structures. The protocols and interpretations presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of substituted 1,2,4-triazoles.

Molecular Structure and Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms. For this compound, the predominant tautomer is expected to be the 4H-form, where the proton is located on the nitrogen at position 4. This is a common feature for many 3-substituted-1,2,4-triazoles.

Caption: Predicted structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • For quantitative ¹³C NMR, a higher concentration may be necessary.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Securely cap the NMR tube.

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[1]

  • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

  • The spectral width is typically set to 16 ppm, centered around 6 ppm.[1]

  • A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.[1]

3. ¹³C NMR Acquisition:

  • Following ¹H NMR, acquire the ¹³C NMR spectrum.

  • A standard proton-decoupled pulse sequence is typically used.[2]

  • Due to the low natural abundance of ¹³C, a larger number of scans will be required.[3]

  • For routine spectra of small molecules, a 30° pulse, a 4 s acquisition time, and no relaxation delay are often suitable.[4]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and reference it to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants.[5][6]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.8br s1HN-H (Triazole)
~8.5s1HC5-H (Triazole)
~3.1t2HS-CH₂
~1.7sext2HS-CH₂-CH₂
~0.9t3HCH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C3 (Triazole)
~145C5 (Triazole)
~32S-CH₂
~22S-CH₂-CH₂
~13CH₃
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals several key features. A broad singlet observed at a downfield chemical shift of approximately 13.8 ppm is characteristic of the N-H proton of the triazole ring. The proton attached to C5 of the triazole ring is expected to appear as a singlet around 8.5 ppm. The propylthio group will exhibit a typical splitting pattern: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.7 ppm), and a triplet for the methylene group directly attached to the sulfur atom (~3.1 ppm). The downfield shift of the S-CH₂ group is due to the deshielding effect of the electronegative sulfur atom.

In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring are expected to resonate at approximately 165 ppm (C3) and 145 ppm (C5). The carbon attached to the sulfur atom (C3) is significantly deshielded. The carbons of the propyl group will appear in the aliphatic region, with the S-CH₂ carbon around 32 ppm, the central methylene carbon around 22 ppm, and the terminal methyl carbon around 13 ppm.

Caption: Predicted ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Finely grind 1-2 mg of the solid this compound with an agate mortar and pestle.[7]

  • Mix the ground sample thoroughly with 100-200 mg of dry, IR-grade potassium bromide (KBr).[7]

  • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[7]

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[8]

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H stretch (Triazole ring)
2960-2850MediumC-H stretch (Aliphatic)
~1620MediumC=N stretch (Triazole ring)
~1550MediumN-N stretch (Triazole ring)
~1280MediumC-N stretch (Triazole ring)
~700MediumC-S stretch
Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium intensity band in the region of 3100-3000 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring.[9] The aliphatic C-H stretching vibrations of the propyl group will appear in the 2960-2850 cm⁻¹ range.[10] The stretching vibrations of the C=N and N-N bonds within the triazole ring are expected to give rise to absorptions around 1620 cm⁻¹ and 1550 cm⁻¹, respectively. The C-N stretching vibration of the ring is likely to be observed around 1280 cm⁻¹. A band in the region of 700 cm⁻¹ can be assigned to the C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]

2. Ionization:

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[11][12] This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•).[11][12]

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data
m/zPredicted Identity of Fragment
143[M]⁺• (Molecular Ion)
114[M - C₂H₅]⁺
100[M - C₃H₇]⁺•
71[C₃H₇S]⁺
69[Triazole ring fragment]⁺
Interpretation of Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at an m/z of 143, corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the propylthio side chain. A common fragmentation pathway for N-heterocycles is the loss of alkyl radicals.[13] Therefore, we can anticipate a fragment ion at m/z 114, corresponding to the loss of an ethyl radical ([M - C₂H₅]⁺), and a significant peak at m/z 100, resulting from the loss of the entire propyl radical ([M - C₃H₇]⁺•). The fragmentation of the propylthio group itself could lead to a fragment at m/z 71, corresponding to [C₃H₇S]⁺. Further fragmentation of the triazole ring would produce smaller charged species, such as a fragment at m/z 69. The fragmentation of heterocyclic compounds can be complex, but these predicted fragments are based on established principles.[14]

fragmentation_pathway M [C₅H₉N₃S]⁺• m/z = 143 F1 [C₃H₄N₃S]⁺ m/z = 114 M->F1 - C₂H₅• F2 [C₂H₂N₃S]⁺• m/z = 100 M->F2 - C₃H₇• F3 [C₃H₇S]⁺ m/z = 71 M->F3 cleavage F4 [C₂HN₂]⁺ m/z = 69 F2->F4 - S, -HCN

Caption: Plausible mass spectral fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols and interpretations, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of this and related 1,2,4-triazole derivatives. By understanding the fundamental spectroscopic properties of this core structure, scientists are better equipped to explore its potential applications and design novel molecules with enhanced functionalities.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-Propylthio-4H-1,2,4-triazole. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established pharmaceutical and chemical development principles, offers a robust methodology for its complete physicochemical profiling. By leveraging an understanding of the constituent 1,2,4-triazole and thioether moieties, we present detailed protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to generate reliable and reproducible data. This guide is designed to be a self-validating system, enabling the user to thoroughly investigate the properties of this compound and similar molecules.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a propylthio group. The 1,2,4-triazole core is a common scaffold in many pharmaceutical agents, known for its metabolic stability and ability to engage in hydrogen bonding.[1] The thioether linkage, while offering synthetic versatility, introduces potential metabolic and chemical liabilities, primarily through oxidation. A thorough understanding of the solubility and stability of this molecule is paramount for its potential applications in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

Key Structural Features and Anticipated Properties:

  • 1,2,4-Triazole Ring: This polar, aromatic heterocycle is expected to contribute to aqueous solubility. The NH proton of the triazole ring is weakly acidic, with a pKa around 10.26, while the ring nitrogens are weakly basic.[2][3][4] This amphoteric nature suggests that solubility will be pH-dependent.

  • Propylthio Group: The propyl group introduces lipophilicity, which will influence solubility in organic solvents and may decrease aqueous solubility compared to the unsubstituted triazole. The thioether sulfur atom is a potential site for oxidation.

Foundational Principles: Solubility and Stability

Solubility: A Tale of Two Equilibria

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7][8] While not a true thermodynamic value, it is invaluable for early-stage drug discovery for ranking compounds and identifying potential solubility issues.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[6][9][10][11] It is a more time-consuming measurement but provides the definitive solubility value necessary for pre-formulation and late-stage development.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[12][13][14] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. For this compound, a balance between the polar triazole ring and the non-polar propylthio group will dictate its solubility profile across a range of solvents.

Stability: Unveiling Degradation Pathways

Chemical stability is the ability of a substance to resist chemical change over time. For pharmaceutical compounds, stability is a critical quality attribute that ensures safety and efficacy. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[2][15][16][17][18] This process, known as forced degradation or stress testing, is a regulatory requirement and is crucial for the development of stability-indicating analytical methods.[19][20]

Based on the structure of this compound, the following degradation pathways are anticipated:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is often a primary degradation pathway for molecules containing a thioether.

  • Hydrolysis: While generally stable, the triazole ring or the thioether linkage could be susceptible to hydrolysis under extreme pH and temperature conditions.

  • Photolysis: Exposure to UV or visible light can induce degradation in many organic molecules. Triazole derivatives have been shown to have some photostability, but this must be experimentally verified.[21][22][23]

  • Thermal Degradation: High temperatures can lead to decomposition. 1,2,4-triazole derivatives are known for their good thermal stability.[5][16][17]

Experimental Protocols

The following protocols are designed to provide a comprehensive assessment of the solubility and stability of this compound.

Solubility Determination

This high-throughput method provides a rapid assessment of solubility.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality: The use of a DMSO stock solution allows for rapid assessment but can lead to supersaturation, which is why this is a kinetic measurement. The nephelometer detects the formation of precipitate, which scatters light.

This method determines the true equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Causality: By allowing the system to reach equilibrium, this method provides a true measure of the maximum amount of compound that can dissolve in a given solvent.

Data Presentation: Solubility Profile of this compound

Solvent SystemKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
Water[Experimental Data][Experimental Data]
PBS (pH 5.0)[Experimental Data][Experimental Data]
PBS (pH 7.4)[Experimental Data][Experimental Data]
PBS (pH 9.0)[Experimental Data][Experimental Data]
Ethanol[Experimental Data][Experimental Data]
Methanol[Experimental Data][Experimental Data]
Acetonitrile[Experimental Data][Experimental Data]
Dichloromethane[Experimental Data][Experimental Data]
Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies are essential for developing a stability-indicating analytical method.

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound)

  • Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media. Also, expose the solid compound to thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Causality: The choice of stressors is based on the chemical structure of the molecule. The acidic and basic conditions will probe the hydrolytic stability of the triazole ring and thioether linkage. Hydrogen peroxide is a common oxidizing agent that will specifically target the thioether. Thermal and photolytic stress simulate potential storage and handling conditions.

Data Presentation: Summary of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundNumber of DegradantsObservations
0.1 M HCl, 60°C[Experimental Data][Experimental Data][e.g., Major degradant at RRT 0.8]
0.1 M NaOH, 60°C[Experimental Data][Experimental Data][e.g., Rapid degradation observed]
3% H₂O₂, RT[Experimental Data][Experimental Data][e.g., Two major degradants formed]
80°C (Solid)[Experimental Data][Experimental Data][e.g., No significant degradation]
Photostability (ICH Q1B)[Experimental Data][Experimental Data][e.g., Minor degradation in solution]

Visualization of Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_measure Measure Nephelometry k_incubate->k_measure t_start Excess Solid Compound t_add Add to Solvent t_start->t_add t_equilibrate Equilibrate (24-48h, 25°C) t_add->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_stress Forced Degradation start This compound hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Pathways & Degradation Products analysis->results

Caption: Workflow for forced degradation and stability assessment.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data needed for informed decision-making in drug discovery and development. The insights gained from these studies will facilitate the development of suitable formulations, establish appropriate storage conditions, and ensure the overall quality and safety of any potential therapeutic agent based on this scaffold. Future work should focus on the structural elucidation of any identified degradation products to provide a complete understanding of the molecule's stability profile.

References

Potential biological activities of 3-Propylthio-4H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Biological Activities of 3-Propylthio-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to a wide array of clinically approved drugs with diverse therapeutic applications.[2][3] Their unique structural features, including hydrogen bonding capabilities and metabolic stability, allow them to interact with various biological targets with high affinity.[4] The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives encompasses antifungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][5][6][7] This guide focuses specifically on the burgeoning class of this compound derivatives, exploring their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

Core Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core. This is often achieved through the cyclization of a substituted thiosemicarbazide in an alkaline medium.[8][9] The resulting thiol is then subjected to an S-alkylation reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the target 3-propylthio derivative.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: S-Alkylation A Acid Hydrazide C Thiosemicarbazide Derivative A->C Reaction B Isothiocyanate B->C Reaction D 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol C->D Alkaline Cyclization F This compound Derivative D->F Alkylation E Propyl Halide E->F Alkylation

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of 3-(Propylthio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole
  • Synthesis of 4-phenyl-1-(isonicotinoyl)thiosemicarbazide: To a solution of isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL), phenyl isothiocyanate (10 mmol) is added. The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

  • Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide (8 mmol) is dissolved in an aqueous solution of sodium hydroxide (8%, 25 mL) and refluxed for 6-8 hours. The solution is then cooled and acidified with dilute hydrochloric acid. The formed precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the triazole-3-thiol.

  • Synthesis of 3-(Propylthio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole: To a solution of the triazole-3-thiol (5 mmol) in ethanol (30 mL), potassium hydroxide (5 mmol) is added, followed by 1-bromopropane (5.5 mmol). The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final compound.

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents.[1][10] The presence of the thioether linkage at the 3-position of the triazole ring is often associated with enhanced biological activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Antimicrobial Susceptibility Data
Compound IDR GroupTest OrganismMIC (µg/mL)Reference
1a 4-chlorophenylStaphylococcus aureus31.25
1b 4-chlorophenylEscherichia coli62.5
2a 4-ethylphenylCandida albicans62.5
3a 2-bromophenylS. aureusModerate Activity
3b 2-bromophenylC. albicansModerate Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Preparation of Microtiter Plate: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Testing Workflow

Antimicrobial_Testing A Microbial Culture B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compounds C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The 1,2,4-triazole scaffold is a privileged structure in the design of novel anticancer agents.[11] Derivatives incorporating this moiety have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[12] The proposed mechanisms of action are diverse and include inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[13][14]

In Vitro Cytotoxicity Data
Compound IDR GroupCancer Cell LineIC₅₀ (µM)Reference
4a 3-bromophenylaminoMCF-7 (Breast)Not specified, potent[15]
4b 3-bromophenylaminoHCT-116 (Colon)Not specified, potent[15]
5a 4-fluorophenylHepG2 (Liver)Not specified, potent[4]
6a Aryl substitutedMDA-MB-231 (Breast)Potent[16]
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Induction Pathway

Apoptosis_Pathway A Triazole Derivative B Induction of Cellular Stress A->B C Activation of Caspase Cascade B->C D DNA Fragmentation C->D E Apoptosis D->E

Caption: A simplified representation of a potential apoptosis induction pathway.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][17]

In Vivo Anti-inflammatory Activity Data
Compound IDR Group% Inhibition of EdemaReference
7a Aryl/AlkylSignificant activity[18]
8a Substituted PhenylPotent activity[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Wistar rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After one hour of drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow A Animal Acclimatization and Grouping B Administration of Test Compounds/Vehicle A->B C Carrageenan Injection B->C D Paw Volume Measurement (0-4 hours) C->D E Data Analysis D->E F Calculation of % Inhibition E->F

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable physicochemical properties and versatile biological activities have rendered it a "privileged scaffold," a core molecular structure that is a recurring motif in a multitude of clinically successful drugs.[1][2] This guide offers a deep dive into the medicinal chemistry of 1,2,4-triazole derivatives, exploring their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications, tailored for researchers and scientists in the field of drug development.

The Enduring Appeal of the 1,2,4-Triazole Core

The utility of the 1,2,4-triazole nucleus stems from a unique combination of chemical attributes that make it highly effective for molecular recognition and interaction with biological targets.[1]

  • Metabolic Stability: The aromatic nature of the triazole ring confers significant resistance to metabolic degradation, a crucial attribute for enhancing a drug candidate's in vivo half-life.[3]

  • Hydrogen Bonding Capability: The nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in enzyme active sites and receptors.[3][4]

  • Dipole Character: The inherent polarity and dipole moment of the triazole ring can improve the solubility of drug molecules and enhance their binding affinity to biological targets.[1][5]

  • Bioisosterism: The 1,2,4-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining or improving its biological activity.[1]

These fundamental properties have enabled the development of 1,2,4-triazole-containing drugs across a vast spectrum of diseases, from infectious diseases to cancer.[6][7]

Synthetic Strategies for 1,2,4-Triazole Derivatives

A robust and flexible synthetic toolkit is paramount for exploring the chemical space around the 1,2,4-triazole core. Several classical and modern methods are employed to construct this versatile heterocycle.

Key Synthetic Methodologies:
  • Pellizzari Reaction: This classic method involves the reaction of an amide with an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. It is a reliable and straightforward approach for certain substitution patterns.[8]

  • Einhorn–Brunner Reaction: This reaction provides a pathway to 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid.[8]

  • From Thiosemicarbazides: A common and versatile route involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification to yield 1,2,4-triazole-3-thiols. These thiol derivatives are valuable intermediates for further functionalization.

  • Modern Catalytic Methods: Recent advancements have introduced efficient copper-catalyzed one-pot methods for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, often using molecular oxygen as the oxidant.[9][10] These methods offer high yields and broad functional group tolerance.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of 1,2,4-triazole derivatives, offering benefits such as reduced reaction times, higher yields, and environmentally friendly conditions.[11][12]

The choice of synthetic route is a critical decision in any drug discovery program. It is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. For instance, a copper-catalyzed approach might be selected for its efficiency and tolerance of diverse functional groups when building a large compound library for initial screening.

G cluster_0 General Synthetic Workflow Start Starting Materials (e.g., Amides, Hydrazines, Nitriles, Thiosemicarbazides) Reaction Key Reaction (e.g., Pellizzari, Einhorn-Brunner, Cu-Catalyzed Cyclization) Start->Reaction Reagents, Catalyst Intermediate 1,2,4-Triazole Core (e.g., 3,5-disubstituted, 3-thiol derivative) Reaction->Intermediate Cyclization Functionalization Further Functionalization (e.g., Alkylation, Arylation, Amide Coupling) Intermediate->Functionalization Diverse Building Blocks Purification Purification (Chromatography, Recrystallization) Functionalization->Purification FinalProduct Final Derivative Library Purification->FinalProduct

Caption: General workflow for the synthesis of a 1,2,4-triazole derivative library.

Therapeutic Applications and Mechanisms of Action

The broad utility of the 1,2,4-triazole scaffold is best illustrated by its successful application in various therapeutic areas.

Antifungal Agents

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal agents.[13] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][14]

  • Mechanism of Action: These "azole" antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 atom of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chains provide additional binding interactions, leading to potent and selective inhibition.[14] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[12]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition DisruptedMembrane Disrupted Membrane (Cell Death) CYP51->DisruptedMembrane Pathway Blocked

Caption: Mechanism of action of 1,2,4-triazole antifungal agents via inhibition of ergosterol biosynthesis.

  • Structure-Activity Relationship (SAR): For potent antifungal activity, key structural features have been identified. These often include a 2,4-dihalogenated phenyl ring separated from the triazole moiety by a two-carbon linker. Modifications to the side chains attached to this core structure have been extensively explored to optimize potency, spectrum of activity, and pharmacokinetic properties.[1][15]

Anticancer Agents

The 1,2,4-triazole nucleus is also a key component in several anticancer drugs.[16] This includes aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.[5]

  • Diverse Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are not limited to a single mechanism. They have been shown to act as:

    • Enzyme Inhibitors: Besides aromatase, derivatives have been designed to inhibit other key cancer-related enzymes such as kinases, topoisomerases, and carbonic anhydrases.[17][18]

    • Tubulin Polymerization Inhibitors: Some triazole compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[18]

    • Apoptosis Inducers: Many derivatives have demonstrated the ability to induce programmed cell death in various cancer cell lines through various signaling pathways.[16][19]

  • Structure-Activity Relationship (SAR): SAR studies for anticancer triazoles are highly target-dependent. For instance, in the design of tubulin inhibitors, specific aryl substitutions on the triazole ring are crucial for potent anti-proliferative activity.[18] The incorporation of sulfur, in the form of mercapto- or thione-substitutions, has also been shown to enhance the anticancer potency of some derivatives.[5][20]

Compound Class Target/Mechanism Key SAR Observations Cancer Cell Lines Reference
Letrozole/AnastrozoleAromatase InhibitionTriazole N4 coordination to heme iron is critical.Breast Cancer[5]
5-Aryl-3-phenylamino-1,2,4-triazolesTubulin Polymerization InhibitionA 3-bromophenylamino moiety enhances activity.Various (e.g., A431)[18]
1,2,4-Triazole-3-thione derivativesApoptosis Induction, Kinase InhibitionThione group and specific aryl substitutions enhance potency.Breast, Liver, Lung[5][19]
Fused Acridine-TriazolesCytotoxicityThe fused heterocyclic system shows potent activity.Breast Cancer[19]
Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to numerous other therapeutic areas, including:

  • Antiviral: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[2]

  • Antibacterial: Numerous derivatives have been synthesized and shown to possess significant activity against both Gram-positive and Gram-negative bacteria.[21]

  • Anti-inflammatory & Analgesic: Certain substitution patterns on the triazole ring have led to compounds with potent anti-inflammatory and analgesic properties.[22]

  • CNS Agents: The scaffold is present in drugs like alprazolam (anxiolytic) and rizatriptan (antimigraine), highlighting its ability to cross the blood-brain barrier and modulate CNS targets.[1][2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: General Synthesis of a 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is a foundational method for creating key triazole intermediates.

  • Step 1: Synthesis of Thiosemicarbazide: To a solution of an appropriate aromatic hydrazine (10 mmol) in ethanol (50 mL), add carbon disulfide (12 mmol).

  • Step 2: Formation of Dithiocarbazate: Add a solution of potassium hydroxide (12 mmol) in water (10 mL) dropwise while keeping the temperature below 10°C. Stir the mixture for 2-3 hours at room temperature.

  • Step 3: Cyclization: Add hydrazine hydrate (20 mmol) to the reaction mixture.

  • Step 4: Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide evolution (use lead acetate paper).

  • Step 5: Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Step 6: Acidification: Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Step 7: Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.

  • Step 8: Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione derivative.[23]

Rationale: This multi-step, one-pot procedure is highly efficient for generating the 4-amino-1,2,4-triazole-5-thione core, which is a versatile starting point for creating Schiff bases and other derivatives with potential biological activity.[23] The alkaline condition in the cyclization step is crucial for promoting the intramolecular condensation.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard in vitro assay to determine the minimum inhibitory concentration (MIC) of a novel compound.

  • Step 1: Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Step 2: Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Step 3: Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).

  • Step 4: Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Step 5: Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.

Rationale: The broth microdilution method is a quantitative and reproducible assay that allows for the direct comparison of the potency of new derivatives against standard antifungal drugs like fluconazole. It is a critical first step in evaluating the potential of a new chemical entity as an antifungal agent.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for drug discovery.[1][24] Future research will likely focus on several key areas:

  • Novel Target Identification: Applying 1,2,4-triazole chemistry to novel and challenging biological targets beyond the classical examples.

  • Hybrid Molecules: Designing hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve multi-target activity or improved selectivity.[25]

  • Combating Drug Resistance: Developing new derivatives that are active against drug-resistant strains of pathogens or cancer cells.[13]

  • Advanced Synthesis: Further refining synthetic methodologies to be more efficient, sustainable, and amenable to combinatorial chemistry and high-throughput synthesis.[26]

References

Mechanism of action for triazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for Triazole-Based Compounds

Abstract

Triazole-based compounds represent a cornerstone of modern antifungal therapy and agricultural fungicides. Their efficacy stems from a highly specific mechanism of action targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of triazole compounds. We will delve into their primary molecular target, the experimental methodologies used to elucidate their function, the structural basis for their inhibitory activity, and the mechanisms by which fungi can develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antimicrobial agents.

Introduction: The Significance of Triazole Antifungals

Triazole antifungals are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1] This chemical scaffold has proven remarkably effective in the treatment of a wide range of fungal infections, from superficial mycoses to life-threatening systemic diseases caused by pathogens such as Candida albicans and Aspergillus fumigatus.[1][2] The clinical success of triazoles like fluconazole, itraconazole, and voriconazole is largely due to their selective toxicity, targeting a fungal-specific pathway with minimal off-target effects in humans.[1][3] The core mechanism of action for these compounds is the inhibition of a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity and function.[1][3]

The Primary Target: Lanosterol 14α-Demethylase (CYP51)

The principal target of triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene in yeasts and cyp51A/B in molds.[4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]

The Role of CYP51 in the Ergosterol Biosynthesis Pathway

Ergosterol is a critical component of the fungal plasma membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5] The biosynthesis of ergosterol is a complex, multi-step process. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in the pathway.[6] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3][7] This disruption of sterol composition severely compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][7]

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Hmg1) squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) toxic_sterols Accumulation of 14α-methylated sterols lanosterol->toxic_sterols membrane Fungal Cell Membrane Integrity ergosterol->membrane Incorporation triazoles Triazole Antifungals triazoles->lanosterol Inhibition toxic_sterols->membrane Disruption

Caption: The Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition.

Molecular Mechanism of CYP51 Inhibition

Triazole antifungals act as potent and specific inhibitors of CYP51.[1] The mechanism of inhibition involves the binding of the triazole ring to the heme iron atom at the active site of the enzyme.[8] Specifically, one of the nitrogen atoms of the triazole ring coordinates with the heme iron, preventing the binding and subsequent demethylation of the natural substrate, lanosterol.[6][8] This interaction is a non-competitive inhibition.[7]

The binding affinity of different triazole compounds to CYP51 is influenced by the interactions of their side chains with the amino acid residues lining the active site cavity.[9][10] These interactions are primarily hydrophobic in nature.[9][10] Triazoles can be broadly categorized into "short-tailed" (e.g., fluconazole, voriconazole) and "long-tailed" (e.g., itraconazole, posaconazole) agents.[10] The long-tailed triazoles tend to have stronger binding affinities due to their ability to form more extensive hydrophobic interactions within the CYP51 active site.[9][10]

A Secondary Mechanism of Action: HMG-CoA Reductase Regulation

Recent research has uncovered a secondary mechanism of action for triazoles that also impacts the ergosterol biosynthesis pathway.[5][11] Triazole-mediated inhibition of CYP51 leads to an accumulation of sterol intermediates.[11] This accumulation is sensed by HMG-CoA reductase (Hmg1), the rate-limiting enzyme at an earlier step in the pathway.[5][11] This leads to negative feedback regulation of Hmg1, further downregulating the entire ergosterol biosynthesis pathway.[5][11] Mutations in the sterol-sensing domain of Hmg1 can disrupt this feedback loop and contribute to triazole resistance.[5][11]

Experimental Elucidation of the Mechanism of Action

A variety of experimental techniques are employed to study the mechanism of action of triazole compounds. These methods are crucial for drug discovery and for understanding the basis of antifungal resistance.

In Vitro Enzyme Inhibition Assays

Directly measuring the inhibitory effect of a compound on the target enzyme is a fundamental step in characterizing its mechanism of action.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a triazole compound against fungal CYP51.

Principle: This assay utilizes a reconstituted enzyme system containing purified fungal CYP51 and a cytochrome P450 reductase (CPR), which provides the necessary electrons for the demethylation reaction.[7] The conversion of a substrate, such as lanosterol or a fluorescent analog, is measured in the presence of varying concentrations of the inhibitor.[12]

Detailed Protocol: Fluorescence-Based CYP51 Inhibition Assay [12]

  • Preparation of Reagents:

    • Reaction Buffer: Potassium phosphate buffer (pH 7.4).

    • Enzyme Solution: A mixture of purified recombinant fungal CYP51 and CPR in reaction buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock of the triazole compound in dimethyl sulfoxide (DMSO).

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the reaction buffer to create a range of concentrations for testing. Include a DMSO-only vehicle control.

    • Substrate Solution: A fluorescent substrate, such as 7-benzyloxy-4-(trifluoromethyl)-coumarin (BOMCC), dissolved in reaction buffer.

    • NADPH Regenerating System: A solution containing glucose-6-phosphate (G6P) and G6P dehydrogenase to ensure a constant supply of NADPH.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, the serially diluted triazole compound (or DMSO control), and the enzyme solution.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system to each well.

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the product of the reaction. The rate of fluorescence increase is proportional to the enzyme activity.

    • Calculate the percentage of enzyme inhibition for each triazole concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the triazole concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic model).

Fungal Sterol Profile Analysis

Analyzing the changes in the sterol composition of fungal cells after treatment with a triazole compound provides direct evidence of its impact on the ergosterol biosynthesis pathway.

Objective: To quantify the levels of ergosterol and its precursors (e.g., lanosterol) in fungal cells treated with a triazole compound.

Principle: Fungal cells are cultured in the presence of the triazole, and then the cellular lipids are extracted. The sterol fraction is then analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the different sterol components.[12][13] A decrease in ergosterol and an accumulation of lanosterol are indicative of CYP51 inhibition.[12]

Detailed Protocol: Ergosterol Quantification by HPLC [13][14][15]

  • Fungal Culture and Treatment:

    • Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase.

    • Treat the culture with a sub-lethal concentration of the triazole compound (e.g., 0.5x the Minimum Inhibitory Concentration) for a defined period (e.g., several hours). An untreated culture serves as a control.

  • Sterol Extraction (Chloroform-Methanol Method): [14]

    • Harvest the fungal cells by centrifugation and wash them.

    • Weigh a specific amount of the cell pellet (e.g., 300 mg) into a centrifuge tube.

    • Add a 2:1 mixture of chloroform and methanol to the cells.

    • Sonicate the mixture for 30 minutes at 50°C in a closed tube.

    • Allow the samples to cool to room temperature and then incubate for 18 hours.

    • Sonicate again for 20 minutes at 50°C and then centrifuge to pellet the cell debris.

    • Transfer the supernatant containing the lipid extract to a clean tube.

  • HPLC Analysis: [15]

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of methanol.

    • Filter the resuspended extract through a 0.2 µm syringe filter into an HPLC vial.

    • Inject the sample onto an HPLC system equipped with a C18 column and a UV detector set to 282 nm (the wavelength at which ergosterol absorbs light).

    • The mobile phase is typically 100% methanol with a constant flow rate.

    • Prepare a standard curve using known concentrations of pure ergosterol to quantify the amount in the samples.

  • Data Analysis:

    • Identify and quantify the ergosterol and lanosterol peaks in the chromatograms based on their retention times compared to standards.

    • Compare the relative amounts of each sterol in the triazole-treated samples versus the untreated control.

X-ray Crystallography of Triazole-CYP51 Complexes

Determining the three-dimensional structure of a triazole compound bound to the active site of CYP51 provides invaluable insights into the molecular basis of its inhibitory activity.[16]

Objective: To resolve the atomic-level interactions between a triazole inhibitor and the CYP51 enzyme.

Principle: High-quality crystals of the CYP51 protein are grown and then soaked in a solution containing the triazole inhibitor, or the protein and inhibitor are co-crystallized.[16][17] The resulting protein-ligand complex crystals are then subjected to X-ray diffraction analysis to determine their three-dimensional structure.[16]

General Workflow for X-ray Crystallography of a Protein-Ligand Complex: [17][18]

  • Protein Expression and Purification: Produce and purify large quantities of high-purity, active CYP51 enzyme.

  • Crystallization:

    • Apo-Crystallization and Soaking: Screen for conditions that yield well-diffracting crystals of the CYP51 protein alone (apo form). Once suitable crystals are obtained, they are transferred to a solution containing the triazole inhibitor to allow the compound to diffuse into the crystal and bind to the enzyme.

    • Co-crystallization: Incubate the purified CYP51 protein with the triazole inhibitor prior to setting up crystallization screens. This method is often used for ligands with high affinity or low solubility.

  • X-ray Diffraction Data Collection: Mount a crystal of the protein-ligand complex and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex. A model of the protein and ligand is then built into the electron density and refined to produce a final, high-resolution three-dimensional structure.

  • Structural Analysis: The final structure is analyzed to identify the specific amino acid residues involved in binding the triazole inhibitor and to understand the key molecular interactions that contribute to its potency and selectivity.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_crystallization Crystallization cluster_analysis Data Collection & Analysis protein_prep Protein Expression & Purification complex_formation Protein-Inhibitor Complex Formation protein_prep->complex_formation inhibitor_prep Triazole Inhibitor inhibitor_prep->complex_formation crystallization Crystallization (Co-crystallization or Soaking) complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_determination Structure Determination & Refinement data_collection->structure_determination structural_analysis Structural Analysis of Binding Interactions structure_determination->structural_analysis

Caption: A generalized workflow for determining the structure of a triazole-CYP51 complex using X-ray crystallography.

Mechanisms of Triazole Resistance

The increasing use of triazole antifungals has led to the emergence of resistance in various fungal pathogens.[4][19] Understanding the molecular mechanisms of resistance is critical for the development of new antifungal strategies.

  • Target Site Alterations: Point mutations in the ERG11 or cyp51 genes can lead to amino acid substitutions in the CYP51 enzyme that reduce the binding affinity of triazole drugs.[4]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or cyp51 genes results in higher levels of the CYP51 enzyme, requiring higher concentrations of the triazole to achieve an inhibitory effect.[4]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, which actively pump the triazole drugs out of the cell, reducing their intracellular concentration.[20][21]

Caption: Key mechanisms of triazole resistance in fungal pathogens.

Quantitative Data on Triazole Activity

The in vitro activity of triazole antifungals is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) and IC50 values.

Table 1: Representative In Vitro Activities of Common Triazoles

CompoundFungal SpeciesMIC Range (µg/mL)IC50 (µM)Reference(s)
FluconazoleCandida albicans0.125 - >64~0.5[22][23]
ItraconazoleCandida albicans0.016 - 16~0.4[22]
VoriconazoleCandida albicans0.016 - 1~0.03[22]
PosaconazoleCandida albicans0.016 - 16~0.07[22]
FluconazoleAspergillus fumigatus->100[24]
ItraconazoleAspergillus fumigatus-~0.05[24]
D0870Aspergillus fumigatus-~0.03[24]

Note: MIC and IC50 values can vary significantly depending on the specific strain, testing methodology, and experimental conditions.

Conclusion and Future Perspectives

The mechanism of action of triazole-based compounds is a well-established paradigm in antifungal drug discovery. Their specific inhibition of CYP51 in the fungal ergosterol biosynthesis pathway provides a robust and selective means of controlling fungal growth. A deeper understanding of the molecular interactions between triazoles and their target enzyme, facilitated by techniques such as X-ray crystallography, continues to guide the development of new and more potent analogs. However, the rise of antifungal resistance remains a significant clinical challenge. Future research will need to focus on strategies to overcome these resistance mechanisms, potentially through the development of novel CYP51 inhibitors with different binding modes, combination therapies, or the targeting of alternative fungal-specific pathways. The elucidation of secondary mechanisms of action, such as the regulation of Hmg1, may also open new avenues for therapeutic intervention.

References

An In-Depth Technical Guide to Gefitinib (Iressa®) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gefitinib, marketed under the trade name Iressa®, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). As a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), its development and clinical application have revolutionized the treatment paradigm for patients with specific EGFR mutations. This guide provides a comprehensive technical overview of Gefitinib, from its fundamental chemical properties to its mechanism of action, analytical characterization, and its role in modern oncology.

Physicochemical Characterization of Gefitinib

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity.

Core Identity
  • IUPAC Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • InChI Key: AAAAQSKSIQJDEQ-UHFFFAOYSA-N

  • Molecular Formula: C₂₂H₂₄ClFN₄O₃

  • CAS Number: 184475-35-2

Physicochemical Properties

The following table summarizes the key physicochemical properties of Gefitinib, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight446.9 g/mol PubChem[1]
XLogP34.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count8PubChem[1]
Rotatable Bond Count7PubChem[1]
Topological Polar Surface Area79.8 ŲPubChem[1]
SolubilityPoorly soluble in waterDrugBank[2]

Expert Insight: The high XLogP3 value indicates that Gefitinib is a lipophilic molecule, which contributes to its good oral bioavailability but also presents challenges for aqueous formulation. The single hydrogen bond donor and multiple acceptors are key features for its interaction with the ATP-binding pocket of EGFR.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR. This inhibition is particularly effective in tumors harboring activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.

The EGFR Signaling Cascade

The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Gefitinib's Inhibitory Action

Gefitinib is a reversible inhibitor that competes with adenosine triphosphate (ATP) for its binding site within the EGFR tyrosine kinase domain. By occupying this pocket, Gefitinib prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation LCMS_Workflow Sample Gefitinib Sample HPLC HPLC Separation (as per purity protocol) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (e.g., Quadrupole or TOF) ESI->MS Detector Detector MS->Detector Data Data Analysis (Confirm m/z of [M+H]⁺) Detector->Data Xenograft_Workflow Implantation Subcutaneous implantation of EGFR-mutant tumor cells into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->TumorGrowth Randomization Randomize mice into treatment and vehicle control groups TumorGrowth->Randomization Treatment Administer Gefitinib (e.g., daily oral gavage) and vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Analyze tumor growth inhibition (TGI) Endpoint->Analysis

References

The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Discovery and History of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of blockbuster drugs. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of biological interactions have cemented its importance in the pharmacopeia. This guide offers a comprehensive exploration of the discovery and historical evolution of 1,2,4-triazole synthesis, providing not just a chronological account, but a deeper understanding of the chemical logic and experimental nuances that have driven the development of this critical heterocyclic motif.

A Historical Perspective: From Classical Condensations to Modern Innovations

The journey of 1,2,4-triazole synthesis is a story of continuous refinement, driven by the ever-present need for more efficient, versatile, and sustainable methods. The early 20th century witnessed the advent of foundational named reactions that, despite their often harsh conditions, laid the groundwork for all subsequent developments.

The Dawn of an Era: The Einhorn-Brunner and Pellizzari Reactions

The turn of the 20th century marked the birth of practical 1,2,4-triazole synthesis. In 1905, Alfred Einhorn reported a reaction that would later be expanded upon by Karl Brunner in 1914, now known as the Einhorn-Brunner reaction .[1][2] This acid-catalyzed condensation of diacylamines (imides) with hydrazines provided a direct and valuable route to substituted 1,2,4-triazoles.[1][2] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical diacylamines, where the acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole ring.[2]

Shortly after Einhorn's initial discovery, Guido Pellizzari, in 1911, described what is now known as the Pellizzari reaction .[3] This method involves the thermal condensation of an amide with an acylhydrazide.[3] While effective, the traditional Pellizzari reaction often requires high temperatures (frequently exceeding 200°C) and can result in lower yields and longer reaction times.[3]

These seminal reactions, while groundbreaking for their time, often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. These challenges spurred chemists to seek more efficient and milder alternatives, setting the stage for the development of a diverse array of modern synthetic methodologies.

The Evolution of Synthesis: A Timeline of Key Discoveries

The development of 1,2,4-triazole synthesis is a testament to the ingenuity of organic chemists. The following timeline highlights some of the key milestones in this journey:

  • 1885: The first synthesis of a 1,2,4-triazole derivative is reported by Bladin.[4]

  • 1905: Alfred Einhorn lays the groundwork for the Einhorn-Brunner reaction.[1]

  • 1911: Guido Pellizzari discovers the Pellizzari reaction, a direct condensation method.[3]

  • 1914: Karl Brunner expands on Einhorn's work, solidifying the Einhorn-Brunner reaction.[1]

  • Mid-20th Century: The Marckwald synthesis emerges as another classical route, typically involving the cyclization of thiosemicarbazide derivatives.

  • Late 20th Century - Present: A paradigm shift towards more efficient and versatile methods, including:

    • Microwave-assisted synthesis: Dramatically reducing reaction times and improving yields.

    • Metal-catalyzed cross-coupling and cycloaddition reactions: Offering unprecedented control over regioselectivity and substrate scope.

    • [3+2] Cycloaddition reactions: Providing a powerful tool for the construction of the triazole ring from various precursors.

    • Green chemistry approaches: Focusing on the use of environmentally benign solvents, catalysts, and energy sources.

Classical Synthesis: In-Depth Protocols and Mechanistic Insights

While modern methods offer significant advantages, a thorough understanding of the classical routes is essential for any chemist working with 1,2,4-triazoles. These reactions are not only historically significant but can still be the most practical choice for certain applications.

The Pellizzari Reaction: A Detailed Protocol

The Pellizzari reaction, in its classic form, is a thermal condensation. The following protocol outlines the synthesis of 3,5-diphenyl-1,2,4-triazole.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Materials: Benzamide, Benzoylhydrazide, high-boiling point solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, the resulting solid can be triturated with a suitable solvent like ethanol to remove impurities.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality in Experimental Choices: The high temperature is necessary to drive the dehydration and cyclization steps of the reaction. The inert nitrogen atmosphere prevents oxidation of the starting materials and products at these elevated temperatures. The choice of a high-boiling solvent or neat conditions is dictated by the need to reach the required reaction temperature.

Mechanism of the Pellizzari Reaction

The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the stable 1,2,4-triazole ring.

Pellizzari_Mechanism Pellizzari Reaction Mechanism Amide R-C(=O)NH2 Acylhydrazide R'-C(=O)NHNH2 Intermediate1 R-C(O-)-NH2-(C(=O)R')NHNH2+ Acylhydrazide->Intermediate1 Nucleophilic attack Intermediate2 R-C(OH)(NH2)-N(C(=O)R')NH2 Intermediate1->Intermediate2 Proton transfer Intermediate3 R-C(NH2)=N-N(C(=O)R')H Intermediate2->Intermediate3 Dehydration (-H2O) Intermediate4 Five-membered ring intermediate Intermediate3->Intermediate4 Intramolecular cyclization Product 3,5-Disubstituted-1,2,4-triazole Intermediate4->Product Dehydration (-H2O)

Caption: General mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction: A Detailed Protocol

The Einhorn-Brunner reaction offers a regioselective route to 1,2,4-triazoles. The following protocol describes the synthesis of 1,5-diphenyl-1,2,4-triazole.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Materials: N-formylbenzamide, Phenylhydrazine, Glacial acetic acid.

  • Procedure:

    • Dissolve N-formylbenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 110-120°C).

    • Maintain the reflux for 2-8 hours, monitoring the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-diphenyl-1,2,4-triazole.

Causality in Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction. The reflux temperature provides the necessary energy for the reaction to proceed at a reasonable rate. The aqueous workup is effective for precipitating the organic product while removing the water-soluble acetic acid and any unreacted starting materials.

Mechanism of the Einhorn-Brunner Reaction

The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[2]

Einhorn_Brunner_Mechanism Einhorn-Brunner Reaction Mechanism Imide R-C(=O)-NH-C(=O)-R' Intermediate1 Protonated Imide Imide->Intermediate1 Protonation (H+) Hydrazine R''-NHNH2 Intermediate2 Tetrahedral Intermediate Hydrazine->Intermediate2 Nucleophilic attack on Intermediate1 Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration (-H2O) Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Cyclization Product Substituted-1,2,4-triazole Intermediate4->Product Dehydration (-H2O)

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Modern Synthetic Strategies: Expanding the Chemist's Toolkit

The limitations of classical methods have driven the development of a vast and powerful array of modern synthetic strategies for 1,2,4-triazole synthesis. These methods offer significant improvements in terms of efficiency, selectivity, and functional group tolerance.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of 1,2,4-triazoles. The direct and efficient heating of the reaction mixture by microwave irradiation leads to dramatic reductions in reaction times and often significant increases in product yields.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Materials: Aromatic hydrazide, substituted nitrile, potassium carbonate, n-butanol.

  • Procedure:

    • In a microwave-safe reaction vial, combine the aromatic hydrazide (1 equivalent), substituted nitrile (1.1 equivalents), and potassium carbonate (1.1 equivalents) in n-butanol.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 2 hours.

    • After cooling, the precipitated product can be collected by filtration.

    • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[5]

Causality in Experimental Choices: Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate and minimizing the formation of byproducts. Potassium carbonate acts as a base to facilitate the reaction. n-Butanol is a suitable high-boiling solvent for microwave synthesis.

Metal-Catalyzed Syntheses: Precision and Control

The advent of metal-catalyzed reactions has provided chemists with unprecedented control over the synthesis of 1,2,4-triazoles. Copper and ruthenium are among the most widely used metals for this purpose.

Copper-Catalyzed Synthesis: A Versatile Approach

Copper catalysis has been extensively employed in the synthesis of 1,2,4-triazoles, often through [3+2] cycloaddition reactions or oxidative cyclizations.[7]

Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition of Nitrile Ylides with Diazonium Salts

  • Materials: Nitrile, diazonium salt, copper catalyst (e.g., Cu(OAc)₂), base, solvent (e.g., DMSO).

  • Procedure:

    • To a solution of the nitrile and diazonium salt in a suitable solvent, add the copper catalyst and a base.

    • Stir the reaction mixture at the appropriate temperature (often room temperature to 120°C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.[8][9]

Ruthenium-Catalyzed Synthesis: An Emerging Frontier

Ruthenium-catalyzed reactions, particularly [3+2] cycloadditions, are a more recent but powerful addition to the synthetic arsenal for 1,2,4-triazoles.

Experimental Protocol: Ruthenium-Catalyzed [3+2] Cycloaddition

  • Materials: Nitrile, hydrazine, ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂), additive (e.g., NaOAc), solvent (e.g., DMF).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the nitrile, hydrazine, ruthenium catalyst, and additive in a suitable solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 100-140°C) for several hours.

    • Monitor the reaction progress by TLC.

    • After cooling, perform a standard workup and purify the product by column chromatography.

Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods. For 1,2,4-triazole synthesis, this translates to the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can accelerate reactions and improve yields, often under milder conditions than conventional heating.

Experimental Protocol: Ultrasound-Assisted Synthesis of 1,2,4-Triazoles

  • Materials: α-Nitrophenylhydrazone, methylene amine, sodium nitrite, benzyl triethyl ammonium chloride (BTEAC), solvent.

  • Procedure:

    • In a suitable reaction vessel, combine the α-nitrophenylhydrazone, methylene amine, sodium nitrite, and BTEAC in a solvent.

    • Place the vessel in an ultrasonic bath and irradiate at a specific frequency and temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform a standard workup and purification.[1]

Solvent-Free Synthesis

Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often performed under microwave irradiation or ball milling, can be highly efficient and environmentally friendly.

Deep Eutectic Solvents (DES)

Deep eutectic solvents are a class of green solvents that are biodegradable, non-toxic, and often inexpensive. They have shown promise as reaction media for the synthesis of 1,2,4-triazoles.[5][10]

Comparative Analysis of Synthetic Methodologies

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative overview of the key features of the discussed methodologies.

MethodKey FeaturesAdvantagesDisadvantages
Pellizzari Reaction Thermal condensation of amides and acylhydrazides.Direct, simple procedure.High temperatures, often low yields, limited scope.
Einhorn-Brunner Reaction Acid-catalyzed condensation of imides and hydrazines.Good regioselectivity.Requires preparation of imides.
Microwave-Assisted Utilizes microwave irradiation for heating.Rapid reaction times, high yields, improved purity.Requires specialized equipment.
Copper-Catalyzed Employs copper catalysts for various transformations.High efficiency, good functional group tolerance, mild conditions.Catalyst removal can be challenging.
Ruthenium-Catalyzed Utilizes ruthenium catalysts, often for cycloadditions.High regioselectivity, broad substrate scope.Catalyst can be expensive.
Green Chemistry Employs sustainable practices (e.g., ultrasound, DES).Environmentally friendly, often milder conditions.Can require specialized equipment or less common solvents.

Conclusion

The synthesis of the 1,2,4-triazole ring has evolved from the harsh conditions of classical named reactions to the elegant and efficient metal-catalyzed and green chemistry approaches of the 21st century. This journey reflects the broader trends in organic synthesis, with an increasing emphasis on efficiency, selectivity, and sustainability. For researchers, scientists, and drug development professionals, a deep understanding of this historical and practical landscape is invaluable. By leveraging the full spectrum of available synthetic methodologies, from the foundational to the cutting-edge, the design and synthesis of novel 1,2,4-triazole-based therapeutics will continue to flourish, addressing unmet medical needs and shaping the future of medicine.

References

Tautomeric forms of 4H-1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Tautomeric Forms of 4H-1,2,4-Triazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomerism of 4H-1,2,4-triazole compounds, a critical aspect for researchers, scientists, and professionals in drug development. Understanding the tautomeric preferences of these heterocyclic systems is paramount, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets.

The Phenomenon of Tautomerism in 1,2,4-Triazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 1,2,4-triazoles, proton tautomerism is of primary significance. The 1,2,4-triazole ring system can exist in three potential tautomeric forms: 1H-1,2,4-triazole, 4H-1,2,4-triazole, and 1,5-dihydro-4H-1,2,4-triazole (though the aromatic forms are most common). The position of the proton on the nitrogen atoms of the triazole ring dictates the specific tautomer. The 4H-tautomer is characterized by the proton residing on the nitrogen atom at position 4.

The relative stability of these tautomers is influenced by a confluence of factors including the nature and position of substituents on the triazole ring, the solvent environment, temperature, and the solid-state packing forces. For instance, electron-withdrawing groups can favor the stability of one tautomer over another by altering the electron density distribution within the heterocyclic ring.

Structural Elucidation of Tautomeric Forms

A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form of a 4H-1,2,4-triazole compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide critical insights.

  • ¹H NMR: The chemical shift of the N-H proton is a key indicator. In the 4H-tautomer, this proton is typically observed as a broad singlet. The chemical shifts of the C-H protons on the triazole ring are also sensitive to the tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring differ between tautomers. Computational predictions of ¹³C NMR chemical shifts for each possible tautomer can be compared with experimental data to aid in structural assignment.

Experimental Protocol: NMR Analysis of a 4H-1,2,4-Triazole Derivative

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 1,2,4-triazole compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the N-H proton signal in the ¹H NMR spectrum.

    • Assign the signals for the triazole ring protons and carbons.

    • Compare the observed chemical shifts with those reported for known 1H- and 4H-1,2,4-triazoles to infer the predominant tautomeric form in solution.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, unequivocally identifying the protonated nitrogen atom.

Workflow for X-Ray Crystallography

cluster_workflow X-Ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B Slow Evaporation/Vapor Diffusion C Data Collection (Diffractometer) B->C D Structure Solution & Refinement C->D Software (e.g., SHELX) E Tautomer Identification D->E Locate N-H proton

Caption: Workflow for determining tautomeric form via X-ray crystallography.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, one can predict their equilibrium populations.

Computational Protocol: DFT Calculations for Tautomer Stability

  • Structure Generation: Build the 3D structures of all possible tautomers of the 1,2,4-triazole compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the Gibbs free energy for each tautomer. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of 4H-1,2,4-triazole compounds is a delicate balance influenced by several factors.

FactorInfluence on Tautomeric Equilibrium
Substituents Electron-withdrawing groups can stabilize specific tautomers by modulating the electron density of the triazole ring.
Solvent Polarity Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.
Temperature Changes in temperature can shift the equilibrium towards the tautomer that is entropically favored.
pH The protonation state of the triazole ring is pH-dependent, which can influence the tautomeric equilibrium.

Tautomerism and Biological Activity

The specific tautomeric form of a 4H-1,2,4-triazole derivative can have a profound impact on its biological activity. The arrangement of hydrogen bond donors and acceptors is tautomer-dependent, which in turn governs the binding interactions with biological targets such as enzymes and receptors.

Logical Relationship of Tautomerism and Drug Action

cluster_relationship Tautomerism and Biological Effect Tautomer Tautomeric Form (e.g., 4H) Properties Physicochemical Properties (pKa, LogP) Tautomer->Properties Dictates Binding Receptor/Enzyme Binding Properties->Binding Influences Activity Biological Activity Binding->Activity Determines

Caption: The influence of tautomeric form on biological activity.

For instance, one tautomer may present a hydrogen bond donor at a crucial position for binding to a receptor, while another tautomer of the same molecule may lack this feature, rendering it inactive. Therefore, a thorough understanding and characterization of the tautomeric behavior of 4H-1,2,4-triazole compounds are indispensable in the drug design and development process.

Conclusion

The study of tautomerism in 4H-1,2,4-triazole compounds is a multifaceted endeavor that requires a combination of advanced analytical techniques and computational methods. A comprehensive understanding of the factors that govern tautomeric equilibria is crucial for the rational design of novel therapeutic agents with optimized efficacy and safety profiles. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting and challenging field.

Methodological & Application

Synthesis Protocol for 3-Propylthio-4H-1,2,4-triazole: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The introduction of a sulfur-containing substituent at the 3-position of the triazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. This application note provides a detailed, two-step synthesis protocol for 3-Propylthio-4H-1,2,4-triazole, a valuable intermediate for the synthesis of more complex bioactive molecules.

The synthesis commences with the cyclization of thiosemicarbazide with formic acid to yield the key intermediate, 4H-1,2,4-triazole-3-thiol. This is followed by a selective S-alkylation using 1-bromopropane under basic conditions. This document outlines the optimized reaction conditions, purification procedures, and characterization of the final product, intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation TSC Thiosemicarbazide r1_plus TSC->r1_plus FormicAcid Formic Acid FormicAcid->r1_plus Intermediate 4H-1,2,4-Triazole-3-thiol r2_plus Intermediate->r2_plus PropylBromide 1-Bromopropane PropylBromide->r2_plus Product This compound Base Base (e.g., NaOH) Base->r2_plus r1_plus->Intermediate Reflux r2_plus->Product Stir, RT

Figure 1: Overall synthesis scheme for this compound.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
Thiosemicarbazide99%Sigma-Aldrich
Formic Acid98-100%Merck
Sodium HydroxidePellets, 99%Fisher Scientific
1-Bromopropane99%Acros Organics
Ethanol95%VWR
Diethyl EtherAnhydrousJ.T. Baker
Hydrochloric AcidConcentratedSigma-Aldrich
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of 4H-1,2,4-Triazole-3-thiol (Intermediate)

This procedure is adapted from the well-established method of reacting thiosemicarbazide with formic acid.[3][4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiosemicarbazide (0.5 mol, 45.57 g).

  • Addition of Formic Acid: To the flask, add 200 mL of 90% formic acid.

  • Reflux: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by TLC (ethyl acetate:hexane, 7:3).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (3 x 50 mL) to remove any remaining formic acid.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 70-80%.

Part 2: Synthesis of this compound (Final Product)

This S-alkylation step is a standard procedure for the modification of mercapto-triazoles.[5]

  • Dissolution of Intermediate: In a 250 mL round-bottom flask, dissolve the dried 4H-1,2,4-triazole-3-thiol (0.1 mol, 10.11 g) in a solution of sodium hydroxide (0.1 mol, 4.0 g) in 100 mL of ethanol. Stir the mixture until a clear solution is obtained.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromopropane (0.11 mol, 13.53 g, 10.1 mL) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Workflow Diagram

Workflow cluster_0 Step 1: Synthesis of 4H-1,2,4-Triazole-3-thiol cluster_1 Step 2: Synthesis of this compound A Mix Thiosemicarbazide and Formic Acid B Reflux for 4-6 hours A->B C Cool to Room Temperature B->C D Filter and Wash with Cold Water C->D E Dry the Intermediate D->E F Dissolve Intermediate in Ethanolic NaOH E->F Proceed to next step G Add 1-Bromopropane Dropwise F->G H Stir at Room Temperature for 12-18 hours G->H I Solvent Evaporation H->I J Aqueous Work-up and Extraction I->J K Dry and Purify J->K

Figure 2: Detailed experimental workflow for the synthesis.

Expected Results and Characterization

The final product, this compound, is expected to be a white crystalline solid. The following are the anticipated characterization data based on similar structures reported in the literature.[6][7][8]

ParameterExpected Value
Appearance White crystalline solid
Melting Point To be determined experimentally
Yield 75-85% (for the S-alkylation step)
¹H NMR (DMSO-d₆) δ (ppm): ~0.9 (t, 3H, CH₃), ~1.6 (sext, 2H, CH₂), ~3.1 (t, 2H, S-CH₂), ~8.5 (s, 1H, C5-H), ~13.9 (br s, 1H, N-H)
¹³C NMR (DMSO-d₆) δ (ppm): ~13 (CH₃), ~22 (CH₂), ~34 (S-CH₂), ~145 (C5), ~165 (C3)
FT-IR (KBr) ν (cm⁻¹): ~3100-2800 (N-H, C-H stretching), ~1620 (C=N stretching), ~1250 (C-N stretching)

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiosemicarbazide: This compound is highly toxic if swallowed and can cause skin and eye irritation.[9][10][11][12] Handle with extreme care and avoid inhalation of dust. In case of contact, wash the affected area immediately with plenty of water.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Use with caution.

  • 1-Bromopropane: Flammable liquid and vapor.[13][14][15][16][17] It is harmful if inhaled and may cause damage to the nervous system and reproductive organs.[13][14][16] Keep away from heat, sparks, and open flames.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12][15][16][17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionEnsure adequate reflux time and temperature. Check the purity of the starting materials.
Loss of product during work-upEnsure the reaction mixture is sufficiently cooled before filtration.
Low yield in Step 2 Incomplete reactionEnsure the intermediate is fully dissolved before adding the alkylating agent. Extend the reaction time if necessary.
Impure intermediatePurify the 4H-1,2,4-triazole-3-thiol by recrystallization before proceeding to the next step.
Formation of multiple products in Step 2 N-alkylation side reactionEnsure the reaction is carried out under basic conditions to favor S-alkylation. Dropwise addition of the alkylating agent at room temperature can also minimize side reactions.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure is straightforward and employs readily available starting materials. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable building block for further derivatization and exploration in various fields of chemical and pharmaceutical research.

References

Application Note: Accelerated Synthesis of 4H-1,2,4-Triazole Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of 4H-1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science.[1][2][3] We will explore the fundamental principles of microwave heating and its distinct advantages over conventional thermal methods, providing researchers, scientists, and drug development professionals with a robust framework for methodology development.[4][5][6] This document presents detailed, step-by-step protocols, explains the mechanistic underpinnings of the synthetic transformations, and offers expert insights to ensure reproducible, high-yield syntheses.

Introduction: The Significance of 1,2,4-Triazoles and the Need for Greener Synthesis

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2][7] The development of efficient and sustainable synthetic routes to access novel 1,2,4-triazole derivatives is a critical endeavor in modern drug discovery.

Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[1][4] Microwave-assisted synthesis has emerged as a powerful green chemistry tool, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[4][6][8] This technology utilizes the ability of polar molecules to efficiently convert microwave energy into thermal energy, resulting in rapid and uniform heating of the reaction mixture.[1][5]

Advantages of Microwave-Assisted Synthesis for 4H-1,2,4-Triazoles:

  • Reaction Rate Acceleration: Reactions that take hours or even days under conventional heating can often be completed in minutes.[2][5][7]

  • Higher Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and simpler purification.[6][8]

  • Energy Efficiency: Reduced reaction times translate to significant energy savings.[4][5]

  • Greener Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents.[1][4]

Mechanistic Rationale: How Microwaves Drive Triazole Formation

The microwave-assisted synthesis of 4H-1,2,4-triazoles often proceeds through a cyclocondensation mechanism, such as the Pellizzari reaction or related pathways. The key steps involve the formation of an intermediate, typically from a hydrazide or a related precursor, followed by cyclization and dehydration to yield the aromatic triazole ring.

Microwave irradiation accelerates these processes through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as intermediates and solvents, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat through molecular friction.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, generating heat through collisions.

This direct and efficient energy transfer to the reacting species, rather than through convection from the vessel walls as in conventional heating, leads to a rapid increase in temperature and significantly enhances the reaction rate. The uniform heating profile also minimizes thermal gradients and potential side reactions.[5]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a guide for the synthesis of 4H-1,2,4-triazole derivatives using a dedicated microwave reactor. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave reactions should be conducted in sealed vessels designed for this purpose to prevent pressure buildup.

Protocol 1: One-Pot Synthesis of 3,4,5-Trisubstituted-4H-1,2,4-Triazoles from Secondary Amides and Hydrazides

This protocol is adapted from a method involving triflic anhydride activation followed by microwave-induced cyclodehydration.[9][10]

Workflow Diagram:

G cluster_0 Reaction Preparation cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Combine secondary amide, hydrazide, and solvent in microwave vessel B Add triflic anhydride (activator) A->B C Seal vessel and place in microwave reactor B->C D Irradiate at specified temperature and time C->D E Cool reaction mixture D->E F Isolate crude product (e.g., filtration, extraction) E->F G Purify by recrystallization or chromatography F->G G cluster_0 Reaction Preparation cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Adsorb aroyl hydrazide, aryl isothiocyanate, and KOH solution onto silica gel B Place solid support in an open vessel inside the microwave reactor A->B C Irradiate at specified power and time B->C D Cool the reaction mixture C->D E Extract product from silica gel with a solvent D->E F Concentrate and purify the product E->F

References

Application Notes & Protocols: Evaluating the Anticancer Activity of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and evaluating the anticancer potential of novel 1,2,4-triazole derivatives. It outlines the diverse mechanisms of action, key experimental protocols for in vitro and in vivo assessment, and best practices for data interpretation, grounded in current scientific literature.

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Oncology

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[1][3] This versatility is demonstrated by the presence of the 1,2,4-triazole moiety in numerous FDA-approved drugs, including the anticancer agents Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy.[4][5]

The development of novel 1,2,4-triazole derivatives is a highly active area of research aimed at discovering next-generation anticancer agents with improved efficacy, selectivity, and reduced side effects.[6][7] These compounds can be synthetically modified to engage a multitude of cancer-specific targets, offering a multi-pronged approach to inhibiting tumor growth and survival.[1][2] This guide details the scientific rationale and step-by-step protocols for the preclinical evaluation of these promising therapeutic candidates.

Mechanisms of Action: A Multi-Targeted Approach

Unlike agents with a single, defined target, the anticancer activity of the 1,2,4-triazole class is remarkably diverse. The specific mechanism is dictated by the various functional groups appended to the core triazole ring. This allows for rational drug design to inhibit key oncogenic pathways.[1][2][8]

Key molecular targets and mechanisms include:

  • Enzyme Inhibition: Derivatives have been designed as potent inhibitors of crucial cancer-related enzymes such as protein kinases (EGFR, BRAF), aromatase, and topoisomerases.[1][5][9]

  • Tubulin Polymerization Disruption: Certain derivatives can interfere with microtubule dynamics, a validated anticancer strategy, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]

  • Cell Cycle Arrest: Compounds can induce a halt in the cell cycle at various checkpoints, such as the S-phase or G2/M phase, preventing cancer cell proliferation.[3][4]

  • Induction of Apoptosis: Many 1,2,4-triazole agents exert their final effect by triggering programmed cell death, or apoptosis, through various signaling cascades.[1]

  • DNA Intercalation: Some derivatives are capable of inserting between DNA base pairs, disrupting DNA replication and transcription.[5]

Anticancer_Mechanisms_of_1_2_4_Triazoles Triazole Novel 1,2,4-Triazole Derivative Enzymes Enzyme Inhibition (Kinases, Aromatase, etc.) Triazole->Enzymes Tubulin Tubulin Polymerization Disruption Triazole->Tubulin DNA DNA Intercalation/ Damage Triazole->DNA CycleArrest Cell Cycle Arrest (G2/M, S Phase) Enzymes->CycleArrest Tubulin->CycleArrest DNA->CycleArrest Apoptosis Induction of Apoptosis CycleArrest->Apoptosis Proliferation Decreased Cell Proliferation Apoptosis->Proliferation

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

General Synthetic Strategy & Workflow

The synthesis of a library of 1,2,4-triazole derivatives is crucial for establishing structure-activity relationships (SAR).[1] A common and effective strategy involves a multi-step synthesis that allows for the introduction of diverse substituents.

A representative synthetic pathway often begins with the reaction of a hydrazide with carbon disulfide, followed by cyclization to form the core 5-mercapto-1,2,4-triazole ring.[6] This key intermediate can then be reacted with a variety of electrophiles (e.g., substituted benzyl halides) to generate the final target compounds.[6][10] Characterization is confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.[6][11]

Synthetic_Workflow Start Starting Materials (e.g., Nicotinohydrazide, CS2) Intermediate Key Intermediate (e.g., 5-mercapto-1,2,4-triazole) Start->Intermediate Cyclization Library Library of Novel 1,2,4-Triazole Derivatives Intermediate->Library Reagents Diverse Reagents (e.g., Substituted Benzyl Halides) Reagents->Library Substitution Reaction Screening Biological Screening Library->Screening

Caption: Generalized workflow for synthesis and screening.

In Vitro Evaluation: Protocols and Data Presentation

In vitro assays are the foundational step for screening new compounds, providing critical data on cytotoxicity and mechanism of action in a controlled environment.[12][13]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for initial high-throughput screening to determine a compound's effect on cell viability.[11][14][15]

  • Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[14][16] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[14]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HT-29 colon, HeLa cervical) in a 96-well plate at a density of 5,000-10,000 cells/well.[4][10][11] Allow cells to adhere for 24 hours.

    • Compound Preparation: Dissolve synthesized 1,2,4-triazole derivatives in sterile DMSO to create a stock solution.[6] Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

    • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Cisplatin or Doxorubicin).

    • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Data Presentation: IC₅₀ Values

Summarize the cytotoxicity data in a table for clear comparison across different cell lines.

Compound IDTarget/ModificationIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HT-29 (Colon)[10]Selectivity Index*
TP-6 Pyridine Hybrid55.2148.9041.12[6]Calculate
4g Quinoline Moiety>100>10012.69[10]Calculate
8c EGFR/Tubulin Inhibitor8.511.29.8[9]Calculate
Cisplatin Positive Control12.19.514.01[10]Calculate

*Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line (e.g., HDF fibroblasts) / IC₅₀ in a cancer cell line. A higher SI value is desirable.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.[3][4]

  • Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. A flow cytometer measures the fluorescence intensity of individual cells, which correlates with DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]

  • Step-by-Step Methodology:

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Analysis: Analyze the samples using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

In_Vitro_Workflow Start Synthesized Compound Library MTT Primary Screening: MTT Assay (Multiple Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Hit Identify 'Hit' Compounds (Potent & Selective) IC50->Hit Mech Mechanism of Action Studies Hit->Mech Cycle Cell Cycle Analysis (Flow Cytometry) Mech->Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mech->Apoptosis Target Target Engagement Assays (e.g., Kinase Inhibition) Mech->Target

Caption: Workflow for in vitro evaluation of novel compounds.

In Vivo Evaluation: Preclinical Efficacy Protocol

Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and toxicity in a complex biological system.[17][18] The human tumor xenograft model in immunodeficient mice is a standard and essential preclinical model.[17][19]

Protocol 3: Subcutaneous Xenograft Model Efficacy Study
  • Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to evaluate its ability to inhibit tumor growth compared to a vehicle control.[17][20]

  • Step-by-Step Methodology:

    • Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or NSG mice).

    • Cell Implantation: Harvest cancer cells that are in the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS mixed with Matrigel®) and inject subcutaneously into the flank of each mouse (typically 2-5 million cells per mouse).[17]

    • Tumor Monitoring: Monitor mice 2-3 times per week for tumor growth. Measure tumor dimensions with digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[17][20]

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)

      • Group 2: Test Compound (Low Dose)

      • Group 3: Test Compound (High Dose)

      • Group 4: Positive Control (Standard-of-care drug, e.g., Paclitaxel)

    • Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., daily intraperitoneal injection, oral gavage).

    • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.[20]

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western Blot, IHC).[20]

  • Data Presentation: In Vivo Efficacy Summary

Treatment GroupDosing Regimen (mg/kg, schedule)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control ---1450 ± 1200%+2.5%
Compound X (25 mg/kg, q.d.) q.d., i.p.870 ± 9540%-3.1%
Compound X (50 mg/kg, q.d.) q.d., i.p.435 ± 6870%-8.7%
Positive Control e.g., Paclitaxel510 ± 7565%-11.5%

TGI (%) is calculated at the end of the study using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

In_Vivo_Workflow Implant Implant Human Tumor Cells in Immunodeficient Mice Growth Monitor Tumor Growth to ~100-150 mm³ Implant->Growth Random Randomize Mice into Treatment Groups Growth->Random Treat Administer Vehicle, Test Compound, or Positive Control Random->Treat Monitor Monitor Tumor Volume & Body Weight (Toxicity) Treat->Monitor Endpoint Study Endpoint: Tumors Excised for Analysis Monitor->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Logical flow of the in vivo efficacy experimental design.[17]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains a cornerstone in the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its ability to interact with multiple oncogenic targets provides a robust platform for drug discovery. The systematic application of the in vitro and in vivo protocols detailed in this guide is essential for identifying and validating promising lead candidates.

Future research will focus on optimizing the structure-activity relationships of these derivatives to enhance potency and selectivity, thereby minimizing off-target effects and improving the therapeutic window.[1] The exploration of these agents in combination with existing chemotherapies or immunotherapies represents another promising avenue to overcome drug resistance and improve patient outcomes.

References

Application of 1,2,4-Triazoles in Agricultural Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, serving as a versatile pharmacophore in a wide array of crop protection and enhancement agents.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a privileged structure due to its unique physicochemical properties and its ability to interact with various biological targets.[3] This technical guide provides an in-depth exploration of the application of 1,2,4-triazole derivatives as fungicides, plant growth regulators, herbicides, and insecticides, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Fungicidal Applications: The Vanguard of Triazole Agrochemicals

1,2,4-triazole fungicides are arguably the most significant class of compounds within this family, renowned for their broad-spectrum, systemic, and curative properties.[2][4] They are instrumental in managing a wide range of fungal diseases in cereals, fruits, vegetables, and turf.[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and integrity.[1]

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[3] This binding event blocks the demethylation of lanosterol, a precursor to ergosterol. The resulting accumulation of methylated sterols disrupts the structure and function of the fungal cell membrane, leading to abnormal fungal growth and ultimately, cell death.[3][6]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disrupted_Membrane Disrupted Cell Membrane (Fungal Death) CYP51->Disrupted_Membrane Triazole 1,2,4-Triazole Fungicide Triazole->CYP51 Inhibits Membrane Functional Fungal Cell Membrane Ergosterol->Membrane

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Protocol for In Vitro Antifungal Bioassay

This protocol outlines a method for assessing the in vitro antifungal activity of 1,2,4-triazole compounds against phytopathogenic fungi using a poisoned food technique.

Materials:

  • Pure cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Test 1,2,4-triazole compounds

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10,000 mg/L.

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Compound Incorporation: Add the stock solution of the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). A control plate containing only DMSO at the same dilution should also be prepared.

  • Plate Pouring: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in mm) when the fungal growth in the control plate has reached the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

  • EC₅₀ Determination: The effective concentration for 50% inhibition (EC₅₀) can be determined by probit analysis of the inhibition data.

Plant Growth Regulation: Modulating Plant Architecture and Stress Tolerance

Certain 1,2,4-triazole derivatives, such as paclobutrazol and uniconazole, are potent plant growth regulators (PGRs).[7] They are widely used in horticulture and agriculture to manage plant height, improve crop quality, and enhance stress tolerance.[8]

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Similar to their fungicidal counterparts, triazole PGRs target a cytochrome P450 monooxygenase, but in plants, they inhibit the enzyme ent-kaurene oxidase.[1] This enzyme catalyzes a critical step in the biosynthesis of gibberellins, a class of phytohormones responsible for stem elongation and other developmental processes.[1][8] By blocking gibberellin production, these triazoles lead to a more compact plant architecture with shorter internodes, thicker stems, and darker green leaves.[8] The redirection of metabolites from the gibberellin pathway can also lead to increased production of other hormones like abscisic acid and cytokinins, contributing to enhanced stress tolerance.[7]

PGR_Mechanism cluster_pathway Gibberellin Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent_Kaurene_Oxidase ent-Kaurene Oxidase ent_Kaurene->ent_Kaurene_Oxidase Substrate ent_Kaurenoic_Acid ent-Kaurenoic Acid Gibberellins Bioactive Gibberellins ent_Kaurenoic_Acid->Gibberellins Multi-step reactions ent_Kaurene_Oxidase->ent_Kaurenoic_Acid Catalyzes Reduced_Growth Reduced Stem Growth, Increased Stress Tolerance ent_Kaurene_Oxidase->Reduced_Growth Stem_Elongation Stem Elongation Gibberellins->Stem_Elongation Paclobutrazol Paclobutrazol (Triazole PGR) Paclobutrazol->ent_Kaurene_Oxidase Inhibits

Caption: Mechanism of plant growth regulation by triazoles.

Protocol for Greenhouse Evaluation of Paclobutrazol on Plant Height

This protocol describes a method to generate a dose-response curve for the effect of paclobutrazol on the growth of a model plant species (e.g., tomato or soybean).[1]

Materials:

  • Seedlings of the chosen plant species at the 2-3 true leaf stage

  • Pots (e.g., 15 cm diameter) filled with a standard potting mix

  • Paclobutrazol (analytical grade)

  • Ethanol for stock solution preparation

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottle or a laboratory sprayer

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Plant Preparation: Transplant uniform seedlings into individual pots and allow them to acclimate in the greenhouse for one week.

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of paclobutrazol in ethanol.[9]

  • Treatment Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 0, 25, 50, 100, 200 mg/L) in distilled water. Add a surfactant at a concentration of 0.05% (v/v) to each solution to ensure even leaf coverage. The '0' concentration serves as the control.

  • Application: Apply the treatment solutions as a foliar spray until runoff. Ensure that each plant is sprayed uniformly. Use a randomized complete block design with at least five replicate plants per treatment.

  • Data Collection: Measure the plant height from the soil surface to the apical meristem at the time of application and at weekly intervals for 4-6 weeks.

  • Data Analysis: Calculate the percentage reduction in height growth for each treatment compared to the control. Plot the percentage reduction against the logarithm of the paclobutrazol concentration to generate a dose-response curve.

Paclobutrazol Concentration (mg/L) Application Method Target Crop Observed Effect Reference
250-1000Foliar SprayApple SaplingsInhibition of new shoot growth, promotion of flower formation[10]
4000-5000Foliar SprayGrapeInhibition of new shoot growth, increased yield[10]
200-500Foliar SprayWatermelonControl of vine overgrowth[10]
500Soil DrenchCitrusImproved fruit quality during storage[10]
1000-4000Foliar SprayLandscape ShrubsReduced height and width growth[11]

Herbicidal and Insecticidal Applications

While fungicides and PGRs represent the major applications of 1,2,4-triazoles, some derivatives also exhibit herbicidal and insecticidal activities.[1][12]

Herbicidal Activity

A well-known example of a 1,2,4-triazole herbicide is Amitrole (3-amino-1,2,4-triazole). Its mode of action involves the inhibition of an enzyme in the histidine biosynthesis pathway.[11] More recent research has focused on designing novel 1,2,4-triazole-containing molecules with herbicidal properties, often through the strategic combination of the triazole ring with other active moieties.[13]

A general protocol for evaluating the pre-emergence herbicidal activity of 1,2,4-triazole derivatives in a laboratory setting would involve treating soil with the test compounds, sowing weed seeds, and then assessing germination and seedling growth after a set period under controlled conditions.

Insecticidal Activity

The 1,2,4-triazole moiety has been incorporated into various molecular frameworks to develop new insecticides.[1][14] The insecticidal activity of these compounds can vary widely depending on the substituents on the triazole ring and the overall molecular structure.[14][15] Bioassays to evaluate insecticidal activity typically involve exposing target insects (e.g., aphids, mites) to the test compounds through methods like leaf dipping or spraying and then assessing mortality rates after a specific time.[16][17]

For instance, novel 1,2,4-triazole derivatives have been synthesized and tested against pests like Aphis rumicis and Nilaparvata lugens, showing promising activity at concentrations around 100-500 mg/L.[14][15]

Synthesis of 1,2,4-Triazole Agrochemicals: A Representative Protocol

The synthesis of 1,2,4-triazole-based agrochemicals often involves multi-step processes. Below is a generalized, representative protocol for the final step in the synthesis of tebuconazole, a widely used triazole fungicide, which involves the reaction of an epoxide intermediate with 1,2,4-triazole.[3][18]

Materials:

  • 2-(4-chlorobenzyl)-2-(tert-butyl)oxirane (tebuconazole epoxide intermediate)

  • 1H-1,2,4-triazole

  • Potassium hydroxide (or other suitable base)

  • Water (as solvent)

  • Phase-transfer catalyst (e.g., tetrabutylammonium chloride)

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked flask, combine the tebuconazole epoxide intermediate, 1,2,4-triazole, potassium hydroxide, and a phase-transfer catalyst in water.[3]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4 hours), with stirring.[3] Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to 10-15°C. A white solid precipitate of tebuconazole should form.

  • Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with cold water and dry under vacuum to obtain crude tebuconazole. The product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis_Workflow Start Start Setup Combine Reactants: - Tebuconazole Epoxide - 1,2,4-Triazole - Base (KOH) - Phase-Transfer Catalyst - Water (Solvent) Start->Setup Reaction Heat to Reflux (e.g., 4 hours) with Stirring Setup->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool Reaction Mixture (10-15°C) Monitoring->Cooling Complete Precipitation Precipitation of Tebuconazole Cooling->Precipitation Filtration Isolate Product by Suction Filtration Precipitation->Filtration Washing_Drying Wash with Cold Water and Dry Filtration->Washing_Drying Purification Recrystallization (Optional) Washing_Drying->Purification End Final Product: Tebuconazole Purification->End

References

Application Note & Protocols: A Comprehensive Guide to the Experimental Design for Testing the Biological Efficacy of Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triazole-based compounds represent a cornerstone of modern antifungal therapy and agricultural fungicides. Their efficacy hinges on the specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. However, the rising threat of antifungal resistance necessitates robust, reproducible, and clinically relevant methods for evaluating the biological efficacy of new and existing triazole agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous testing cascade. We delve into the causal mechanisms of triazole action, provide detailed, field-proven protocols for determining antifungal activity, and outline essential assays for evaluating host cell cytotoxicity to establish a therapeutic window. This document is structured to empower researchers with the foundational knowledge and practical methodologies required for the confident assessment of triazole efficacy.

Part 1: Foundational Principles of Triazole Efficacy Testing

The Mechanism of Action: Targeting Fungal Sterol Synthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or cyp51 genes.[2][3][4] This enzyme is critical for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes, which is functionally analogous to cholesterol in mammalian cells.[5][6]

By binding to the heme iron of this enzyme, triazoles block the conversion of lanosterol to ergosterol.[7] This inhibition leads to two primary consequences:

  • Depletion of Ergosterol: The lack of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound proteins.[7][8]

  • Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols, such as lanosterol, is cytotoxic and further compromises membrane integrity.[8]

This targeted disruption of a pathway essential for fungi but absent in humans provides the basis for the selective toxicity of triazoles.[5]

Triazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including C14-demethylation CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Triazole Triazole Triazole->CYP51 Inhibits Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Toxic_Sterols Leads to Toxic_Sterols->Fungal_Membrane

Caption: Mechanism of action of triazole antifungals.

Defining Efficacy: Key In Vitro Parameters

Evaluating the biological efficacy of a triazole begins with quantifying its activity against target fungal pathogens in vitro. The following parameters are fundamental:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the primary measure of fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[10][11] This parameter is crucial for determining whether a compound is fungicidal (kills fungi) or merely fungistatic (inhibits growth).

These parameters are typically determined using standardized methods established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure inter-laboratory reproducibility.[12][13][14]

Part 2: Core Protocols for In Vitro Efficacy Assessment

A rigorous assessment of a triazole's efficacy relies on validated and well-controlled experimental protocols. The following methods provide a robust workflow for initial characterization.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27/M60 guidelines for yeasts and provides a quantitative measure of antifungal activity.[12][13][14][15]

Principle: A standardized fungal inoculum is challenged with serial twofold dilutions of the triazole compound in a 96-well microtiter plate. The MIC is read visually or spectrophotometrically as the lowest drug concentration that significantly inhibits fungal growth relative to a drug-free control.[9]

Step-by-Step Methodology:

  • Preparation of Triazole Stock Solution:

    • Accurately weigh the triazole compound and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Causality: DMSO is often used for its ability to dissolve hydrophobic compounds like triazoles. The initial concentration must be high enough to ensure the final solvent concentration in the assay is non-fungicidal (typically ≤1%).

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate.[15][16]

    • Causality: A standardized inoculum is critical for reproducibility. RPMI 1640 is the standard medium as it supports the growth of most clinically relevant fungi and has a defined composition.[9][16]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of RPMI 1640 into wells 2 through 12 of a 96-well plate.

    • Prepare a starting drug concentration in well 1 by adding the appropriate amount of stock solution to RPMI 1640.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[17]

    • Well 11 will serve as the growth control (drug-free).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.[15][16]

  • MIC Determination:

    • Following incubation, determine the MIC as the lowest concentration of the triazole at which there is a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a microplate reader.

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

Principle: This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar.[10]

Step-by-Step Methodology:

  • Selection of Wells: After determining the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations, as well as the growth control well.

  • Sub-culturing: Homogenize the contents of each selected well. Using a calibrated loop or pipette, transfer a defined volume (e.g., 10-20 µL) from each well onto a separate, pre-labeled drug-free agar plate (e.g., Sabouraud Dextrose Agar).[10][18][19]

  • Incubation: Incubate the agar plates at 35°C for 48-72 hours, or until robust growth is visible on the plate corresponding to the growth control.

  • MFC Determination: The MFC is defined as the lowest concentration of the triazole that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[10][11] Practically, it is often recorded as the lowest concentration that yields no more than a few colonies.[18][19][20]

Part 3: Assessing Safety and Selectivity

A potent antifungal is only useful if it is safe for the host. Therefore, assessing cytotoxicity against mammalian cells is a critical step in the efficacy evaluation pipeline.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compound in the cell culture medium at concentrations mirroring and exceeding those used in the MIC assay.

    • Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (e.g., DMSO) only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for an exposure time relevant to the intended application (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[21]

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[21]

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple crystals.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the dissolved formazan at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 4: Experimental Workflow and Data Integration

A logical workflow ensures that data from different assays can be integrated to form a comprehensive picture of a triazole's potential.

Efficacy_Workflow cluster_invitro In Vitro Antifungal Activity cluster_safety Host Cell Safety Profile cluster_analysis Data Integration & Analysis MIC Protocol 1: Determine MIC MFC Protocol 2: Determine MFC MIC->MFC Input for SI Calculate Selectivity Index (SI) SI = IC50 / MIC MFC->SI Cytotoxicity Protocol 3: Determine IC50 (e.g., MTT Assay) Cytotoxicity->SI

Caption: Integrated workflow for triazole efficacy testing.

Data Presentation and Interpretation

The ultimate goal is to determine the Selectivity Index (SI) , a critical parameter in drug development.

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antifungal Activity)

A higher SI value indicates greater selectivity of the compound for the fungal target over host cells, suggesting a wider therapeutic window.

Table 1: Hypothetical Efficacy and Safety Data for Novel Triazoles

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioHepG2 IC₅₀ (µg/mL)Selectivity Index (IC₅₀/MIC)
Triazole A C. albicans ATCC 900280.250.52>128>512
Triazole B C. albicans ATCC 900281886464
Fluconazole C. albicans ATCC 900280.5>64>128>256>512

Interpretation:

  • Triazole A shows potent fungicidal activity (MFC/MIC ratio ≤ 4) and excellent selectivity, making it a promising lead candidate.

  • Triazole B is less potent and shows a larger gap between inhibition and killing. Its lower selectivity index suggests a narrower therapeutic window.

  • Fluconazole , a known fungistatic agent against Candida, shows a very high MFC/MIC ratio, confirming its primary mechanism is growth inhibition rather than killing.

References

Application Note: Structural Characterization of 1,2,4-Triazole Derivatives using 1H and 13C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of novel 1,2,4-triazole derivatives is a burgeoning field of research, making robust and unequivocal structural characterization paramount.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H (proton) and ¹³C (carbon-13) techniques, stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic compounds.[4][5]

This guide provides an in-depth exploration of the application of ¹H and ¹³C-NMR for the characterization of 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven protocols to ensure accurate and reliable spectral interpretation.

Core Principles of NMR for 1,2,4-Triazole Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and absorb radiofrequency waves at specific frequencies. These frequencies, or "chemical shifts" (δ), are exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity allows us to map the carbon-hydrogen framework of a molecule. For 1,2,4-triazoles, key diagnostic features include:

  • ¹H-NMR: The chemical shifts of the protons directly attached to the triazole ring (C3-H and C5-H) and the N-H proton are highly characteristic.

  • ¹³C-NMR: The chemical shifts of the triazole ring carbons (C3 and C5) provide direct evidence of the heterocyclic core.

  • Spin-Spin Coupling: The interaction between neighboring protons (through-bond coupling) results in signal splitting, providing crucial information about molecular connectivity.[6]

¹H-NMR Characterization of 1,2,4-Triazoles

The proton NMR spectrum provides the initial, and often most definitive, fingerprint of a 1,2,4-triazole derivative.

Characteristic Chemical Shifts

The protons on the 1,2,4-triazole ring are typically found in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms.

  • Triazole Ring Protons (C-H): The proton at the C5 position of the 1,2,4-triazole ring typically appears as a singlet in the range of δ 8.0 - 9.0 ppm .[7] The C3-H proton, when present, is also found in a similar downfield region. For the parent 1,2,4-triazole, a signal around 8.53 ppm can be observed.[7][8]

  • NH Proton: The N-H proton of the triazole ring is an exchangeable proton, and its signal can be broad. In a non-hydrogen-bonding solvent like CDCl₃, its observation can be difficult. However, in a solvent like DMSO-d₆, it is readily observed as a broad singlet, often significantly downfield, in the range of δ 12.0 - 14.5 ppm .[7][9] The use of DMSO-d₆ is a key experimental choice for confirming the presence of this functional group.

Influence of Substituents

The electronic nature of substituents on the triazole ring significantly modulates the chemical shifts of the ring protons. Electron-withdrawing groups will shift the proton signals further downfield (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).

Illustrative ¹H-NMR Data for Substituted 1,2,4-Triazoles

The following table summarizes representative ¹H-NMR data from synthesized 1,2,4-triazole derivatives, illustrating the typical chemical shift regions.

Compound TypeProton of InterestSolventTypical Chemical Shift (δ, ppm)Reference Example
5-(arylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amineNH (amide)CDCl₃/DMSO-d₆~5.35 - 5.41 (s, 2H, NH₂)A broad singlet for the CH₂ group at ~4.41-4.47 ppm and a very broad singlet for the triazole NH at ~12.67 ppm.[10]
4-substituted 1,2,4-triazolesC-H (ring)DMSO-d₆~8.0 - 9.0The protons of the triazole ring in 4-substituted derivatives are observed in this characteristic downfield region.[1]
1,2,4-triazole derivatives containing amino acid fragmentsNH (amide)DMSO-d₆~9.92 (s, 1H)Triazole ring protons appear around 8.20 ppm and 7.85 ppm, with the amide NH proton clearly visible downfield.[3]

¹³C-NMR Characterization of 1,2,4-Triazoles

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a direct map of the carbon skeleton. While less sensitive than ¹H-NMR, it is indispensable for unambiguous structural confirmation.

Characteristic Chemical Shifts

The carbon atoms within the 1,2,4-triazole ring are also significantly deshielded and appear in the downfield region of the ¹³C spectrum.

  • Triazole Ring Carbons (C3 and C5): These carbons typically resonate in the range of δ 140 - 165 ppm .[7][9][10] For instance, in a series of pyrazolyl-1,2,4-triazole amine derivatives, the C3 and C5 carbons were observed around 157 ppm and 161 ppm, respectively.[9] The exact position is highly dependent on the substitution pattern and tautomeric form.

  • Thione/Thiol Tautomers: In triazole-thiones, the C=S carbon (C5) gives a characteristic signal in the range of δ 165-167 ppm , which is a key diagnostic for identifying this tautomeric form in solution.

Illustrative ¹³C-NMR Data for Substituted 1,2,4-Triazoles

The table below provides representative ¹³C-NMR chemical shifts for the core carbons of 1,2,4-triazole derivatives.

Compound TypeCarbon of InterestSolventTypical Chemical Shift (δ, ppm)Reference Example
5-(arylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amineC3 and C5CDCl₃/DMSO-d₆156.5 - 160.9In a series of derivatives, the C-3 carbon appears around 156.5 ppm and the C-5 carbon around 160.3 ppm.[10]
Pyrazolyl-1,2,4-triazole amine derivativesC3 and C5CDCl₃/DMSO-d₆157.1 - 160.9The C-3 carbon is reported at 157.1 ppm and the C-5 carbon at 160.9 ppm.[9]
5-(dihydrofuran-2-yl)thio-1H-1,2,4-triazoleC3 and C5DMSO-d₆146.10, 155.96The two distinct triazole carbon signals are clearly resolved, confirming the heterocyclic core.[7]

Experimental Protocols

Adherence to a systematic and validated protocol is critical for acquiring high-quality, reproducible NMR data.

Workflow for NMR Characterization of 1,2,4-Triazole Derivatives

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Synthesized Triazole Derivative Catalyst_Removal Mini-workup to remove paramagnetic catalysts (e.g., Cu) Sample->Catalyst_Removal Dissolution Dissolve ~5-10 mg in 0.6-0.7 mL Deuterated Solvent Filtering Filter through glass wool into NMR tube (optional) Dissolution->Filtering Acquire_1H Acquire ¹H Spectrum Filtering->Acquire_1H Catalyst_Removal->Dissolution Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) if needed Acquire_13C->Acquire_2D Processing Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_2D->Processing Integration Integrate ¹H Signals Processing->Integration Assignment Assign Signals using Chemical Shifts, Coupling, & 2D Data Integration->Assignment Structure_Confirmation Confirm Final Structure Assignment->Structure_Confirmation

Caption: General workflow for NMR analysis of 1,2,4-triazole derivatives.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 1,2,4-triazole derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • Chloroform-d (CDCl₃): A good general-purpose solvent for many organic compounds.[3]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): The solvent of choice for observing exchangeable N-H protons and for compounds with lower solubility in CDCl₃.[3][9]

    • Methanol-d₄ / Acetone-d₆: Used based on solubility and to study solvent effects on chemical shifts.[11][12]

  • Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Special Consideration for Copper-Catalyzed Syntheses: If the triazole was synthesized using a copper catalyst, residual paramagnetic copper ions can cause significant peak broadening. A mini-workup, such as passing an aliquot of the reaction mixture through a small plug of silica gel, is highly recommended before NMR analysis to remove the catalyst.[13]

Protocol 2: Standard 1D NMR Data Acquisition

This protocol assumes the use of a standard 400 MHz NMR spectrometer.

¹H-NMR Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the spectrum using standard parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans (adjust based on sample concentration)

    • Spectral Width: Typically -2 to 16 ppm

¹³C-NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Acquire the spectrum using a standard proton-decoupled pulse program.

  • Typical Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 scans or more (as ¹³C has a low natural abundance)

    • Spectral Width: Typically 0 to 220 ppm

Data Interpretation: A Self-Validating Approach

The power of NMR lies in the synergy between different experiments. The structural assignment of a novel 1,2,4-triazole derivative should be a process of cross-validation between ¹H, ¹³C, and, if necessary, 2D NMR data.

Structure-Spectrum Correlation

Caption: Correlation between molecular structure and expected NMR chemical shifts.

Confirming Product Formation

When validating the synthesis of a 1,2,4-triazole, the key is to compare the product spectrum with the spectra of the starting materials.[13]

  • Disappearance of Reactant Signals: Look for the disappearance of characteristic signals from the starting materials (e.g., the terminal alkyne proton or azide-adjacent protons).

  • Appearance of Triazole Signals: The most critical evidence is the emergence of the characteristic downfield C-H proton signal (δ 8.0-9.0 ppm) and the C3/C5 carbon signals (δ 140-165 ppm) of the newly formed triazole ring.[13]

  • Shifts in Substituent Signals: Protons and carbons on the substituent groups attached to the newly formed ring will experience a change in their chemical environment, leading to predictable shifts in their signals.[13]

Advanced 2D-NMR for Unambiguous Assignments

For complex derivatives with overlapping signals or for absolute confirmation of substitution patterns, 2D-NMR techniques are invaluable.[4][14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This is essential for assigning the C3-H/C3 and C5-H/C5 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for mapping the connectivity across the entire molecule, including linking substituents to the correct positions on the triazole ring.

References

High-performance liquid chromatography (HPLC) method for 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of 1,2,4-triazole compounds, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of methodologies, detailed experimental protocols, and expert insights into method selection and validation.

Introduction: The Analytical Imperative for 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicine and agriculture. Compounds featuring this heterocyclic scaffold are prominent as potent antifungal agents (e.g., Voriconazole, Itraconazole, Posaconazole) and widely used agricultural fungicides.[1][2] Given their broad application and the narrow therapeutic window of many triazole-based drugs, the development of robust, accurate, and reliable analytical methods is paramount.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and adaptability for quantifying these compounds in diverse matrices, from pharmaceutical formulations to complex biological samples like plasma and serum.[1][4]

This guide provides a detailed framework for developing and implementing HPLC methods for 1,2,4-triazole analysis, grounded in established scientific principles and validated protocols.

The Causality of Method Selection: Reversed-Phase (RP-HPLC) vs. HILIC

The choice of chromatographic mode is the most critical decision in method development and is dictated by the polarity of the target triazole analyte. The two primary modes suitable for triazole analysis are Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and is ideal for non-polar to moderately polar compounds. It utilizes a non-polar stationary phase (e.g., C18, C8, Phenyl) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).[1][4] Less polar triazole derivatives, such as the antifungal drugs voriconazole and itraconazole, are well-retained and effectively separated using this technique. Elution is typically achieved by increasing the organic solvent content in the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for highly polar compounds that exhibit poor retention on RP-HPLC columns.[5] This includes the parent 1,2,4-triazole ring and its polar metabolites. HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][6] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, thus enabling their retention.

The following logic diagram illustrates the decision-making process for selecting the appropriate chromatographic mode.

Start Start: Analyze Target 1,2,4-Triazole Compound Polarity Assess Analyte Polarity Start->Polarity RPHPLC Select Reversed-Phase HPLC (RP-HPLC) Polarity->RPHPLC Low to Moderate Polarity (e.g., Itraconazole) HILIC Select Hydrophilic Interaction Liquid Chromatography (HILIC) Polarity->HILIC High Polarity (e.g., parent 1,2,4-Triazole) RP_Details Use non-polar stationary phase (e.g., C18). Mobile phase: Water/ACN gradient. RPHPLC->RP_Details HILIC_Details Use polar stationary phase. Mobile phase: High ACN content. HILIC->HILIC_Details

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.

Data Presentation: Comparative Overview of HPLC Methods

The table below summarizes various validated HPLC methods for the analysis of different 1,2,4-triazole compounds, providing a comparative overview of chromatographic conditions.

Analyte(s)HPLC ColumnMobile PhaseDetectionLOQMatrixReference
Voriconazole, Posaconazole, Itraconazole, HydroxyitraconazoleC6-phenylGradient: Acetonitrile / 0.01 M phosphate buffer, pH 3.5UV (262 nm)0.05 mg/LHuman Plasma[4]
Voriconazole, PosaconazoleC18Isocratic: 35% Water, 15% Methanol, 50% AcetonitrileUV (250 nm)0.1 µg/mL (VRC), 0.03 µg/mL (PSC)Human Plasma[7]
1,2,4-Triazole, 4-amino-1,2,4-triazoleHILICIsocratic: Water / Acetonitrile / Phosphoric acidUV (205 nm)2.5 µg/mLDrug Substance
3-Mercapto-1,2,4-triazoleNewcrom R1 (C18)Acetonitrile, Water, and Phosphoric AcidUVNot SpecifiedFormulation[8]
1,2,4-TriazoleHypercarbGradient: Methanol / Formic acidLC-MS/MS0.05 µg/kgWater[9]
Triazole Fungicides (e.g., Triadimefon, Cyproconazole)C18 (4.6 x 75 mm, 3.5 µm)Gradient: Acetonitrile / Water with 0.1% Acetic AcidLC-MS0.01 mg/kgSoil/Produce[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of 1,2,4-triazoles. The general workflow is depicted below.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Standards A1 Equilibrate HPLC System P1->A1 P2 Sample Preparation (e.g., Protein Precipitation) A2 Inject Sample P2->A2 A1->A2 A3 Chromatographic Separation A2->A3 D1 Detect Analytes (UV or MS) A3->D1 D2 Integrate Peaks D1->D2 D3 Quantify Concentration (Calibration Curve) D2->D3

Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.

Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices

This protocol is a robust method for the simultaneous quantification of voriconazole, posaconazole, and itraconazole in human plasma, adapted from established and validated methods.[4] It employs a simple protein precipitation step for sample cleanup.

1. Materials and Reagents

  • HPLC-grade acetonitrile and methanol.[4]

  • HPLC-grade water.

  • Phosphate buffer (0.01 M, pH 3.5).[4]

  • Perchloric acid (1.0 M).[4]

  • Reference standards of voriconazole, posaconazole, itraconazole, and a suitable internal standard (e.g., naproxen).[4]

  • Drug-free human plasma for preparing calibration standards and quality controls (QCs).

2. Instrumentation

  • HPLC system equipped with a UV detector.

  • C6-phenyl analytical column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Data acquisition and processing software.

3. Standard and QC Preparation

  • Stock Solutions: Prepare individual stock solutions (e.g., 1 mg/mL) of the triazole standards and the internal standard in methanol.[4] Store at 4°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions in methanol or acetonitrile.

  • Calibration Curve & QCs: Spike drug-free plasma with the working standards to create a calibration curve covering the desired concentration range (e.g., 0.05 to 10 mg/L).[4] Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of plasma sample (unknown, standard, or QC) in a microcentrifuge tube, add the internal standard.

  • Add 400 µL of a cold mixture of 1.0 M perchloric acid and methanol to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge at 10,000-12,000 x g for 10 minutes to pellet the precipitated proteins.[1][3]

  • Carefully collect the supernatant and inject it directly into the HPLC system or transfer to an HPLC vial.[4]

5. HPLC Conditions

  • Column: C6-phenyl, 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase:

    • A: 0.01 M phosphate buffer, pH 3.5.[4]

    • B: Acetonitrile.[4]

  • Gradient Elution: A gradient program should be optimized to resolve all analytes from endogenous plasma components. A typical starting point would be a linear gradient from 25% B to 60% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.[4]

  • Injection Volume: 20-50 µL.

Protocol 2: HILIC for Polar 1,2,4-Triazole Species

This protocol is designed for the analysis of highly polar triazoles, such as the parent compound or its polar metabolites, in aqueous samples or drug substances.[6]

1. Materials and Reagents

  • HPLC-grade acetonitrile and water.

  • Ammonium formate or phosphoric acid for mobile phase buffering.[5][6]

  • Reference standard of the polar triazole analyte.

2. Instrumentation

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.

  • HILIC analytical column.

  • Data acquisition and processing software.

3. Standard Preparation

  • Stock Solution: Prepare a stock solution of the polar triazole standard in water or a water/methanol mixture.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 v/v acetonitrile:water) to create a calibration curve.[1]

4. Sample Preparation

  • Dissolve the sample in a solvent mixture compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a good starting point to ensure good peak shape.[3]

  • Filter the sample through a 0.22 or 0.45 µm syringe filter prior to injection.[1]

5. HPLC Conditions

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase:

    • A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3.

    • B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.[1]

  • Elution: An isocratic or gradient elution can be used. For isocratic elution, a high percentage of acetonitrile (e.g., 90-95%) is used to retain the polar analytes.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., ~205 nm) or MS, as many polar triazoles lack a strong chromophore.[5][6]

  • Injection Volume: 5-10 µL.

Method Validation and Trustworthiness

Every protocol must be a self-validating system. Method validation ensures the reliability of the analytical data. Key parameters, as guided by the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH), should be assessed.[4]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99.[4]
Accuracy The closeness of the mean test results to the true value. Assessed using QC samples.Mean value should be within ±15% of the nominal value (±20% at the LLOQ).[4][7]
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day variability.Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ).[4]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.Accuracy within 20% of the nominal value and precision not exceeding 20% CV.[4]
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components).No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).Analyte concentration should not deviate by more than ±15% from the initial value.[4]

Troubleshooting Common HPLC Problems

Even with a validated method, issues can arise. A systematic approach is key to identifying and resolving problems.[10][11]

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure - Column frit blockage from sample particulates or precipitated buffer. - Blockage in tubing or injector.- Filter all samples and mobile phases. - Reverse-flush the column (if permitted by the manufacturer). - Systematically disconnect components to isolate the blockage.[11][12]
No Peaks or Small Peaks - Incorrect injection or injector malfunction. - Sample degradation. - Detector issue (e.g., lamp off).- Check injector for air bubbles and ensure sufficient sample volume. - Prepare a fresh sample and standard to verify integrity.[13] - Verify detector settings and perform diagnostics.[10]
Peak Tailing or Fronting - Column overload. - Mismatch between sample solvent and mobile phase. - Secondary interactions with active sites on the column.- Dilute the sample. - Dissolve the sample in the initial mobile phase.[14] - Add a modifier (e.g., triethylamine for basic compounds) to the mobile phase or use a column with better end-capping.
Shifting Retention Times - Change in mobile phase composition or pH. - Column temperature fluctuations. - Inadequate column equilibration.- Prepare fresh mobile phase accurately. - Use a column oven for temperature control. - Ensure the column is fully equilibrated with the mobile phase before injection (10-20 column volumes).[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propylthio-4H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this and related triazole compounds. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues to improve yield, purity, and overall success.

Overview of Synthesis

The synthesis of 4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, with the most common and robust methods involving the cyclization of thiosemicarbazide precursors. For this compound, a typical pathway involves two key stages: first, the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by S-alkylation with a propyl halide.

A foundational method involves the reaction of thiocarbohydrazide with an appropriate carboxylic acid (or its derivative) followed by cyclization, and then alkylation. The cyclization is often achieved by heating in the presence of a base.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate 5-Mercapto-1,2,4-triazole (Thiol Tautomer) Thiosemicarbazide->Intermediate + Reflux Formic_Acid Formic Acid / Orthoformate Formic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product  Alkylation Propyl_Halide Propyl Halide (e.g., Propyl Bromide) Propyl_Halide->Final_Product Base Base (e.g., NaOH, K2CO3) Base->Final_Product

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

Low yield is the most common issue in multi-step heterocyclic synthesis.[1] The problem can typically be traced to one of four areas: starting materials, reaction conditions, the cyclization step, or workup/purification.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Thiosemicarbazide/Thiocarbohydrazide: These reagents can degrade over time. Use freshly opened or purified starting materials. Assess purity via melting point or TLC.

    • Solvents: Ensure solvents are anhydrous where necessary. Reactions involving strong bases or reactive intermediates are often sensitive to water.

  • Inefficient Cyclization:

    • Inadequate Heat: Many triazole ring-closure reactions require significant thermal energy to overcome the activation barrier of cyclodehydration.[1] If refluxing at atmospheric pressure is insufficient, consider using a higher-boiling solvent (e.g., DMF, DMSO) or employing microwave irradiation, which can drastically reduce reaction times and improve yields by providing uniform, rapid heating.[1]

    • Incorrect Base/pH: The cyclization of acylthiosemicarbazides is typically conducted under alkaline conditions.[2][3] The base deprotonates the thiol, facilitating the nucleophilic attack to close the ring. A base that is too weak may not be effective, while overly harsh conditions can lead to decomposition. An aqueous solution of 2N NaOH is often effective.[4]

  • Sub-optimal Alkylation Conditions:

    • Base Strength: A moderate base (e.g., K₂CO₃, NaHCO₃) is typically sufficient to deprotonate the thiol for S-alkylation without affecting the triazole ring protons. Stronger bases like NaOH can be used but may increase the risk of side reactions.

    • Temperature: The S-alkylation is usually performed at room temperature or with gentle heating. Excessive heat can lead to N-alkylation or dialkylation.

  • Losses During Workup:

    • Precipitation/Extraction: After acidification to neutralize the reaction mixture, the product may not precipitate cleanly. Ensure the pH is adjusted correctly. If the product has some water solubility, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Recrystallization: Using too much solvent during recrystallization is a frequent cause of low recovery, as a significant portion of the product remains in the mother liquor.[5]

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Purity of Starting Materials (TLC, MP) Start->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Pass SM_Bad Impure Materials Check_SM->SM_Bad Fail Check_Conditions Review Reaction Conditions (Temp, Time, Base) Cond_OK Conditions Correct Check_Conditions->Cond_OK Pass Cond_Bad Conditions Sub-optimal Check_Conditions->Cond_Bad Fail Analyze_Crude Analyze Crude Reaction Mixture (TLC, 1H NMR) Crude_OK Product Formed Analyze_Crude->Crude_OK Pass Crude_Bad No Product / Side Products Analyze_Crude->Crude_Bad Fail Optimize_Workup Optimize Workup & Purification Protocol Workup_Optimized Yield Improved Optimize_Workup->Workup_Optimized Success Workup_Bad Yield Still Low Optimize_Workup->Workup_Bad Failure SM_OK->Check_Conditions Cond_OK->Analyze_Crude Crude_OK->Optimize_Workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: My analysis shows the presence of significant impurities. What are they and how can I avoid them?

The formation of side products is common, especially when reaction conditions are not tightly controlled.

Common Impurities and Mitigation Strategies:

Impurity TypeProbable CauseProposed SolutionAnalytical Signature (¹H NMR)
Unreacted Intermediate Incomplete cyclization or alkylation.Increase reaction time or temperature. Ensure proper stoichiometry of reagents.Presence of signals corresponding to the precursor (e.g., a broad SH signal if alkylation is incomplete).
Isomeric Products Lack of regioselectivity, especially during cyclization or alkylation (N- vs. S-alkylation).The choice of catalyst and reaction system can dramatically impact selectivity.[6] For S-alkylation, use milder bases and temperatures to favor the softer nucleophile (sulfur) over nitrogen.Appearance of extra, often similar, sets of peaks for the propyl group and aromatic protons.
Oxidized Product (Disulfide) Exposure of the intermediate thiol to air/oxidants, especially under basic conditions.Perform the reaction under an inert atmosphere (N₂ or Argon). Add a mild reducing agent during workup if necessary.Disappearance of the SH proton signal and potential doubling of the molecular weight in mass spectrometry.
Decomposition Products Excessive heat or prolonged reaction times.Reduce reaction temperature and time.[1] Consider microwave-assisted synthesis for rapid, controlled heating.[1]Complex, broad, or uninterpretable signals in the baseline of the NMR spectrum.
Q3: I'm struggling to purify the final product by recrystallization. It either oils out or the yield is very poor.

Recrystallization is a powerful but delicate technique. Success depends almost entirely on the choice of solvent.[5]

Protocol for Effective Recrystallization:

  • Solvent Screening: The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water).

    • Look for a solvent that requires heating to dissolve the solid.

  • Standard Recrystallization Procedure:

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to just dissolve your crude product. Using excessive solvent is a primary cause of low yield.[5]

    • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.[5]

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize precipitation.[5]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[5]

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual impurities.

  • Troubleshooting "Oiling Out":

    • This occurs when the compound's melting point is lower than the solvent's boiling point, or if the solution is supersaturated.

    • Solution: Add slightly more hot solvent until the oil redissolves, then allow it to cool very slowly. Alternatively, consider a solvent system with a lower boiling point.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most prevalent methods for synthesizing the 1,2,4-triazole core include classical approaches like the Pellizzari and Einhorn-Brunner reactions.[6][7] Modern methods often involve multicomponent reactions and the use of amidines as precursors.[6][8] The choice of method depends on the desired substitution pattern and the available starting materials.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or time are common culprits.[6] Additionally, the purity of starting materials, especially hygroscopic hydrazides, is critical.[6] For reactions that are sluggish or require high temperatures, consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[2][6]

Q3: I am observing the formation of a significant side product. How can I identify and minimize it?

A3: A common side product in 1,2,4-triazole synthesis, particularly when using acylhydrazides, is the corresponding 1,3,4-oxadiazole.[6][9] This arises from a competing intramolecular cyclization pathway.[6] To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the intermolecular reaction leading to the triazole.[6]

Q4: My reaction is producing a mixture of isomers. How can I control the regioselectivity?

A4: The formation of isomeric mixtures, such as N-1 versus N-4 alkylation in unsubstituted 1,2,4-triazoles, is a frequent challenge.[6] Regioselectivity is influenced by the electrophile, base, and solvent. In certain reactions, like the Einhorn-Brunner synthesis with unsymmetrical imides, the acyl group from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[10][11] In some modern syntheses, the choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts may yield the 1,5-disubstituted isomers.[11][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

Potential Causes:

  • Insufficient Reaction Temperature or Time: Many classical 1,2,4-triazole syntheses, like the Pellizzari reaction, require high temperatures (often exceeding 200°C) and prolonged reaction times to proceed to completion.[1][2]

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials or the triazole product itself may decompose at the high temperatures required for the reaction.[6]

  • Purity of Starting Materials: The presence of impurities, especially water, in your starting materials can inhibit the reaction or promote side reactions. Hydrazides, for example, can be hygroscopic.[6]

Recommended Solutions:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[6] If thermal decomposition is a concern, try running the reaction at a lower temperature for a longer duration.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and often leads to improved yields, sometimes at lower overall temperatures.[13]

  • Ensure Purity of Reagents: Use pure and dry starting materials. Dry solvents and reagents as necessary and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem 2: Formation of 1,3,4-Oxadiazole Side Product

This is a very common issue, especially in reactions involving the condensation of acylhydrazides.

Causality: The formation of a 1,3,4-oxadiazole occurs through a competing intramolecular cyclization and dehydration of the acylhydrazide or an intermediate, which can be favored under certain conditions.[6][9]

Troubleshooting Workflow:

G start High 1,3,4-Oxadiazole Formation Detected anhydrous Ensure Strictly Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->anhydrous lower_temp Lower Reaction Temperature anhydrous->lower_temp If side product persists acylating_agent Evaluate Acylating Agent lower_temp->acylating_agent If yield is still low monitor Monitor Reaction by TLC/LC-MS acylating_agent->monitor end Optimized Triazole Synthesis monitor->end

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.

Detailed Steps:

  • Ensure Anhydrous Conditions: The presence of water can facilitate the competing cyclization. Dry all solvents and reagents thoroughly before use. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[6]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically stable oxadiazole. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[6]

  • Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway. If possible, explore alternative acylating agents.[6]

Problem 3: Formation of Isomeric Mixtures

When synthesizing unsymmetrically substituted 1,2,4-triazoles, obtaining a single regioisomer can be challenging.

Controlling Regioselectivity:

Synthetic MethodFactors Influencing RegioselectivityRecommended Approach
Einhorn-Brunner Reaction Electronic properties of the diacylamine (imide) substituents.[3][10]The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[10][11] Choose your imide accordingly.
[3+2] Cycloadditions Choice of metal catalyst.[11][12]For reactions of isocyanides with diazonium salts, Ag(I) catalysis typically yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the 1,5-disubstituted isomers.[11][12]
Alkylation of N-unsubstituted 1,2,4-triazoles Base and solvent system.[14]Alkylation at N1 is often favored when using a base like sodium ethoxide in ethanol.[14]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol provides a general procedure for a symmetrical Pellizzari reaction, which avoids the formation of isomeric products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil), or the reaction can be performed neat.

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.[6]

  • Heat the mixture to a high temperature (typically >200 °C) with stirring.[6]

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • The solidified product can be triturated with a suitable solvent like ethanol to remove impurities.[15]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[15]

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via Einhorn-Brunner Reaction

This protocol outlines the general steps for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (serves as both solvent and catalyst)[10]

Reaction Workflow:

G start Dissolve Imide in Glacial Acetic Acid add_hydrazine Slowly Add Hydrazine start->add_hydrazine reflux Heat to Reflux (110-120 °C) add_hydrazine->reflux monitor Monitor by TLC (2-8 hours) reflux->monitor workup Cool, Precipitate, and Filter monitor->workup Upon Completion purify Recrystallize Product workup->purify end Pure 1,2,4-Triazole purify->end

Caption: General workflow for the Einhorn-Brunner reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.[10]

  • Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.[10]

  • Heat the reaction mixture to reflux (approximately 110-120 °C).[10]

  • Allow the reaction to proceed for 2-8 hours, monitoring for the consumption of the starting material by TLC.[10]

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or by the addition of water.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent.

References

Technical Support Center: Purification of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Propylthio-4H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

The purity of an active pharmaceutical ingredient (API) or an intermediate like this compound is paramount. Impurities can affect biological activity, toxicity, and the kinetic properties of the final compound. This guide provides a structured, question-and-answer-based approach to address the common challenges encountered during the purification of this specific triazole derivative.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common issues encountered in the lab.

Category 1: Recrystallization Issues

Recrystallization is often the first and most cost-effective method for purifying solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1]

Question 1: My crude this compound is an off-color solid with a broad melting point. What is the best initial purification strategy?

Answer: For a solid product, recrystallization is the recommended first-line technique. The key is selecting an appropriate solvent. For 1,2,4-triazole derivatives, polar protic solvents are often effective.[2][3]

  • Expert Insight: The sulfur atom and the N-H protons of the triazole ring allow for hydrogen bonding, which typically leads to good solubility in alcohols. Ethanol, methanol, or an ethanol/water mixture are excellent starting points for solvent screening.[2][4]

Actionable Advice:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) at room temperature and upon heating.

  • Ideal Solvent Properties: An ideal solvent will dissolve the compound completely when hot but sparingly or not at all when cold.[1] This differential solubility is what enables purification.

Solvent SystemGeneral Applicability for 1,2,4-TriazolesExpert Notes
Ethanol High Often used for triazole-thiol derivatives.[2][3] Good for removing less polar impurities.
Methanol High Similar to ethanol but may be too good a solvent, potentially reducing yield. Often used for related triazole esters.[5]
Ethanol/Water High Excellent for fine-tuning solubility. Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization.[3]
Water Moderate 1,2,4-triazoles have moderate water solubility.[6] May be useful if the compound is highly polar, but check for potential hydrolysis if other functional groups are present.
Ethyl Acetate Low to Moderate Can be useful for less polar triazole derivatives.

Question 2: I'm not getting any crystals to form, even after cooling the recrystallization solution in an ice bath. What should I do?

Answer: Failure to crystallize is a common issue, often caused by the solution being too dilute or supersaturation not being achieved.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a pure sample, add a single tiny crystal to the solution. This provides a perfect template for further crystal formation.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to over-concentrate, as this can cause impurities to crash out with your product.

  • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., cold water or hexane) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Question 3: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is very high, depressing the melting point.[1]

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute.

  • Slow Cooling: This is critical. Cooling the solution too quickly encourages oiling out.[1] Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities exist) A->B Optional C 3. Slow Cooling (To room temperature) B->C D 4. Further Cooling (Ice bath) C->D E 5. Isolate Crystals (Vacuum filtration) D->E F 6. Wash Crystals (With cold solvent) E->F G 7. Dry Product (Vacuum oven) F->G

Caption: A typical experimental workflow for purification by recrystallization.

Category 2: Persistent Impurities & Advanced Techniques

Question 4: Recrystallization improved the purity, but my analytical data (NMR, HPLC) still shows significant impurities. What is the next logical step?

Answer: When recrystallization is insufficient, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[7] For 1,2,4-triazoles, which are moderately polar, silica gel chromatography is highly effective.

  • Expert Insight: A common side product in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazol-2-amine.[8][9] These isomers often have very similar polarities, making recrystallization difficult but chromatography effective.

Actionable Advice:

  • Develop a TLC Method: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent). Spot your crude mixture on a silica TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Target Rf: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.3-0.4. This generally provides the best separation on a column.

  • Perform Column Chromatography: Pack a column with silica gel and run the optimized eluent through it.

Question 5: Can I use a non-chromatographic method to remove a stubborn neutral impurity?

Answer: Yes, acid-base extraction is an excellent and often overlooked technique for purifying compounds with acidic or basic functional groups. This compound is acidic due to the N-H proton on the triazole ring (pKa ≈ 10) and can be deprotonated to form a water-soluble salt.[10]

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or K2CO3 solution). Your acidic triazole will move into the aqueous layer as its salt, while neutral impurities remain in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh organic solvent one more time to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with a cold acid (e.g., 1M HCl) until the product precipitates out.

  • Filter the pure solid, wash with cold water, and dry thoroughly.

Acid-Base Purification Logic

G start Crude Product (Triazole + Neutral Impurity) in Ethyl Acetate step1 Extract with 1M NaOH (aq) start->step1 layers Organic Layer (Neutral Impurity) Aqueous Layer (Triazole Salt) step1->layers step2 Separate Layers layers->step2 acidify Acidify Aqueous Layer with 1M HCl layers:f1->acidify step2->layers:f1 product Pure Triazole Precipitate acidify->product

Caption: Workflow demonstrating the separation of an acidic triazole from neutral impurities.

Category 3: Product Analysis & Verification

Question 6: How can I be confident that my final product is pure this compound?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your final compound.

Purity & Identity Checklist:

  • Melting Point: A sharp melting point that does not change upon further recrystallization is a strong indicator of purity. The literature value for the related 4-methyl-4H-1,2,4-triazole-3-thiol is 163-165 °C, which can serve as a rough guide.[11]

  • NMR Spectroscopy (1H and 13C): This is the most powerful tool for structural confirmation. The spectra should show the expected peaks with correct integrations and no significant signals from impurities.

  • Chromatography (TLC/HPLC/GC-MS): A pure compound should appear as a single spot on a TLC plate developed in multiple solvent systems. HPLC or GC-MS analysis can provide quantitative purity data (e.g., >98%).[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Trustworthiness Principle: Each purification step should be monitored by an appropriate analytical technique (e.g., TLC) to validate its effectiveness before proceeding. Combining the pure fractions from chromatography should only be done after TLC analysis confirms they are identical and free of contaminants.

Detailed Experimental Protocols

Protocol 1: General Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of ethanol required to dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, high-purity crystals form under slow cooling conditions.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and add a small amount of ice-cold ethanol to wash the crystals. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Silica Gel Flash Column Chromatography
  • Eluent Selection: As determined by TLC analysis (e.g., 30% Ethyl Acetate in Hexane), prepare a sufficient volume of the eluent.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If solubility is low, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Combination & Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

References

Improving solubility of 3-Propylthio-4H-1,2,4-triazole for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propylthio-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions regarding the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your experimental success.

Troubleshooting Guide: Improving the Solubility of this compound

Researchers often encounter challenges with the aqueous solubility of small molecules like this compound, which can lead to variability in biological assay results and an underestimation of potency.[1] This guide provides a systematic approach to enhancing the solubility of this compound for reliable in vitro and in vivo studies.

Initial Assessment: Understanding the Molecule

This compound is a nitrogen-containing heterocyclic compound.[2][3] The 1,2,4-triazole ring system is aromatic and possesses both weakly acidic (N-H proton) and weakly basic (lone pairs on nitrogen atoms) properties.[4][5] Its pKa values will influence its charge state and, consequently, its solubility in aqueous solutions at different pH levels.[6][7] The propylthio group adds lipophilicity, which may contribute to lower aqueous solubility.

Step-by-Step Solubility Enhancement Workflow

The following workflow presents a tiered approach, starting with the simplest and most common methods and progressing to more advanced techniques.

Solubility_Workflow start Start: Poorly Soluble This compound cosolvent Tier 1: Co-solvent Approach (e.g., DMSO, Ethanol) start->cosolvent check1 Is the compound soluble and the assay tolerant? cosolvent->check1 success Proceed with Assay check1->success Yes ph_adjustment Tier 2: pH Modification check1->ph_adjustment No check2 Is solubility improved without compromising assay? ph_adjustment->check2 check2->success Yes advanced Tier 3: Advanced Formulation (Cyclodextrins, Surfactants) check2->advanced No check3 Is a suitable formulation achieved? advanced->check3 check3->success Yes failure Consult Formulation Specialist check3->failure No

Caption: A stepwise decision-making workflow for enhancing the solubility of this compound.

Tier 1: The Co-solvent Approach

The most direct method for solubilizing hydrophobic compounds is the use of a water-miscible organic co-solvent.[8]

Recommended Co-solvents:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-50 mM< 0.5% (v/v)Can be cytotoxic at higher concentrations and may interfere with some enzyme assays.[9][10]
Ethanol 10-50 mM< 1% (v/v)Generally less toxic than DMSO but can also affect cell viability and enzyme activity.[9][11]
Methanol 10-50 mM< 1% (v/v)Can be a potent enzyme inhibitor for some classes of enzymes like aldehyde oxidase.[12]

Protocol for Co-solvent Use:

  • Preparation of High-Concentration Stock:

    • Weigh a precise amount of this compound.

    • Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly. Gentle warming (to 37°C) can be applied to aid dissolution.

  • Dilution into Assay Medium:

    • Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentrations.

    • Crucially, ensure the final concentration of the co-solvent is consistent across all experimental conditions, including a "vehicle control" that contains the same amount of co-solvent as the highest concentration of the test compound. [13] This accounts for any effects of the solvent itself on the assay.

Tier 2: pH Modification

Given that 1,2,4-triazoles are amphoteric, altering the pH of the assay buffer can significantly impact the solubility of this compound.[4]

  • Acidic Conditions (e.g., pH 5.0-6.5): Protonation of the nitrogen atoms in the triazole ring will form a cationic species, which is generally more water-soluble.

  • Alkaline Conditions (e.g., pH 7.5-9.0): Deprotonation of the N-H proton will result in an anionic species, which may also have increased aqueous solubility.

Protocol for pH Optimization:

  • Determine pH Stability: First, ensure that your compound and assay components are stable across the pH range you intend to test.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., MES for acidic pH, HEPES for neutral pH, and Tris or CHES for alkaline pH).

  • Solubility Test: Attempt to dissolve this compound directly in these buffers. Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer and observe for precipitation.

  • Assay Compatibility: Verify that the optimal pH for solubility does not negatively impact your biological assay's performance (e.g., enzyme activity, cell viability).

Tier 3: Advanced Formulation Strategies

If co-solvents and pH adjustments are insufficient or interfere with the assay, more advanced formulation techniques can be employed.[14][15]

A. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble molecules, like this compound, increasing their apparent water solubility.[19][20]

Recommended Cyclodextrins:

CyclodextrinPropertiesConsiderations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity.[18]Widely used for parenteral and oral formulations.[19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and low toxicity, particularly for parenteral use.[19]The negative charge can influence interactions with the target.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity.Can extract cholesterol from cell membranes, potentially causing cytotoxicity.[18]

Protocol for Using Cyclodextrins:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer to make a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Method 1 (from powder): Add the powdered this compound to the cyclodextrin solution and stir or sonicate until dissolved.

    • Method 2 (from organic stock): Add a small volume of a concentrated organic stock of the compound to the cyclodextrin solution while vortexing to facilitate encapsulation and prevent precipitation.

  • Assay and Controls: As with co-solvents, include a vehicle control with the same concentration of cyclodextrin.

B. Micellar Solubilization with Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[21][22][23]

Recommended Surfactants:

SurfactantTypeConsiderations
Tween® 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations; generally low toxicity.[22]
Cremophor® EL Non-ionicEffective solubilizer but has been associated with biological side effects.[22]
Sodium Dodecyl Sulfate (SDS) AnionicPotent solubilizer but often denatures proteins and is cytotoxic. Use with caution in enzyme and cell-based assays.[22]

Protocol for Using Surfactants:

  • Prepare Surfactant Solution: Make a stock solution of the surfactant in the assay buffer at a concentration well above its CMC.

  • Solubilization: Add the compound (either as a powder or from a concentrated organic stock) to the surfactant solution and mix thoroughly.

  • Controls: A vehicle control containing the same concentration of surfactant is essential.

Advanced_Formulation cluster_0 Advanced Solubilization Techniques compound Poorly Soluble Compound (this compound) cyclodextrin Cyclodextrin Inclusion Hydrophobic core encapsulates the compound. Hydrophilic exterior improves water solubility. compound->cyclodextrin Encapsulation surfactant Micellar Solubilization (Surfactant) Hydrophobic tails form a core to encapsulate the compound. Hydrophilic heads face the aqueous environment. compound->surfactant Encapsulation

Caption: Mechanisms of advanced solubilization strategies for hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue when the final concentration of the compound in the assay buffer exceeds its aqueous solubility limit. Here are some troubleshooting steps:

  • Lower the Final Concentration: If possible, test the compound at lower concentrations.

  • Increase Co-solvent Percentage: You can try slightly increasing the final DMSO concentration, but be mindful of its potential effects on your assay (stay below 0.5-1% if possible).

  • Use Pluronic F-68: Adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your assay buffer can sometimes help prevent precipitation of compounds from DMSO stocks.

  • Switch to an Advanced Method: Consider using cyclodextrins, which are very effective at preventing this kind of precipitation.

Q2: Can I use sonication to help dissolve the compound?

Yes, sonication can be a useful physical method to aid dissolution by breaking down solid aggregates and increasing the interaction between the compound and the solvent. However, be cautious with heat-sensitive compounds, as prolonged sonication can generate heat. Use a sonication bath with temperature control if possible.

Q3: My cell-based assay is very sensitive to DMSO. What is the best alternative?

For sensitive cell-based assays, cyclodextrins, particularly HP-β-CD, are often the best alternative.[13] They are generally well-tolerated by cells at the concentrations needed for solubilization. You could also try ethanol, but it's important to perform a vehicle toxicity control to determine the maximum tolerated concentration in your specific cell line.

Q4: How do I know if the solubility-enhancing agent is interfering with my assay?

The vehicle control is critical. This control should contain everything that your experimental samples contain (buffer, cells, substrate, etc.) plus the solubilizing agent at the same concentration used for your test compound, but without the test compound itself. If you observe a significant difference between your negative control (without any additions) and your vehicle control, then the solubilizing agent is likely interfering with your assay.

Q5: Are there any other, more advanced techniques for extremely insoluble compounds?

Yes, for compounds that are challenging to formulate with the methods above, other strategies exist, though they are more complex to implement in a standard lab setting. These include creating nanosuspensions, where the particle size of the compound is reduced to the nanometer range to increase the surface area for dissolution, or forming solid dispersions, where the compound is dispersed within a hydrophilic carrier.[8][24][25][26][27][28] These methods are typically employed in later-stage drug development.

References

Technical Support Center: Thioether-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thioether-substituted triazoles. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile compounds. Our goal is to equip you with the foundational knowledge and practical protocols needed to anticipate, diagnose, and resolve common stability challenges encountered during your experiments.

General Stability Profile of Thioether-Substituted Triazoles

This section provides a foundational understanding of the chemical characteristics that govern the stability of your compounds.

Q1: I'm new to working with thioether-substituted triazoles. What are the primary stability concerns I should be aware of?

A: Your primary concerns revolve around the two key functional groups: the thioether linkage and the triazole ring .

  • Thioether (-S-) Linkage: The sulfur atom in a thioether is nucleophilic and susceptible to oxidation. This is the most common and immediate stability issue you will likely face. The thioether can be oxidized first to a sulfoxide (S=O) and then further to a sulfone (O=S=O).[1][2][3][4] This transformation can dramatically alter the compound's polarity, solubility, and biological activity.

  • Triazole Ring: Both 1,2,3- and 1,2,4-triazole rings are generally robust aromatic systems, contributing to the overall stability of the molecule.[5][6][7] They are relatively stable in both acidic and basic conditions and possess high metabolic stability.[8] However, extreme pH conditions, high temperatures, or prolonged exposure to certain reagents can lead to degradation.[9]

The interplay between these two groups, along with other substituents on your molecule, will determine its overall stability profile. Proactive characterization through forced degradation studies is highly recommended.

Troubleshooting Oxidative Instability

Oxidation of the thioether moiety is the most frequently encountered stability issue.

Q2: I'm observing new, more polar peaks in my HPLC analysis after leaving my compound in solution. Is this oxidation?

A: It is highly probable. The oxidation of a thioether to a sulfoxide, and subsequently to a sulfone, introduces polar S=O bonds, which significantly decreases the retention time on a reverse-phase HPLC column (i.e., the new peaks appear earlier).

The primary culprits are ambient oxygen, peroxide contaminants in solvents (especially ethers like THF or diethyl ether), or oxidizing agents used in your experimental workflow.[1] Even mild oxidants can facilitate this process.[10]

Visualizing the Oxidation Pathway

The sequential oxidation of the thioether sulfur is a critical degradation pathway to monitor.

OxidationPathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide [O] Mild Oxidant (e.g., H₂O₂, Air, I₂) Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone [O] Strong Oxidant (e.g., excess H₂O₂, m-CPBA)

Caption: Oxidation pathway of a thioether to a sulfoxide and sulfone.

Q3: How can I prevent the oxidation of my thioether-substituted triazole during experiments and storage?

A: A multi-pronged approach is most effective:

  • Solvent Purity: Use freshly opened, high-purity, or peroxide-free solvents, especially for sensitive reactions or long-term storage.

  • Inert Atmosphere: For maximum protection, prepare solutions and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

  • Control Temperature: Store stock solutions and samples at low temperatures (-20°C or -80°C) to slow the rate of oxidation.

  • Avoid Light: Photochemical degradation can sometimes generate reactive oxygen species. Store compounds and solutions in amber vials or protected from light.

  • Introduce Antioxidants: For in vitro assays or formulations, consider adding antioxidants. However, ensure the antioxidant does not interfere with your experiment.

Experimental Protocol: Preparing a Stabilized Stock Solution

This protocol outlines the steps for preparing and storing a stock solution of an oxidation-sensitive thioether-substituted triazole.

  • Degas the Solvent: Select a high-purity solvent (e.g., DMSO, DMF). Sparge the solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a clean, dry amber vial, accurately weigh the desired amount of your thioether-substituted triazole.

  • Inert the Vial: Flush the vial containing the solid compound with argon or nitrogen for 1-2 minutes.

  • Dissolution: Using a gas-tight syringe, add the degassed solvent to the vial to achieve the target concentration.

  • Seal and Store: Cap the vial tightly, sealing the cap with paraffin film for extra protection. Store immediately at -20°C or below.

  • Validation: After preparation, and periodically during storage, run an HPLC or LC-MS analysis on an aliquot to confirm the absence of oxidative degradation products.

Navigating pH-Dependent Degradation

While the triazole core is stable, pH extremes can pose a risk, especially over time or at elevated temperatures.

Q4: My compound appears to be degrading in the acidic mobile phase (e.g., 0.1% TFA) of my HPLC. What is happening and how can I fix it?

A: Although the triazole ring is generally stable under mild acidic conditions used for chromatography, prolonged exposure or the presence of other labile functional groups can lead to slow degradation.[9] The thioether itself is generally stable to acid, but the overall electronic structure of your specific molecule could create susceptibility.

Troubleshooting Steps:

  • Minimize Exposure Time: Prepare samples immediately before analysis. Avoid letting samples sit in the autosampler for extended periods.

  • Reduce Temperature: If your autosampler has temperature control, set it to a low temperature (e.g., 4°C) to slow degradation.

  • Modify Mobile Phase: If possible, try a mobile phase with a less harsh acid, such as formic acid, or increase the pH slightly if it doesn't compromise your chromatography.

  • Fresh Solutions: Always prepare fresh solutions for your experiments rather than using aged stock that may have been stored in a slightly acidic or basic buffer.[9]

Q5: Can the thiol-thione tautomerism of a mercapto-triazole precursor affect the stability of the final thioether product?

A: This is an excellent point related to synthesis. If your synthesis involves a 3-mercapto-1,2,4-triazole intermediate, it exists in equilibrium with its thione (C=S) tautomer, with the thione form often predominating.[9] This doesn't directly impact the stability of the final S-alkylated (thioether) product, as the tautomerism is resolved upon alkylation. However, incomplete alkylation during the synthesis can leave residual reactive thiol/thione starting material in your sample. This impurity can be prone to oxidation (forming disulfides) and may complicate your analysis, appearing as a stability issue of the final product. Thorough purification is key.

Addressing Metabolic & Enzymatic Instability

For drug development professionals, understanding metabolic fate is critical.

Q6: I am observing unexpected metabolites in my liver microsome assay. Could the thioether be a site of metabolic transformation?

A: Yes, absolutely. Thioether oxidation is a well-documented metabolic pathway.[11] Cytochrome P450 enzymes in the liver can readily oxidize thioethers to sulfoxides and sulfones. This is a common Phase I metabolic transformation.

If you suspect metabolic oxidation, your analytical workflow should be designed to detect these more polar products.

Workflow for Investigating Metabolic Stability

This workflow helps diagnose if thioether oxidation is a relevant metabolic pathway for your compound.

MetabolicWorkflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Start Incubate Compound with Liver Microsomes (or other metabolic system) Analysis Analyze Samples by LC-MS/MS at Different Time Points Start->Analysis Control Incubate Compound in Buffer (No Enzymes) Control->Analysis Compare Compare Chromatograms of Experimental vs. Control Analysis->Compare Data Output Identify Identify New Peaks in Experimental Sample Compare->Identify Characterize Characterize New Peaks by Mass (+16 Da, +32 Da) and Fragmentation Identify->Characterize Conclusion Confirm Formation of Sulfoxide/Sulfone Metabolites Characterize->Conclusion

Caption: Workflow for identifying thioether oxidation metabolites.

Some polyester-thioether materials have also shown susceptibility to enzymatic degradation by lipases or cutinases, which hydrolyze ester bonds.[12][13][14] While less common for small molecules, if your compound contains ester functionalities, this could be another potential degradation pathway to consider in biological matrices.

Analytical & Handling Best Practices

Proper analytical methods and handling procedures are essential for obtaining reliable stability data.

Q7: What are the best analytical techniques for monitoring the stability of my thioether-substituted triazole?

A: A combination of techniques provides the most comprehensive picture.

TechniqueApplication for Stability MonitoringStrengthsLimitations
HPLC-UV Quantitative analysis of the parent compound over time. Can detect major degradants if they have a chromophore.Widely available, robust, excellent for quantification.May not detect degradants that co-elute or lack a UV chromophore. Provides no structural information on new peaks.
LC-MS/MS The gold standard for stability studies.[15]Highly sensitive and specific. Can identify degradants by mass change (e.g., +16 for sulfoxide, +32 for sulfone). MS/MS provides structural fragmentation data.[16]Quantification can be more complex than UV; requires careful method validation.
NMR Structural elucidation of unknown degradation products.Provides definitive structural information.Requires higher concentrations and isolation of the degradant; not suitable for routine monitoring of low-level impurities.
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is crucial for identifying potential degradation pathways early in development.

  • Prepare Solutions: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Aliquot the solution into separate vials and expose them to a range of stress conditions. Include a control sample stored at -20°C in the dark.

    • Acidic: Add HCl to reach 0.1 M. Heat at 60°C for 24 hours.

    • Basic: Add NaOH to reach 0.1 M. Heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic: Expose a solution to a photostability chamber with controlled light (e.g., UV/Vis) and temperature.

  • Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including the control, by LC-MS.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. Identify any new peaks. Characterize the major degradation products by their mass and fragmentation patterns to understand the compound's vulnerabilities.

By proactively identifying these liabilities, you can develop appropriate handling, storage, and formulation strategies to ensure the integrity of your thioether-substituted triazole throughout its lifecycle.[17][18]

References

Technical Support Center: Overcoming Poor Yield in the Alkylation of 4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 4H-1,2,4-triazole-3-thiol and its derivatives. As Senior Application Scientists, we understand that the path to novel therapeutics and functional materials is often paved with unexpected experimental hurdles. The alkylation of this specific triazole scaffold, a cornerstone in the synthesis of many biologically active compounds, is notoriously challenging due to issues of low yield and complex product mixtures.[1][2]

This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Alkylation Issues

This section addresses the most pressing issues researchers face during the alkylation of 4H-1,2,4-triazole-3-thiol.

Q1: I'm getting a complex mixture of products that is difficult to separate, leading to very low yields of my desired compound. What is happening?

A: This is the most common challenge and stems from the inherent chemical nature of the starting material. The 4H-1,2,4-triazole-3-thiol ring system is an ambident nucleophile , meaning it possesses more than one potential site for electrophilic attack.

The molecule exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[3] Deprotonation by a base generates an ambident anion with nucleophilic character on both the exocyclic sulfur atom and the ring nitrogen atoms (primarily N2 or N4). This results in a competitive reaction, producing a mixture of the desired S-alkylated product and undesired N-alkylated isomers.[3][4][5] Alkylation of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol with methyl 3-bromopropanoate, for example, has been reported to give an inseparable mixture of S- and N-alkylation products.[3]

Tautomerism_and_Nucleophilicity cluster_0 Thione-Thiol Tautomerism cluster_1 Deprotonation & Ambident Anion Formation cluster_2 Competitive Alkylation Pathways Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol H⁺ shift Base Base (-H⁺) Thiol->Base Deprotonation Anion Ambident Anion (Resonance Stabilized) S_Product S-Alkylated Product (Thermodynamically Favored) Anion->S_Product R-X (Soft Electrophile) Attack at Sulfur (Soft Nucleophile) N_Product N-Alkylated Product (Kinetically Favored) Anion->N_Product R-X (Hard Electrophile) Attack at Nitrogen (Hard Nucleophile)

Fig 1. Competing pathways in triazole-thiol alkylation.
Q2: How can I selectively promote S-alkylation and minimize the formation of N-alkylated byproducts?

A: Controlling the regioselectivity is key to achieving high yields. You can significantly favor S-alkylation by carefully selecting the reaction parameters based on the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Therefore, conditions that favor soft-soft interactions will promote S-alkylation.

1. Choice of Base:

The base is critical. Its role is to deprotonate the triazole, generating the nucleophilic anion. The strength and nature of the base dictate which tautomer is deprotonated and the resulting charge distribution.

  • Recommendation: Use a mild, weak base such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N).[6][7]

  • Causality: Weaker bases are generally sufficient to deprotonate the more acidic thiol group, generating the thiolate anion, which is a soft nucleophile. Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can lead to the formation of a dianion by deprotonating both the thiol and a ring nitrogen, increasing the likelihood of N-alkylation.[8] In many published procedures, S-alkylation is achieved in an alkaline medium, such as 10% aqueous sodium hydroxide, followed by cyclization.[9]

2. Solvent Effects:

The solvent influences the solubility of the reactants and can stabilize or destabilize the transition states leading to the different products.

  • Recommendation: Polar protic solvents like ethanol or water are often preferred.

  • Causality: Protic solvents can solvate the anionic species through hydrogen bonding. They tend to solvate the harder nitrogen anion more effectively, making it less available for reaction and thus favoring attack from the softer, less-solvated sulfur nucleophile. Polar aprotic solvents like DMF or acetone can also be used, but may favor the N-alkylated product in some cases.[8][10]

3. Alkylating Agent:

The nature of your electrophile (the alkylating agent) plays a role.

  • Recommendation: Use alkyl halides with softer leaving groups (I > Br > Cl). Benzyl chlorides and bromoacetophenones have been shown to produce only S-substituted derivatives.[9]

  • Causality: According to HSAB theory, a soft nucleophile (thiolate) reacts faster with a soft electrophile. The C-I and C-Br bonds are more polarizable (softer) than the C-Cl bond, favoring reaction at the sulfur atom.

4. Temperature Control:
  • Recommendation: Run the reaction at room temperature or below.

  • Causality: S-alkylation is typically the thermodynamically more stable pathway, while N-alkylation can be kinetically favored. Lowering the reaction temperature provides more time for the system to reach the thermodynamic product, thus increasing the ratio of the S-alkylated isomer.

Q3: My starting 4H-1,2,4-triazole-3-thiol is poorly soluble in my chosen solvent, leading to an incomplete reaction. What should I do?

A: Poor solubility is a common issue that hinders reaction kinetics.

  • Recommendation 1 - Pre-formation of the Salt: First, dissolve the triazole-thiol in a solution of the base (e.g., aqueous NaOH or ethanolic sodium ethoxide) with gentle warming. This deprotonates the thiol to form the corresponding thiolate salt, which is generally much more soluble than the neutral starting material. After a clear solution is obtained, cool it to the desired reaction temperature before adding the alkylating agent.[8][11]

  • Recommendation 2 - Use a More Polar Solvent: If you are using a non-polar or moderately polar solvent, switch to a more polar aprotic solvent known for its excellent solvating power, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm that I have synthesized the S-alkylated and not the N-alkylated isomer?

A: A combination of spectroscopic methods is the most reliable approach.

  • ¹³C NMR Spectroscopy: This is one of the most definitive methods. The carbon atom of the triazole ring attached to the sulfur will have a distinctly different chemical shift depending on the hybridization. In the starting thione, this carbon (C=S) appears around 165-175 ppm. Upon successful S-alkylation, this signal shifts upfield to approximately 145-155 ppm, characteristic of a C-S single bond within an aromatic system.[8]

  • ¹H NMR Spectroscopy: The disappearance of the broad SH proton signal (typically >13 ppm) is an initial indicator.[12] The appearance of new signals corresponding to the alkyl group protons (e.g., a singlet for a -S-CH₂-Ar group) is also expected. While useful, this is not conclusive on its own.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural proof and is the gold standard for confirming regioselectivity.[5]

Q2: Can microwave-assisted synthesis be used to improve this reaction?

A: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique to consider.

  • Benefits: Microwave irradiation can dramatically reduce reaction times from hours to minutes. The rapid and uniform heating can lead to cleaner reactions with higher yields and, in some cases, improved regioselectivity.[13]

  • Example: A regioselective protocol for the alkylation of 1,2,4-triazole has been developed using potassium carbonate as the base and an ionic liquid as the solvent under microwave conditions, resulting in excellent yields.[13]

Validated Experimental Protocol: Selective S-Alkylation

This protocol provides a robust starting point for the selective synthesis of 3-(alkylthio)-4H-1,2,4-triazole derivatives.

Objective: To synthesize 3-(benzylthio)-4-phenyl-4H-1,2,4-triazole.

Materials:

  • 4-phenyl-4H-1,2,4-triazole-3-thiol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol (10 mL per gram of triazole).

  • Base Addition: Add potassium carbonate (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The suspension should become a clearer solution as the potassium thiolate salt forms.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The starting material should be consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A white precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the pure 3-(benzylthio)-4-phenyl-4H-1,2,4-triazole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Reaction Conditions for S-Alkylation

The following table summarizes recommended conditions to maximize the yield of the desired S-alkylated product.

ParameterRecommended ConditionRationale
Base Weak Base (K₂CO₃, NaHCO₃)Selectively deprotonates the more acidic thiol, minimizing N-anion formation.
Solvent Polar Protic (Ethanol, Water)Solvates and deactivates the hard nitrogen nucleophile, favoring the soft sulfur.
Temperature Room Temperature (or 0°C)Favors the thermodynamically more stable S-alkylated product.
Alkylating Agent R-I or R-BrSofter electrophiles preferentially react with the soft sulfur nucleophile.

Troubleshooting Decision Workflow

Use this workflow to diagnose and resolve issues with your alkylation reaction.

Troubleshooting_Workflow start Start: Poor Yield in Alkylation check_products Analyze Crude Product: Mixture of Isomers? start->check_products low_conversion Analyze Crude Product: Mainly Unreacted Starting Material? check_products->low_conversion No isomer_issue Problem: Poor Regioselectivity (N- and S-Alkylation) check_products->isomer_issue Yes low_conversion->start No (Other issues?) conversion_issue Problem: Incomplete Reaction low_conversion->conversion_issue Yes solution_base Solution 1: Switch to a Weaker Base (e.g., K₂CO₃ instead of NaOH) isomer_issue->solution_base solution_solvent Solution 2: Use a Polar Protic Solvent (e.g., Ethanol) solution_base->solution_solvent solution_temp Solution 3: Lower Reaction Temperature (e.g., RT or 0°C) solution_solvent->solution_temp solution_solubility Solution 1: Check Solubility. Pre-form thiolate salt with base before adding alkylating agent. conversion_issue->solution_solubility solution_time Solution 2: Increase Reaction Time or Consider Microwave Heating solution_solubility->solution_time

Fig 2. A decision tree for troubleshooting poor alkylation yields.

References

Technical Support Center: Navigating the Challenges of N-alkylation of 4H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of 4H-1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocycles. The 1,2,4-triazole core is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science, making the controlled synthesis of its derivatives a critical task.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the mechanistic underpinnings of these reactions to empower you to make informed decisions in your experimental design.

The Core Challenge: Regioselectivity

The N-alkylation of an unsubstituted 4H-1,2,4-triazole presents an immediate and significant challenge: regioselectivity. The triazole ring possesses two distinct nucleophilic nitrogen atoms, N1 and N4, that can be alkylated.[5] This often leads to a mixture of 1-substituted and 4-substituted isomers, complicating purification and reducing the yield of the desired product.[5][6] Understanding the factors that govern the site of alkylation is paramount to developing a successful synthetic strategy.

The N1-alkylation product is often the kinetic product, favored by its greater nucleophilicity, while the N4-substituted isomer can be the thermodynamic product under certain conditions.[5] The ratio of these isomers is highly dependent on the specific reaction conditions employed.[5][7]

Caption: Regioselectivity in 4H-1,2,4-Triazole Alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 4H-1,2,4-triazoles in a practical question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N4 isomers. How can I improve the regioselectivity to favor the N1 isomer?

A1: This is the most prevalent challenge. Achieving high N1 selectivity often involves carefully tuning the reaction conditions to favor the kinetically preferred product.[5] Here’s a breakdown of the key factors:

  • Choice of Base and Solvent: This is arguably the most critical decision.

    • Weakly Nucleophilic/Sterically Hindered Bases: Using a non-nucleophilic, sterically hindered organic base like 1,8-Diazabicycloundec-7-ene (DBU) in a non-polar aprotic solvent like THF often provides high selectivity for the N1 isomer.[8] One study reported a consistent 90:10 ratio of N1 to N4 isomers using DBU.[8]

    • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetone can also favor N1 alkylation, but selectivity may vary.[9] Stronger bases like sodium hydride (NaH) can increase reactivity but may decrease selectivity by forming the triazolate anion, which can react at either nitrogen.[10]

    • Phase Transfer Catalysis (PTC): For reactions using inorganic bases like NaOH, a phase-transfer catalyst (e.g., n-Bu₄NBr) in a biphasic system can favor N1 alkylation by bringing the triazolate anion into the organic phase.[7][11][12] This approach avoids highly polar aprotic solvents.[11]

  • Alkylating Agent: The nature of the electrophile matters.

    • Leaving Group: Good leaving groups (I > Br > OTf > Cl) allow the reaction to proceed under milder conditions, which can enhance kinetic control and favor the N1 product.

    • Steric Hindrance: Bulkier alkylating agents may show a higher preference for the less sterically hindered N1 position.

  • Temperature: Lowering the reaction temperature generally favors the kinetic product. If you are getting a mixture of isomers, try running the reaction at room temperature or even 0 °C before resorting to heating.

Q2: I need to synthesize the N4-alkylated isomer selectively. What strategies can I employ?

A2: Selective N4-alkylation is more challenging as it often involves overcoming the kinetic preference for N1.[5] The most reliable method involves a "protect-alkylate-deprotect" strategy:

  • N1-Acylation (Protection): The triazole is first reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride). Acylation is reversible and thermodynamically controlled, leading exclusively to the more stable 1-acetyl-1,2,4-triazole.[5] This protection deactivates the N1 position.

  • N4-Alkylation: The 1-acetyl-1,2,4-triazole is then alkylated. The only available nitrogen for alkylation is N4. Strong alkylating agents like oxonium or carbonium salts are often required for this step.[5]

  • Deprotection: The acetyl group is subsequently removed via hydrolysis (e.g., methanolysis) to yield the desired 4-alkyl-1,2,4-triazole.[5]

Q3: My reaction has a very low yield or is not proceeding to completion. What are the likely causes?

A3: Low or no conversion can be frustrating. A systematic check of your reaction parameters is the best approach.[13][14]

  • Reagent Quality & Stoichiometry: Ensure all reagents are pure and dry, especially when using moisture-sensitive bases like NaH.[10][13] Solvents should be anhydrous. Verify that the stoichiometry is correct.

  • Base Strength & Solubility: The base must be strong enough to deprotonate the triazole (pKa ≈ 10). If you are using an inorganic base like K₂CO₃, ensure it has at least partial solubility in your chosen solvent.[13] If solubility is an issue, consider switching to a more soluble base like cesium carbonate (Cs₂CO₃) or moving to a solvent like DMF.[13]

  • Reaction Temperature: Many alkylations require heat to proceed at a reasonable rate.[13] If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation by TLC or LC-MS.

  • Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. If you are using an alkyl chloride and the reaction is slow, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide.

Q4: I've formed my product, but now I'm observing the formation of a salt, and my product is precipitating out of the organic solvent. What is happening?

A4: You are likely observing over-alkylation. The N-alkylated triazole product is still nucleophilic and can be alkylated a second time by the electrophile in your reaction. This forms a quaternary 1,4-dialkyl-1,2,4-triazolium salt, which is often insoluble in common organic solvents.[5][15]

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the triazole relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents). Avoid using a large excess of the alkylating agent.[16]

    • Slow Addition: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the solution of the triazole and base. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation.

    • Monitor Reaction Progress: Follow the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting triazole has been consumed to prevent the product from reacting further.

G cluster_main Troubleshooting N-Alkylation Start Problem Encountered LowYield Low or No Yield Start->LowYield Mixture Mixture of Isomers (Low Regioselectivity) Start->Mixture Salt Salt Formation (Over-alkylation) Start->Salt Sol_Yield Check Reagent Purity Increase Temperature Use More Soluble Base (Cs₂CO₃) Use More Reactive Halide (I > Br > Cl) LowYield->Sol_Yield Sol_N1 Favor N1 Isomer: - Use DBU/THF - Lower Temperature - Use PTC Mixture->Sol_N1 Sol_N4 Favor N4 Isomer: - N1-Acyl Protection Strategy Mixture->Sol_N4 Sol_Salt Control Stoichiometry (Triazole > RX) Slowly Add Alkylating Agent Monitor Reaction Closely Salt->Sol_Salt

Caption: General Troubleshooting Workflow.

Advanced & Alternative Protocols

When standard alkylations fail or are unsuitable for your substrate, several advanced methods can be employed.

  • Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of triazoles using an alcohol as the alkylating agent.[17][18] It proceeds via a redox condensation using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[19] The reaction is known for its mild conditions and, importantly, it proceeds with a clean inversion of stereochemistry at a chiral secondary alcohol center.[19][20] This makes it exceptionally useful in natural product and complex molecule synthesis.[20]

  • Buchwald-Hartwig Amination: While typically used for forming C-N bonds with amines, this palladium-catalyzed cross-coupling reaction can be adapted for the N-arylation of triazoles.[21] It allows for the coupling of the triazole with aryl halides or triflates, a transformation that is difficult to achieve with standard nucleophilic substitution methods.[22][23][24]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[25][26][27] This is due to the efficient and rapid heating of the polar reaction mixture.[28] Microwave conditions have been successfully applied to achieve regioselective N1-alkylation.[25]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using DBU

This protocol is a general starting point for the regioselective N1-alkylation of 4H-1,2,4-triazole.[8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4H-1,2,4-triazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the triazole (concentration typically 0.1-0.5 M).

  • Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq.) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide) (1.05 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting triazole is consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N1-alkylated product from the minor N4-isomer and any other impurities.

Protocol 2: Analysis of N1/N4 Isomer Ratio by ¹H NMR

The chemical shifts of the triazole ring protons are distinct for the N1 and N4 isomers, allowing for straightforward determination of the product ratio from the ¹H NMR spectrum of the crude reaction mixture.[25]

  • Sample Preparation: Take an aliquot of your crude reaction mixture, concentrate it to dryness, and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • 1-Alkyl-1H-1,2,4-triazole (N1 Isomer): Look for two distinct singlets for the C3-H and C5-H protons. For example, in 1-butyl-1,2,4-triazole, these appear around δ 7.93 and δ 8.05 ppm in CDCl₃.[25]

    • 4-Alkyl-4H-1,2,4-triazole (N4 Isomer): Look for a single, more intense singlet for the two equivalent C3-H and C5-H protons. This signal typically appears at a more downfield chemical shift compared to the N1 isomer protons.

  • Quantification: Integrate the signals corresponding to a specific proton (or set of protons) for each isomer. The ratio of the integrals will give you the molar ratio of the two products. For example, compare the integral of one of the singlets from the N1 isomer to half the integral of the singlet from the N4 isomer.

References

Technical Support Center: Enhancing the Purity of Synthesized 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,2,4-triazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Achieving high purity is paramount for accurate biological evaluation and clinical success.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges encountered during the synthesis and purification of 1,2,4-triazoles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis of 1,2,4-triazoles.

Q1: What are the most common synthetic routes to 1,2,4-triazoles, and what are their primary challenges?

A1: Two of the most established methods are the Pellizzari reaction and the Einhorn-Brunner reaction .[2][3]

  • Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide at high temperatures.[4][5][6] The primary challenges are the harsh reaction conditions (often >200°C) and long reaction times, which can lead to low yields and side product formation.[4][5] In unsymmetrical reactions (where the amide and acylhydrazide have different acyl groups), a significant issue is the "interchange of acyl groups," which can result in a mixture of up to three different triazole products, complicating purification.[4][6][7]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of imides with hydrazines.[1][8][9] While often more controlled than the Pellizzari reaction, a key challenge arises when using unsymmetrical imides, which can lead to the formation of a mixture of regioisomers.[8][9][10]

Modern methods, such as those using amidines or microwave-assisted synthesis, often offer milder conditions and better yields.[5][11][12]

Q2: My reaction has produced a mixture of regioisomers. How can I control for this?

A2: Achieving high regioselectivity is a common hurdle, particularly in the Einhorn-Brunner reaction.[10] The outcome is primarily governed by electronics:

  • In the Einhorn-Brunner reaction , the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will preferentially reside at the 3-position of the final 1,2,4-triazole product.[1][9][13] By carefully selecting the substituents on your imide starting material, you can favor the formation of one isomer.

  • In catalyst-controlled syntheses , such as the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal can dictate the isomer. For instance, Cu(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively produces 1,3-disubstituted isomers.[10][12][13]

Q3: I am observing a significant side product that I suspect is a 1,3,4-oxadiazole. Why does this form and how can I prevent it?

A3: The formation of a 1,3,4-oxadiazole is a classic competing side reaction, particularly in syntheses starting from acylhydrazines (like the Pellizzari reaction).[13][14]

  • Causality: Under acidic or dehydrating conditions, the acylhydrazine intermediate can undergo intramolecular cyclization via the loss of water to form the highly stable 1,3,4-oxadiazole ring. This pathway directly competes with the desired intermolecular reaction needed to form the triazole.[13]

  • Prevention: To favor triazole formation, ensure that the intermolecular reaction is faster than the intramolecular cyclization. This can often be achieved by using a slight excess of the amide (in the Pellizzari reaction) and ensuring anhydrous conditions to disfavor the competing dehydration pathway.[14]

Q4: My 1,2,4-triazole compound is highly polar and streaks badly on a silica gel TLC plate. What are my purification options?

A4: Streaking of basic, nitrogen-containing heterocycles on acidic silica gel is a very common problem.[15] It is caused by strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1–1%) or a solution of ammonia in methanol to your eluent. This neutralizes the acidic sites on the silica, leading to improved peak shape.[15]

  • Change the Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective alternatives.[15]

  • Reversed-Phase Chromatography: This is often the best method for highly polar compounds. Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid (0.1%) can help protonate the triazole and improve peak shape.[15]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides for specific experimental issues.

Guide 1: Problem - Poor Yield and/or Formation of Multiple Products in Pellizzari Reaction

This scenario is common when reacting an unsymmetrical amide and acylhydrazide.

start Crude Reaction Mixture tlc Analyze by TLC/LC-MS start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots low_yield Single Spot, Low Yield? tlc->low_yield [No] interchange interchange multiple_spots->interchange [Yes] Acyl Interchange Suspected incomplete incomplete low_yield->incomplete [Yes] Incomplete Reaction temp Reduce Reaction Temperature interchange->temp Action microwave Consider Microwave Synthesis interchange->microwave Action end Re-analyze Purity & Yield temp->end microwave->end time Increase Reaction Time incomplete->time Action temp_inc Increase Temperature incomplete->temp_inc Action time->end temp_inc->end

Caption: Troubleshooting workflow for the Pellizzari reaction.

High temperatures (>200°C) required for the Pellizzari reaction can promote a side reaction known as acyl interchange .[7] The acyl groups of the amide and hydrazide swap, creating two new starting materials in situ. This leads to a complex mixture of up to three different 1,2,4-triazole products, severely complicating purification and reducing the yield of the desired compound.[7] Low yields can also result from incomplete reactions if the temperature is too low or the reaction time is insufficient.[7]

  • Temperature Optimization: The most critical parameter is temperature.

    • Action: Run the reaction at the lowest possible temperature that allows for product formation. Start at a lower temperature (e.g., 180°C) and gradually increase in 10-20°C increments, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Rationale: Lower temperatures minimize the rate of the acyl interchange side reaction relative to the desired condensation.[7]

  • Microwave-Assisted Synthesis:

    • Action: If available, use a microwave reactor. Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and often improves yields by reducing the overall time the reactants are exposed to high temperatures.[5][7]

    • Rationale: Rapid, localized heating often favors the desired kinetic product over thermodynamically favored side products like those from acyl interchange.

  • Reaction Monitoring:

    • Action: Do not rely on a fixed reaction time. Actively monitor the consumption of starting materials using TLC.

    • Rationale: Overtreating the reaction can lead to decomposition, while undertreating results in low conversion. TLC provides real-time data to determine the optimal endpoint.

Guide 2: Problem - Difficulty Separating Regioisomers from Einhorn-Brunner Reaction

Regioisomers often have very similar polarities and solubility profiles, making their separation a significant challenge.[7]

Purification MethodPrincipleSuitability for RegioisomersKey Considerations
Fractional Recrystallization Slight differences in solubility in a specific solvent system.Potentially effective, but requires extensive screening.Highly dependent on finding the right solvent; can be material-intensive.
Column Chromatography Differential adsorption to a stationary phase.Often challenging due to similar polarities.[7]Requires careful optimization of the mobile phase; gradient elution is often necessary.[15][16]
Preparative HPLC High-resolution separation based on differential partitioning.Most effective method for difficult separations.[7]Higher cost, lower sample throughput compared to column chromatography.

This protocol is designed for separating closely-eluting, polar 1,2,4-triazole isomers.

  • TLC Method Development (The Key to Success):

    • Objective: Find a solvent system that provides the best possible separation (largest ΔRf) between your two isomers on a TLC plate.

    • Procedure:

      • Screen various solvent systems. Start with a standard system like Ethyl Acetate/Hexanes.

      • If separation is poor, try incorporating a more polar solvent like Methanol or a less polar one like Dichloromethane (DCM). A common system for polar heterocycles is DCM/Methanol.[15]

      • Add a modifier. For basic triazoles, add 0.5% triethylamine (TEA) to the solvent system to reduce tailing.[15]

      • Aim for an Rf value of the lower-eluting isomer to be around 0.2 to maximize resolution on the column.[16]

  • Column Preparation (Dry Loading Recommended):

    • Rationale: Dry loading the sample onto the column prevents dissolution issues at the origin and often leads to sharper bands and better separation.[16]

    • Procedure:

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

      • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.

      • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed column.[16]

  • Elution:

    • Action: Use a shallow gradient elution. Start with a mobile phase slightly less polar than the one identified during TLC analysis. Slowly and incrementally increase the polarity.

    • Rationale: A shallow gradient allows the narrow separation window between the isomers to be exploited more effectively than an isocratic (single solvent) elution.[16]

    • Collect small fractions and analyze them carefully by TLC to identify pure fractions before combining.

Part 3: Advanced Purification - Recrystallization Troubleshooting

Recrystallization is a powerful, cost-effective technique for achieving high purity, but it can be challenging.[17][18]

Caption: Decision tree for troubleshooting common recrystallization problems.

Q5: My compound "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is supersaturated.[15]

  • Cause A: Solution cooled too quickly or is too concentrated. The solubility of the compound drops so rapidly that molecules don't have time to orient into a crystal lattice.

    • Solution: Add a small amount of hot solvent back into the mixture to dissolve the oil completely. Then, allow the flask to cool much more slowly (e.g., by wrapping it in glass wool) to maintain thermal equilibrium.[15]

  • Cause B: High impurity level. Impurities can depress the melting point of your compound, leading to the formation of a liquid (oil) instead of a solid.

    • Solution: Attempt a preliminary purification using a different method, such as a quick filtration through a silica plug, to remove gross impurities before attempting recrystallization.[15]

Q6: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A6: Crystal formation requires an initial nucleation event. If the solution is clean and the glass is smooth, spontaneous nucleation may not occur.

  • Solution 1: Scratch the Flask. Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites where crystals can begin to form.[15][18]

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure, solid product, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[15][18]

  • Solution 3: Increase Concentration. You may have used too much solvent. Gently heat the solution and boil off some of the solvent to create a more saturated solution, then allow it to cool again.[19]

  • Solution 4: Drastic Cooling. Once the solution has cooled to room temperature, place it in an ice-water bath. The significant drop in temperature will decrease solubility and can force crystallization.[18]

References

Technical Support Center: Scaling Up the Synthesis of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Propylthio-4H-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of scaling this synthesis, focusing on troubleshooting common issues and providing scientifically-grounded solutions.

Overview of Synthetic Strategy

The synthesis of this compound is robustly achieved via a two-step process. The first step involves the cyclization of a thiocarbonyl compound with a hydrazine equivalent to form the heterocyclic core, 3-Mercapto-4H-1,2,4-triazole. The second step is a regioselective S-alkylation to introduce the propylthio moiety. Understanding the mechanism and potential pitfalls of each step is critical for successful scale-up.

Synthesis_Workflow Thiourea Thiourea Intermediate 3-Mercapto-4H-1,2,4-triazole Thiourea->Intermediate Step 1: Cyclization FormicAcid Formic Acid FormicAcid->Intermediate PropylHalide 1-Bromopropane (or 1-Iodopropane) Product This compound PropylHalide->Product Base Base (e.g., NaOEt, K₂CO₃) Base->Product Intermediate->Product Step 2: S-Alkylation

Caption: High-level two-step synthesis workflow.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Mercapto-4H-1,2,4-triazole (Intermediate)

This procedure involves the cyclization of thiourea with formic acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (1 mol scale) Moles
Thiourea 76.12 76.12 g 1.0

| Formic Acid (98%) | 46.03 | ~150 mL (183 g) | ~4.0 |

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (76.12 g, 1.0 mol).

  • Reagent Addition: Carefully add formic acid (98%, ~150 mL) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. The solids will gradually dissolve.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiourea spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. A precipitate will form. Slowly pour the mixture into 500 mL of ice-cold deionized water with stirring.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL) to remove residual formic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 80-90%.

Protocol 2: S-Alkylation to this compound (Final Product)

This procedure details the selective alkylation of the thiol group.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (0.8 mol scale) Moles
3-Mercapto-4H-1,2,4-triazole 101.12 80.9 g 0.8
Sodium Hydroxide 40.00 32.8 g 0.82
1-Bromopropane 123.00 82 mL (110.7 g) 0.9
Ethanol (Absolute) - 400 mL -

| Water | - | 50 mL | - |

Step-by-Step Procedure:

  • Base Preparation: In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide (32.8 g, 0.82 mol) in a mixture of ethanol (400 mL) and water (50 mL).

  • Thiol Addition: Add the 3-Mercapto-4H-1,2,4-triazole (80.9 g, 0.8 mol) portion-wise to the basic solution. Stir until a clear solution of the sodium salt is formed.[1]

  • Alkylation: Add 1-bromopropane (82 mL, 0.9 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting triazole.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 1 L of cold water.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up.

Troubleshooting_Guide Start Problem Observed LowYield Low or No Yield Start->LowYield PurificationIssue Purification Issues Start->PurificationIssue SideReaction Unexpected Side Product Start->SideReaction Cause_IncompleteRxn Cause: Incomplete Reaction LowYield->Cause_IncompleteRxn Cause_Degradation Cause: Product Decomposition LowYield->Cause_Degradation Cause_OilingOut Cause: Product 'Oiling Out' PurificationIssue->Cause_OilingOut Cause_Polarity Cause: High Polarity PurificationIssue->Cause_Polarity Cause_Thiadiazole Cause: 1,3,4-Thiadiazole Formation SideReaction->Cause_Thiadiazole Cause_NAlkylation Cause: N-Alkylation instead of S-Alkylation SideReaction->Cause_NAlkylation Solution_IncompleteRxn Solution: • Increase reaction time/temp • Check reagent purity Cause_IncompleteRxn->Solution_IncompleteRxn Solution_Degradation Solution: • Lower reaction temp • Monitor by TLC/LC-MS Cause_Degradation->Solution_Degradation Solution_OilingOut Solution: • Use seed crystal • Change recrystallization solvent • Purify via column chromatography Cause_OilingOut->Solution_OilingOut Solution_Polarity Solution: • Use reverse-phase (C18) chroma. • Add modifier (MeOH, TEA) to silica gel eluent Cause_Polarity->Solution_Polarity Solution_Thiadiazole Solution: • Avoid overly harsh dehydrating conditions • Use milder cyclization reagents if possible Cause_Thiadiazole->Solution_Thiadiazole Solution_NAlkylation Solution: • Use a weaker base (e.g., K₂CO₃) • Use a more polar, aprotic solvent (e.g., DMF, Acetone) Cause_NAlkylation->Solution_NAlkylation

Caption: Decision tree for common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My yield for the first step (3-Mercapto-4H-1,2,4-triazole) is consistently low. What's going wrong?

A1: Low yields in this cyclization can stem from several factors.[2]

  • Incomplete Reaction: Ensure the reaction has gone to completion. Thiourea is a solid with limited solubility in formic acid at room temperature, so vigorous stirring and sustained reflux are essential for driving the reaction forward.

  • Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high or heated for too long, decomposition or side reactions can occur. A temperature of 105-110 °C is optimal.

  • Work-up Losses: The product has some solubility in water, especially if the water is not ice-cold. Ensure you are using a sufficient volume of ice water during precipitation and washing to minimize these losses.

Q2: I'm seeing a significant side product in my alkylation step. How can I identify and prevent it?

A2: The most common issue is a lack of regioselectivity, leading to N-alkylation in addition to the desired S-alkylation. The triazole ring has multiple nucleophilic nitrogen atoms.

  • Causality: The thiol (-SH) group exists in tautomeric equilibrium with the thione (-C=S) form. Deprotonation with a strong base like NaOH or NaOEt in a protic solvent like ethanol strongly favors the thiolate anion (S⁻), which is a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, this soft nucleophile preferentially attacks the soft electrophilic carbon of the propyl halide.

  • Prevention: To maximize S-alkylation selectivity, use conditions that favor the thiolate. Using a weaker base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) at moderate temperatures can also be effective and is a common strategy for selective S-alkylation.[3] N-alkylation products will have different chromatographic behavior and distinct NMR spectra (absence of the broad N-H proton and different chemical shifts for the propyl group).

Q3: The final product is an oil and won't crystallize. How can I get a solid?

A3: This is a common purification challenge, often caused by residual impurities that depress the melting point.[4]

  • Purity Check: First, assess the purity of the oil by high-resolution TLC or LC-MS. If significant impurities are present, column chromatography is recommended. Due to the polarity of the triazole, silica gel chromatography with an ethyl acetate/hexanes gradient, potentially with 1-2% methanol added to the eluent, can be effective.[4]

  • Crystallization Techniques: If the product is pure but oily, try the following:

    • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Let it stand, or gently warm to redissolve and then cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can create nucleation sites.

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.

Q4: How do I confirm the structure and regiochemistry of my final product?

A4: Spectroscopic methods are essential.

  • ¹H NMR: The key signal to look for is the disappearance of the broad, exchangeable S-H proton (often >10 ppm) from the starting material and the appearance of a triplet for the -S-CH₂- group, typically in the range of 2.8-3.2 ppm. You will also see signals for the other two propyl protons. The N-H proton of the triazole ring (around 13-14 ppm) should still be present.

  • ¹³C NMR: The carbon of the -S-CH₂- group will appear around 30-35 ppm.

  • Mass Spectrometry: This will confirm the correct molecular weight for the product (C₅H₉N₃S, MW: 143.21 g/mol ).

Part 3: Safety & Handling

Scaling up chemical synthesis requires a heightened awareness of safety protocols. The reagents used in this process have significant hazards.

ReagentKey HazardsRecommended Precautions
Thiourea Suspected of causing cancer. Suspected of damaging fertility or the unborn child. Toxic to aquatic life.[5][6]Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.[7] Avoid creating dust.
Formic Acid Severe skin burns and eye damage. Corrosive to the respiratory tract.Use in a fume hood. Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield. Have an emergency shower and eyewash station readily available.
1-Bromopropane Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.Handle in a fume hood away from ignition sources. Use appropriate PPE.
Sodium Hydroxide Causes severe skin burns and eye damage.Handle with care, avoiding contact with skin and eyes. Wear appropriate protective gear.

Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.[8]

References

Technical Support Center: Method Refinement for Consistent Results in Triazole Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Bioassays. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during antifungal susceptibility testing. This resource consolidates field-proven insights and authoritative standards to help you achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational concepts and critical parameters that underpin successful triazole bioassays.

Q1: What is the precise mechanism of action for triazole antifungals?

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[1] They specifically inhibit a crucial enzyme in the ergosterol biosynthesis pathway, Lanosterol 14α-demethylase, which is a fungal cytochrome P450 enzyme (CYP51).[2][3] This inhibition blocks the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes.[2] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately arresting fungal growth.[4][5]

Triazole_Mechanism cluster_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Conversion Triazole Triazole Antifungal Triazole->CYP51 Inhibition Pathway Ergosterol Biosynthesis Pathway

Figure 1. Mechanism of Action of Triazole Antifungals.
Q2: Which international standards should I follow for triazole susceptibility testing?

Two primary organizations provide harmonized guidelines for antifungal susceptibility testing (AFST): the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[6][7] Both have developed standards for broth dilution and other methods to ensure that results are comparable across different laboratories.[6][8][9]

While their methodologies are similar, key differences exist, particularly in media composition, inoculum concentration, and endpoint reading criteria, which can lead to variations in Minimum Inhibitory Concentration (MIC) values.[6][10] It is crucial to select one standard (e.g., CLSI M27 for yeasts or M38 for molds) and apply it consistently.[6][11]

ParameterCLSI Guideline (Yeasts, M27)EUCAST Guideline (Yeasts)
Medium RPMI-1640 w/ MOPS, low glucoseRPMI-1640 w/ MOPS, 2% glucose
Final Inoculum 0.5–2.5 x 10³ cells/mL1–5 x 10⁵ cells/mL
Incubation 24 hours (most Candida)24 ± 2 hours
Endpoint (Azoles) ~50% growth inhibition (visual)≥50% growth inhibition (spectrophotometric)

Table 1. Comparison of key parameters between CLSI and EUCAST guidelines for yeast susceptibility testing.[6][8]

Q3: What are the most critical experimental variables that affect result consistency?

Achieving consistent results in triazole bioassays hinges on the stringent control of several key parameters throughout the experimental workflow.[6][12] The most significant sources of variability are inoculum preparation, media composition, incubation conditions, and endpoint determination.[9][12] Failure to standardize any of these steps can lead to significant fluctuations in MIC values.

Workflow_Variability cluster_workflow Experimental Workflow cluster_variables Sources of Variability Inoculum 1. Inoculum Preparation Media 2. Drug Dilution & Media Preparation Inoculum->Media Incubation 3. Incubation Media->Incubation Reading 4. Endpoint Reading Incubation->Reading Var_Inoculum Cell density Viability Growth phase Var_Inoculum->Inoculum Var_Media pH & buffering Component concentration Solvent effects Var_Media->Media Var_Incubation Time Temperature Aeration Var_Incubation->Incubation Var_Reading Subjectivity (visual) Trailing growth Reader settings Var_Reading->Reading

Figure 2. Critical Parameters Influencing Bioassay Consistency.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during triazole bioassays.

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Q: My MIC values for the same triazole and fungal strain are inconsistent across different experiments and even across the same plate. What is causing this?

A: High MIC variability is one of the most common challenges and almost always points to inconsistencies in one of the foundational steps of the assay.[6][12]

Causality & Solution:

  • Inoculum Density: The single most critical factor is the final concentration of fungal cells in the wells.[12][13] An inoculum that is too dense can overwhelm the drug, leading to artificially high MICs. Conversely, a sparse inoculum may result in poor growth, making endpoints difficult to read.

    • Self-Validation: Always standardize your inoculum using a spectrophotometer and validate the concentration with quantitative plate counts (CFU/mL).[13][14] A hemocytometer can also be used for direct counting.[13][14] The CLSI and EUCAST guidelines specify precise final inoculum ranges that must be followed.[6][8]

    • Protocol: See Section 3, Protocol 1 for a detailed inoculum standardization procedure.

  • Media pH and Buffering: The activity of many triazoles is pH-dependent.[15][16] Standard RPMI-1640 medium is buffered with MOPS to a pH of ~7.0 to ensure stability.[15] Improperly prepared or stored media can have altered pH, directly impacting drug efficacy and MIC values.[15]

    • Self-Validation: Always verify the pH of your final buffered RPMI medium before use. Ensure that drug solvents (like DMSO) do not alter the final pH of the well.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which concentrates both the media and the drug, leading to aberrant results.

    • Solution: To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.[17] This creates a humidity barrier, ensuring more uniform conditions for the interior wells.

Troubleshooting_MIC_Variability Start High MIC Variability Observed CheckInoculum Is Inoculum Standardized? (Spectrophotometer + Plating) Start->CheckInoculum CheckMedia Is Media pH Correct? (pH 7.0 ± 0.1) CheckInoculum->CheckMedia Yes SolutionInoculum Implement Strict Inoculum Standardization Protocol CheckInoculum->SolutionInoculum No CheckPlate Are Edge Effects Mitigated? CheckMedia->CheckPlate Yes SolutionMedia Verify Media Prep Protocol & Re-measure pH CheckMedia->SolutionMedia No SolutionPlate Fill Outer Wells with Sterile Liquid & Do Not Use for Data CheckPlate->SolutionPlate No Resolved Problem Resolved CheckPlate->Resolved Yes SolutionInoculum->Resolved SolutionMedia->Resolved SolutionPlate->Resolved

Figure 3. Decision Tree for Troubleshooting MIC Variability.
Problem 2: The "Trailing Effect" or Paradoxical Growth

Q: I'm observing reduced but persistent fungal growth at triazole concentrations well above the expected MIC, especially after 48 hours. How should I interpret this "trailing"?

A: This phenomenon, known as the "trailing effect," is common with fungistatic agents like azoles.[10][18] It manifests as incomplete growth inhibition over a wide range of drug concentrations, making the MIC endpoint ambiguous, especially at later time points (e.g., 48h vs. 24h).[18][19]

Causality & Solution:

  • Mechanism: Trailing is not typically a sign of classical drug resistance but rather a form of drug tolerance. It can be influenced by factors like pH, with some studies showing that a more acidic medium can reduce trailing.[16][20] The fungistatic nature of azoles allows for a few generations of growth before inhibition takes full effect.[18]

  • Endpoint Interpretation: Misinterpreting trailing growth as true resistance is a major source of error.

    • CLSI/EUCAST Guidance: Both standards recommend reading the MIC as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[6] For yeasts, this reading is ideally performed at 24 hours to minimize the impact of trailing.[19] If growth in the control well is insufficient at 24h, plates may be incubated for an additional 24h.[8]

    • Spectrophotometric Reading: When using a plate reader, the MIC-2 endpoint is defined as the concentration that inhibits growth by 50% relative to the control. This provides a quantitative and more objective measure than visual inspection.

    • Clinical Relevance: Studies have shown that isolates exhibiting trailing are often susceptible in vivo, responding to standard therapy.[16][18] Therefore, reporting the inflated 48-hour MIC without context can be clinically misleading.

Problem 3: Discrepancies Between Broth Microdilution and Agar-Based Assays

Q: My MIC from a broth microdilution assay doesn't correlate well with the zone of inhibition from an agar disk diffusion (Kirby-Bauer) or E-test. Why?

A: While both methods assess antifungal activity, they are based on different principles, and direct correlation is not always expected, though good general agreement is often found for many drug-bug combinations.[21][22][23]

Causality & Solution:

  • Drug Diffusion Dynamics: Agar-based methods depend on the diffusion of the drug from a source (disk or strip) through the agar to form a concentration gradient.[21] The size of the inhibition zone is influenced not only by the fungus's susceptibility but also by the drug's molecular weight, solubility, and diffusion rate in agar. Large, hydrophobic molecules like some triazoles may diffuse poorly, resulting in smaller zones that do not perfectly correlate with a low MIC from a liquid assay.[22]

  • Endpoint Measurement: The two methods measure different endpoints. Broth microdilution determines the MIC—the concentration that inhibits growth.[15] Agar diffusion measures a zone of no growth, which is a more absolute endpoint.

  • Standardization: Both CLSI and EUCAST have separate, validated protocols for disk diffusion (e.g., CLSI M44) and gradient diffusion strips.[6][24] It is critical to use the correct interpretive criteria (zone diameter breakpoints) for the specific method used, rather than trying to directly extrapolate from broth MIC values.[24] For many drug-fungus pairs, the level of agreement between methods is high, but discrepancies can occur.[21][23]

Section 3: Standardized Protocols for Enhanced Reproducibility

Adherence to validated, step-by-step protocols is essential for minimizing variability.

Protocol 1: Standardized Inoculum Preparation for Candida Species (CLSI M27-Based)

This protocol describes the spectrophotometric method for preparing a consistent fungal inoculum.

StepActionRationale & Key Insight
1 Subculture From a stock culture, streak the Candida isolate onto a non-selective agar plate (e.g., Sabouraud Dextrose Agar). Incubate at 35°C for 24-48 hours.
2 Harvest Cells Using a sterile loop, touch 3-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.
3 Homogenize Vortex the cell suspension vigorously for 15-20 seconds.
4 Adjust Density Transfer the suspension to a sterile cuvette. Use a spectrophotometer to measure the optical density (OD) at 530 nm. Adjust with sterile saline to achieve an OD that corresponds to a 0.5 McFarland standard (typically ~0.08-0.13 OD or 80-82% transmittance).[8]
5 Prepare Working Inoculum This stock suspension contains approximately 1-5 x 10⁶ CFU/mL. Prepare the final working inoculum by making a 1:1000 dilution in RPMI-1640 medium (e.g., 10 µL stock into 10 mL of media).
6 Final Concentration This working inoculum will have a concentration of 1-5 x 10³ CFU/mL. When 100 µL is added to each well of the microdilution plate, the final concentration will be 0.5-2.5 x 10³ CFU/mL, as specified by CLSI M27.[6][8]
7 (Optional) Validation Perform a quantitative plate count on the working inoculum to confirm the CFU/mL concentration falls within the target range.

References

Addressing batch-to-batch variability in triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Batch-to-Batch Variability

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 1,2,3- and 1,2,4-triazoles, with a particular focus on the widely utilized Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in our triazole synthesis?

A1: Batch-to-batch variability in triazole synthesis typically stems from a combination of factors. The most common contributing factors include the purity of starting materials (azides, alkynes, and solvents), the activity of the copper catalyst, the choice and concentration of the stabilizing ligand, and precise control over reaction conditions such as temperature, atmosphere, and pH.[4][5] Even minor deviations in any of these parameters can lead to significant differences in yield, purity, and regioselectivity.

Q2: How critical is the purity of my azide and alkyne starting materials?

A2: The purity of your starting materials is paramount.[4][6] Impurities can interfere with the catalytic cycle, chelate the copper catalyst, or lead to the formation of side products, complicating purification and reducing yields. It is highly recommended to use high-purity reagents and to consider purifying commercial starting materials if you observe inconsistent results.[4]

Q3: We are observing a mixture of 1,4- and 1,5-regioisomers. What is the cause and how can we control this?

A3: The formation of a mixture of 1,4- and 1,5-disubstituted triazoles is a classic issue in thermal Huisgen 1,3-dipolar cycloadditions, as the energy barrier for both orientations is similar.[7][8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction was developed specifically to address this, and it almost exclusively yields the 1,4-regioisomer.[2][8][9] If you are using a copper catalyst and still observing poor regioselectivity, it may indicate an inefficient catalytic cycle or competing thermal cycloaddition at elevated temperatures. For the synthesis of 1,5-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[2] For 1,2,4-triazoles, the choice of catalyst, such as Ag(I) or Cu(II), can direct the synthesis towards 1,3- or 1,5-disubstituted isomers, respectively.[10][11]

Q4: Does the source of Copper(I) matter for the reproducibility of the reaction?

A4: Yes, the source and handling of the Copper(I) catalyst are critical. Cu(I) is unstable and can oxidize to the inactive Cu(II) state in the presence of oxygen.[2] While you can use Cu(I) salts like CuI or CuBr directly, it is often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][2] This ensures a consistent supply of the active catalyst throughout the reaction. For some applications, copper nanoparticles have also been shown to be effective catalysts.[12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

You have set up your CuAAC reaction, but after the recommended reaction time, analysis by TLC, LC-MS, or NMR shows a low yield of the desired triazole product or no product at all.

G start Low/No Yield Observed q1 Is the Copper Catalyst Active? start->q1 q2 Are Reagents Pure & Stoichiometry Correct? q1->q2 Yes sol1 Troubleshoot Catalyst System: - Add fresh reducing agent (e.g., Sodium Ascorbate). - Degas solvents to remove oxygen. - Use a stabilizing ligand (e.g., THPTA). q1->sol1 No a1_yes Yes a1_no No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Verify Reagents: - Use high-purity reagents. - Prepare fresh sodium ascorbate solution. - Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). q2->sol2 No a2_yes Yes a2_no No q4 Are there Substrate-Specific Issues? q3->q4 Yes sol3 Optimize Conditions: - Optimize ligand:copper ratio (typically 1:1 to 5:1). - Screen different solvents and pH. - Adjust temperature and reaction time. q3->sol3 No a3_yes Yes a3_no No sol4 Address Substrate Issues: - Increase reaction time/temperature for hindered substrates. - Increase catalyst/ligand concentration. - Consider alternative ligation chemistry. q4->sol4 Yes end_node Re-evaluate Reaction Strategy q4->end_node No a4_yes Yes a4_no No sol1->q1 sol2->q2 sol3->q3 sol4->q4

Q: My reaction has stalled. How can I check if my copper catalyst is the problem?

A: Catalyst inactivation is a primary cause of reaction failure.

  • Cause (Oxidation): Copper(I) is readily oxidized to the catalytically inactive Copper(II) by dissolved oxygen in your solvents.

  • Solution:

    • Prepare Fresh Reducing Agent: The most common reducing agent, sodium ascorbate, can degrade over time, especially in solution. Always prepare a fresh solution of sodium ascorbate immediately before setting up your reaction.[4]

    • Degas Your Solvents: Before adding reagents, thoroughly degas your reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Use a Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, as well as accelerating the reaction.[4][9] For aqueous reactions, ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly effective.[4]

Q: I'm using a reducing agent and a ligand, but the yield is still poor. What else could be wrong with my reagents?

A: Even with an active catalyst system, issues with your core reagents can inhibit the reaction.

  • Cause (Purity and Stoichiometry): Impurities in the azide or alkyne can poison the catalyst. Incorrect stoichiometry can lead to unreacted starting material.

  • Solution:

    • Verify Purity: Confirm the purity of your azide and alkyne starting materials using techniques like NMR or LC-MS. If purity is questionable, consider purification by chromatography or recrystallization.[4][6]

    • Optimize Stoichiometry: While a 1:1 ratio is theoretically sufficient, it is often beneficial to use a slight excess (1.1 to 2-fold) of one of the components (often the less expensive or more soluble one) to drive the reaction to completion.

Problem 2: Poor Regioselectivity (Formation of 1,5-Isomer in CuAAC)

You are performing a CuAAC reaction expecting the 1,4-disubstituted triazole, but you are isolating a significant amount of the 1,5-regioisomer.

G start Poor Regioselectivity Observed (1,5-Isomer Formation) q1 Is the reaction temperature too high? start->q1 q2 Is the catalyst concentration sufficient? q1->q2 No sol1 Reduce Reaction Temperature: - High temperatures can promote the non-catalyzed thermal cycloaddition, which is not regioselective. - Run the reaction at room temperature. q1->sol1 Yes a1_yes Yes a1_no No q3 Are there substrate-specific electronic or steric effects? q2->q3 No sol2 Optimize Catalyst System: - Increase catalyst and/or ligand loading. - Ensure efficient in situ reduction of Cu(II) to Cu(I). q2->sol2 Yes a2_yes Yes a2_no No sol3 Consider Alternative Catalysts: - Forcing conditions for 1,4-selectivity may not be optimal. - To selectively synthesize the 1,5-isomer, switch to a Ruthenium-based catalyst (RuAAC). q3->sol3 Yes end_node Consult Literature for Specific Substrate Class q3->end_node No a3_yes Yes a3_no No sol1->q2 sol2->q3 sol3->end_node

Q: Why am I getting the 1,5-isomer when CuAAC is supposed to be selective for the 1,4-isomer?

A: This indicates that a competing, non-catalyzed reaction pathway is occurring.

  • Cause (Thermal Cycloaddition): The classic Huisgen 1,3-dipolar cycloaddition is not regioselective and is promoted by heat.[7][8] If your CuAAC reaction is running too slowly, and you are using elevated temperatures to compensate, you may be inadvertently promoting the non-catalyzed thermal pathway, leading to a mixture of regioisomers.

  • Solution:

    • Lower the Temperature: Whenever possible, perform CuAAC reactions at room temperature. The catalyst is designed to provide a massive rate acceleration, making high temperatures unnecessary.[13]

    • Improve Catalytic Efficiency: Instead of increasing temperature, focus on optimizing the catalytic system to ensure the copper-catalyzed pathway is dominant. This includes ensuring an active catalyst (see Problem 1), and potentially increasing the catalyst and ligand loading.

Q: Can my choice of catalyst influence the regioselectivity of 1,2,4-triazole synthesis?

A: Absolutely. For certain classes of triazoles, the catalyst choice is a powerful tool for controlling regiochemistry.

  • Cause (Catalyst-Controlled Synthesis): Different metal catalysts can favor different regioisomers. For example, in the cycloaddition of isocyanides with diazonium salts to form 1,2,4-triazoles, Ag(I) catalysis selectively yields 1,3-disubstituted products, while Cu(II) catalysis favors the 1,5-disubstituted isomers.[10][11]

  • Solution: Carefully review the literature for your specific substrate class. If you are synthesizing 1,2,4-triazoles and facing regioselectivity issues, a change in catalyst is a primary troubleshooting step.

Problem 3: Difficult Product Purification

Your reaction appears to be successful, but isolating the pure triazole product is challenging due to persistent impurities or difficult separation from reaction components.

Q: How can I efficiently remove the copper catalyst from my reaction mixture?

A: Residual copper can complicate purification and is often undesirable in the final product, especially for biological applications.

  • Cause (Copper Chelation): The triazole product itself can act as a ligand, chelating copper and making it difficult to remove.

  • Solution:

    • Aqueous Workup with a Chelating Agent: After the reaction is complete, quench with an aqueous solution of a strong chelating agent like EDTA or a concentrated ammonium hydroxide solution. This will form a water-soluble copper complex that can be removed during an aqueous extraction.

    • Filtration through Silica/Alumina: Passing the crude reaction mixture through a short plug of silica gel or alumina can effectively adsorb copper salts.

    • Use of Heterogeneous Catalysts: Consider using a supported copper catalyst, such as copper-on-charcoal, which can be easily removed by simple filtration at the end of the reaction.[14]

Q: My product is difficult to separate from the ligand and other reaction byproducts. What are my options?

A: This is a common issue, especially when using excess reagents.

  • Cause (Similar Polarity): The polarity of your product may be very similar to that of the ligand or byproducts, making chromatographic separation difficult.

  • Solution:

    • Optimize Stoichiometry: Minimize the excess of any single reagent to reduce the amount of unreacted material that needs to be removed.

    • Choose a More Divergent Ligand: Select a ligand with significantly different polarity or solubility properties from your product. For example, if your product is highly nonpolar, use a water-soluble ligand that can be easily removed with an aqueous wash.

    • Alternative Purification Techniques: If chromatography is ineffective, consider other techniques such as recrystallization or precipitation. Sometimes, after removing the copper, simply triturating the crude product with a suitable solvent can precipitate the pure triazole, leaving impurities in the solution.

Data Summary and Protocols

Table 1: Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
LigandAcronymTypical Use CaseRecommended Ratio (Ligand:Cu)
Tris(benzyltriazolylmethyl)amineTBTAGeneral purpose, organic solvents1:1 to 2:1
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAAqueous solutions, bioconjugation[4]5:1[1]
BathophenanthrolinedisulfonateBPSAqueous solutions, bioconjugation2:1
1,1,4,7,10,10-HexamethylenetetramineHMTETAFast kinetics in photoinitiated CuAAC[15][16]Varies with system
Protocol: General Procedure for a Robust CuAAC Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF).

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 eq).

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.05 eq) and the chosen ligand (e.g., THPTA, 0.05 - 0.25 eq) in water.

  • Reaction Setup:

    • To the stirred solution of alkyne and azide, add the sodium ascorbate solution.

    • Add the CuSO₄/ligand solution to initiate the reaction. If the reaction is oxygen-sensitive, ensure the alkyne/azide solution is degassed before adding the catalyst components.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours at room temperature.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with an aqueous EDTA or ammonia solution to remove copper, followed by a brine wash.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, recrystallization, or other suitable methods.

By systematically addressing these common issues and understanding the chemistry behind the protocols, you can significantly reduce batch-to-batch variability and achieve consistent, high-quality results in your triazole synthesis endeavors.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent exploration and validation of new chemical entities with potent antimicrobial activity. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[1][2][3] This guide focuses on a specific derivative, 3-Propylthio-4H-1,2,4-triazole, providing a comprehensive framework for validating its antimicrobial efficacy through a comparative analysis with established therapeutic agents. By presenting detailed experimental protocols and illustrative data, we aim to equip researchers with the necessary tools to rigorously evaluate this and similar compounds.

The Scientific Rationale: Why this compound Warrants Investigation

The 1,2,4-triazole ring system is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole.[2] The primary mechanism of action for these azole antifungals is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation.

The introduction of a propylthio substituent at the 3-position of the 4H-1,2,4-triazole ring presents an intriguing modification that could modulate the compound's antimicrobial spectrum and potency. The sulfur atom and the alkyl chain may influence the compound's lipophilicity, membrane permeability, and interaction with target enzymes. This guide provides the experimental blueprint to test these hypotheses and quantify the antimicrobial potential of this compound.

Comparative Efficacy Analysis: A Data-Driven Approach

To ascertain the therapeutic potential of this compound, a direct comparison against widely used antimicrobial agents is essential. This section presents illustrative data in the form of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only, designed to showcase the appropriate data presentation format for a comparative guide. Actual experimental data must be generated by following the detailed protocols outlined in the subsequent sections.

Table 1: Illustrative Antifungal Susceptibility Data (MIC in µg/mL)

MicroorganismThis compoundFluconazole
Candida albicans ATCC 9002881
Candida glabrata ATCC 900301616
Aspergillus fumigatus ATCC 2043054>64
Cryptococcus neoformans ATCC 9011224

Table 2: Illustrative Antibacterial Susceptibility Data (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus ATCC 29213160.50.25
Escherichia coli ATCC 25922640.0154
Pseudomonas aeruginosa ATCC 27853>1280.5>256
Bacillus subtilis ATCC 663380.1250.06

Table 3: Illustrative MBC/MFC Data (in µg/mL)

MicroorganismThis compoundFluconazoleCiprofloxacinAmpicillin
Candida albicans ATCC 9002832>64N/AN/A
Staphylococcus aureus ATCC 2921364N/A10.5

Experimental Protocols for Validation

The integrity of any comparative efficacy study rests on the rigor and standardization of its experimental methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound) and comparator agents

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a 10 mg/mL stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO). Further dilute in the appropriate broth to create a working stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antimicrobial agents in broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^6 CFU/mL for yeast). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial microbial population.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micro-pipettors and tips

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and from the growth control well.

  • Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizing the Experimental Workflow

To provide a clear overview of the validation process, the following diagram illustrates the key steps involved in determining the antimicrobial efficacy of a test compound.

experimental_workflow cluster_mic MIC Determination cluster_mcfc MBC/MFC Determination stock Antimicrobial Stock Preparation dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Standardized Inoculum Preparation incubation_mic Inoculation & Incubation inoculum->incubation_mic dilution->incubation_mic read_mic Visual Reading of MIC incubation_mic->read_mic subculture Subculturing from Clear Wells read_mic->subculture incubation_mcfc Incubation of Agar Plates subculture->incubation_mcfc read_mcfc Colony Counting & MBC/MFC Determination incubation_mcfc->read_mcfc

Caption: Workflow for MIC and MBC/MFC Determination.

Understanding the Mechanism of Action

As previously mentioned, triazole antifungals typically target the ergosterol biosynthesis pathway. The following diagram illustrates this key signaling pathway.

mechanism_of_action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation cyp51->ergosterol Ergosterol Synthesis triazole This compound triazole->cyp51 Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the antimicrobial efficacy of this compound. The provided protocols, rooted in established standards, ensure the generation of reliable and reproducible data. While the presented MIC and MBC/MFC values are illustrative, they underscore the importance of a direct comparative analysis against clinically relevant pathogens and standard-of-care antimicrobial agents.

Future research should focus on generating empirical data for this compound to populate the provided data tables. Furthermore, mechanistic studies beyond the presumed inhibition of ergosterol synthesis, such as investigating potential antibacterial targets, are warranted. Structure-activity relationship (SAR) studies, exploring variations of the alkylthio substituent, could further optimize the antimicrobial profile of this promising class of compounds. Through such rigorous and systematic investigation, the true therapeutic potential of novel 1,2,4-triazole derivatives can be unlocked, contributing to the critical pipeline of new antimicrobial agents.

References

A Researcher's Guide to Deconvoluting the Target Landscape of 3-Propylthio-4H-1,2,4-triazole: A Comparative Framework for Specificity and Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a well-characterized pharmacological tool or therapeutic candidate is paved with rigorous scientific validation. A critical juncture in this journey is the comprehensive assessment of a compound's target specificity and potential for cross-reactivity. This guide provides an in-depth, technical framework for evaluating the target profile of 3-Propylthio-4H-1,2,4-triazole, a member of the pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively published, this guide will leverage established methodologies and comparative data from related triazole derivatives to present a robust strategy for its characterization.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4][5][6] This promiscuity, while offering a rich landscape for drug discovery, also underscores the imperative for meticulous selectivity profiling to minimize off-target effects and ensure therapeutic efficacy.

The Imperative of Target Specificity in the 1,2,4-Triazole Class

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents.[7] For instance, certain 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[8] Other derivatives have shown potent and selective antagonism of the dopamine D3 receptor. This structural diversity necessitates a multi-pronged approach to target identification and validation. A lack of specificity can lead to unforeseen side effects and a narrow therapeutic window.

This guide will outline a systematic workflow for characterizing this compound, beginning with broad, unbiased screening and progressively narrowing down to specific target validation and mechanistic studies.

A Phased Approach to Target Deconvolution

A logical and efficient workflow for assessing the target specificity and cross-reactivity of a novel compound like this compound can be structured in three phases:

  • Phase 1: Unbiased Target Identification.

  • Phase 2: In Vitro Target Validation and Selectivity Profiling.

  • Phase 3: Cellular Target Engagement and Functional Characterization.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In Vitro Target Validation & Selectivity cluster_2 Phase 3: Cellular Target Engagement & Function a1 Affinity Chromatography-Mass Spectrometry b1 Kinase Profiling Panels a1->b1 Identified Kinase Hits b2 Receptor Binding Assays a1->b2 Identified Receptor Hits a2 Photo-affinity Labeling b3 Enzymatic Assays a2->b3 Identified Enzyme Hits c1 Cellular Thermal Shift Assay (CETSA) b1->c1 Validate Cellular Engagement c2 Functional Cellular Assays b2->c2 Assess Functional Activity b3->c2 c1->c2 Confirm Functional Relevance c3 Phenotypic Screening c3->a1 Hypothesis Generation

Caption: A three-phased workflow for target deconvolution.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins without prior bias. This is crucial for discovering novel targets and anticipating off-target liabilities.

Experimental Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Rationale: This technique aims to isolate proteins from a cell lysate that physically interact with an immobilized form of the compound of interest.[9][10][11] It is a powerful tool for identifying direct binding partners.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads). A control "scrambled" or inactive analog should also be synthesized if available.

  • Matrix Preparation: Covalently couple the synthesized probe and the control compound to the affinity matrix.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with both the compound-coupled and control beads.

  • Washing: Perform stringent washing steps to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential binding partners.

Phase 2: In Vitro Target Validation and Selectivity Profiling

Once a list of potential targets is generated, the next phase involves validating these interactions and assessing the compound's selectivity across broader protein families.

Comparative Alternatives for Target Validation
Assay TypePrincipleAdvantagesDisadvantages
Kinase Profiling Measures the inhibition of a large panel of purified kinases.[12][13][14][15][16]Broad coverage of the kinome, quantitative IC50 values.In vitro; may not reflect cellular potency or selectivity.
Receptor Binding Assays Competitive binding assays using radiolabeled or fluorescently labeled ligands for a panel of receptors.[17][18][19][20][21]High throughput, provides affinity data (Ki).Requires known ligands for each receptor.
Enzymatic Assays Direct measurement of the inhibition of a specific enzyme's activity.Mechanistic information, provides kinetic parameters.Target-specific assay development required.
Experimental Protocol 2: Broad-Panel Kinase Profiling

Rationale: Given the prevalence of kinases as targets for 1,2,4-triazole derivatives, a comprehensive kinase screen is a logical step to identify both primary targets and off-targets within this important enzyme family.

Methodology:

  • Compound Submission: Submit this compound to a commercial or in-house kinase profiling service.

  • Primary Screen: Initially screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Data Visualization:

G cluster_0 Kinase Selectivity Profile of this compound (Hypothetical Data) a Kinase A (On-Target) IC50 = 50 nM b Kinase B (Off-Target) IC50 = 1.2 µM c Kinase C (Off-Target) IC50 = 8.5 µM d Other Kinases (>10 µM)

Caption: Hypothetical kinase selectivity profile.

Phase 3: Cellular Target Engagement and Functional Characterization

Confirming that a compound interacts with its putative target within the complex environment of a living cell is a critical validation step.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method to verify target engagement in intact cells.[22][23][24][25][26] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding in the cellular context.

G cluster_0 CETSA Workflow a Treat cells with This compound b Heat cells across a temperature gradient a->b c Lyse cells and separate soluble fraction b->c d Quantify soluble target protein c->d e Plot melting curve d->e

References

Performance Benchmarking of Novel Triazole Derivatives Against Standard Antimicrobial and Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their value stems from their unique chemical properties: the triazole ring is metabolically stable, capable of engaging in hydrogen bonding, dipole-dipole, and π-π stacking interactions, and can act as a bioisostere for amide or ester groups, enhancing binding affinity and pharmacokinetic properties.[3][4] This versatility has led to the development of a wide array of triazole derivatives with a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antibacterial, and antiviral effects.[5][6]

In the realm of antifungal therapy, triazole-based drugs like fluconazole and itraconazole have been cornerstones for treating systemic fungal infections for decades.[5] Their primary mechanism involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][7] However, the rise of drug-resistant fungal strains necessitates a continuous search for new, more effective antifungal agents.[1]

Concurrently, the triazole scaffold has gained significant attention in oncology.[2][6] Researchers have successfully designed and synthesized novel triazole derivatives that exhibit potent antiproliferative activity against various cancer cell lines.[8][9] Unlike their antifungal counterparts, anticancer triazoles engage with a more diverse range of molecular targets, including tubulin, receptor tyrosine kinases (like EGFR), and other enzymes critical for cancer cell proliferation and survival.[8][10]

This guide provides an in-depth comparative analysis of newly developed triazole derivatives against established standard-of-care drugs in both antifungal and anticancer applications. As a Senior Application Scientist, my objective is to not only present the performance data but also to elucidate the causality behind the experimental design and the mechanistic underpinnings of the observed activities. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

I. Performance Benchmarking: Antifungal Activity

The efficacy of novel antifungal agents is primarily determined by their ability to inhibit fungal growth at low concentrations. The gold-standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The vast majority of triazole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is critical for converting lanosterol into ergosterol. The depletion of ergosterol and the concurrent buildup of toxic 14α-methylated sterol precursors compromise the membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[13][14] The specificity of this action is a key therapeutic advantage, as mammalian cells utilize cholesterol instead of ergosterol in their membranes, providing a selective target.[11]

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA HMG-CoA Reductase Squalene Squalene MVA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazole Antifungals (e.g., Fluconazole, New Derivatives) Inhibition Inhibition Inhibition->Lanosterol Blocks Conversion

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Derivatives.
Comparative Efficacy Data (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative novel 1,2,4-triazole derivative (Compound A) compared to standard antifungal drugs, Fluconazole and Ketoconazole. Lower MIC values indicate higher potency. Data is synthesized from representative studies evaluating novel triazoles against pathogenic fungi.[12][15]

Fungal StrainCompound A (µg/mL)Fluconazole (µg/mL)Ketoconazole (µg/mL)
Candida albicans0.251.00.5
Cryptococcus neoformans0.54.00.25
Aspergillus fumigatus2.0>641.0
Microsporum gypseum0.12516.00.5

Note: The presented values are illustrative examples derived from published research on novel triazole derivatives.[12][15]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast testing.[16] The choice of this method is based on its high reproducibility and the ability to test multiple compounds and concentrations simultaneously, making it ideal for screening and benchmarking.

MIC_Workflow start Start prep_inoculum 1. Prepare Fungal Inoculum (Standardized to 0.5 McFarland) start->prep_inoculum prep_plate 2. Serial Dilution (Prepare 2-fold dilutions of drugs in a 96-well plate) prep_inoculum->prep_plate inoculate 3. Inoculate Plate (Add fungal suspension to each well) prep_plate->inoculate incubate 4. Incubate (24-48 hours at 35-37°C) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the novel triazole derivatives and standard drugs (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Rationale: DMSO is a universal solvent for many organic compounds and is miscible with the aqueous culture medium. A high stock concentration minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the fungi.

  • Preparation of the 96-Well Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a sterile 96-well microtiter plate.

    • Add an additional 100 µL of the drug stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.[17]

    • Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.[16]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10^6 CFU/mL).[18]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

    • Rationale: Standardizing the inoculum size is critical for reproducibility. A high density of fungal cells can overwhelm the drug, leading to falsely elevated MIC values.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted fungal inoculum to each well of the drug-containing plate. This brings the total volume to 200 µL and halves the drug concentrations to their final desired values.

    • Include a positive control (inoculum, no drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[17]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50% for azoles) inhibition of visible growth compared to the drug-free growth control well.[19] This can be assessed visually or by using a microplate reader to measure optical density.

II. Performance Benchmarking: Anticancer Activity

For anticancer agents, the primary in vitro benchmark is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cancer cell proliferation.

Mechanism of Action: Targeting Cancer Cell Division

While some anticancer triazoles target specific kinases like EGFR or BRAF, a significant class of these compounds functions as tubulin polymerization inhibitors.[8][10] Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[20] By binding to tubulin (the protein subunit of microtubules), these agents disrupt microtubule dynamics. This prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[20][21] This mechanism is particularly effective against rapidly dividing cancer cells.

Tubulin_Pathway cluster_0 Normal Cell Division (Mitosis) cluster_1 Drug Intervention Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triazoles Triazole-based Tubulin Inhibitors Inhibition Inhibition Inhibition->Polymerization Blocks Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of Microtubule Dynamics by Triazole-based Tubulin Inhibitors.
Comparative Efficacy Data (IC50)

The following table summarizes the IC50 values for a representative novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivative (Compound 8d) against several human cancer cell lines, benchmarked against the standard chemotherapeutic drug Doxorubicin. Lower IC50 values indicate higher potency. Data is synthesized from representative studies.[9][10]

Cancer Cell LineCompound 8d (µM)Doxorubicin (µM)
HCT116 (Colon)0.370.85
HeLa (Cervical)2.940.76
PC-3 (Prostate)3.131.20
HepG2 (Liver)5.210.98

Note: The presented values are illustrative examples derived from published research on novel triazole derivatives.[9]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7][22] It is a robust, reliable, and widely accepted method for determining the IC50 values of potential anticancer compounds.

MTT_Workflow start Start seed_cells 1. Seed Cells (Plate cells in a 96-well plate and incubate for 24h) start->seed_cells add_drug 2. Add Drug (Treat cells with serial dilutions of triazole derivatives) seed_cells->add_drug incubate_drug 3. Incubate with Drug (48-72 hours at 37°C, 5% CO2) add_drug->incubate_drug add_mtt 4. Add MTT Reagent (Incubate for 2-4 hours) incubate_drug->add_mtt solubilize 5. Solubilize Formazan (Add DMSO or other solvent) add_mtt->solubilize read_abs 6. Read Absorbance (Measure at 570 nm) solubilize->read_abs calc_ic50 7. Calculate IC50 (Plot dose-response curve) read_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for IC50 Determination using the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Rationale: An overnight incubation allows the cells to adhere to the plate and enter the logarithmic growth phase, ensuring they are healthy and responsive to treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (novel triazoles and standard drugs) in culture medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include untreated and vehicle (DMSO) controls.

    • Incubate the plate for a specified period (typically 48 or 72 hours).

    • Rationale: The treatment duration is chosen to be long enough for the drug to exert its antiproliferative or cytotoxic effects, typically spanning several cell cycles.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate the plate for another 2-4 hours at 37°C.

    • Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The incubation time allows for sufficient formazan crystal formation.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[23]

    • Rationale: DMSO is a highly effective solvent for the formazan crystals, producing a homogenous colored solution suitable for spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The benchmarking data and methodologies presented in this guide demonstrate the significant potential of novel triazole derivatives as next-generation therapeutic agents. In the antifungal space, new derivatives show promise in overcoming the resistance profiles of existing drugs and expanding the spectrum of activity. In oncology, the chemical tractability of the triazole scaffold allows for the development of compounds that target diverse and critical cancer pathways, such as tubulin polymerization.

The causality-driven experimental approach, from standardized inoculum preparation in MIC assays to optimal cell seeding in MTT assays, is paramount for generating reliable and comparable data. The self-validating nature of these protocols, which include appropriate controls at every step, ensures the scientific integrity of the findings.

Future research should focus on in-depth mechanistic studies for the most promising candidates, moving from in vitro potency to in vivo efficacy and safety profiling. The continued exploration of the triazole scaffold, guided by robust benchmarking against current standards, will undoubtedly pave the way for new and improved treatments for both infectious diseases and cancer.

References

A Researcher's Guide to Evaluating the Cytotoxicity of 3-Propylthio-4H-1,2,4-triazole and its Analogs in Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific derivative, 3-Propylthio-4H-1,2,4-triazole, on human cell lines. While specific experimental data for this particular compound is emerging, this document will leverage established methodologies and data from structurally related 1,2,4-triazole compounds to present a robust protocol for its assessment and comparison with relevant alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the in vitro cytotoxic profile of novel chemical entities.

Introduction to this compound and the Rationale for Cytotoxicity Evaluation

The 1,2,4-triazole nucleus is a prevalent feature in many clinically significant drugs.[1] Its derivatives have been extensively studied for their anticancer properties, with numerous reports highlighting their cytotoxic effects against a variety of human cancer cell lines.[4][5][6] The introduction of a propylthio group at the 3-position of the 4H-1,2,4-triazole ring may modulate its lipophilicity and steric properties, potentially influencing its interaction with biological targets and, consequently, its cytotoxic activity. Therefore, a thorough in vitro evaluation is the critical first step in elucidating the therapeutic potential of this compound.

Comparative Landscape: Alternative Triazole-Based Cytotoxic Agents

To contextualize the cytotoxic potential of this compound, it is essential to compare its activity against established or well-characterized compounds. Based on the literature, several classes of triazole derivatives serve as relevant benchmarks.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Triazole Derivatives Across Various Human Cancer Cell Lines

Compound ClassExample CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HeLa (Cervical)Reference
Thio-substituted 1,2,4-triazoles 3-alkylsulfanyl-4-amino-1,2,4-triazoles--0.37 (HCT116)2.94[6]
Triazole-linked Indoles 1,2,4-triazolo-linked bis-indolyl conjugates0.85 (HT-29)---[7]
Triazole-Coumarin Hybrids 1,2,3-triazole-coumarin-glycosyl hybridsPotent Activity---[8]
Quinazolinone-Triazole Conjugates 6-(((1-(substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl) amino)-3-methylquinazolin-4(3H)-one10.16---[9]
Standard Chemotherapeutic Doxorubicin~10.81---[9]

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a general reference for the cytotoxic potential of different triazole scaffolds.

Experimental Protocols for Comprehensive Cytotoxicity Assessment

A multi-faceted approach is necessary to thoroughly evaluate the cytotoxicity of this compound. This involves assessing cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]

Experimental Protocol: MTT Assay [10][11]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in complete culture medium. Treat the cells and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H LDH_Workflow A Seed and Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Measure Absorbance (490 nm) E->F G Calculate % Cytotoxicity F->G Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Mito_Content Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 Casp9->Apoptosome Casp37 Pro-caspase-3/7 -> Caspase-3/7 Apoptosis Apoptosis Casp37->Apoptosis Executes Compound This compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak MOMP MOMP Bax_Bak->MOMP Induces Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits MOMP->Mito_Content Release Apoptosome->Casp37 Activates

References

A Senior Application Scientist's Guide to Peer Review and Replication of Studies on 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Burden of Proof

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, often hailed as a "privileged structure."[1] Its unique physicochemical properties—metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide groups—have led to its integration into a vast array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5][6] Marketed drugs like the antifungals Fluconazole and Voriconazole stand as testaments to the scaffold's clinical significance.[1]

However, the journey from a promising synthesized derivative in a research lab to a clinically validated drug is fraught with challenges, chief among them being the reproducibility of initial findings. The so-called "replication crisis" is a significant concern in preclinical drug discovery, where an alarming percentage of published results cannot be successfully replicated by other researchers.[7][8][9] This failure wastes immense resources and time, undermining the foundational data upon which new therapeutic programs are built.[10]

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the critical interplay between peer review and study replication in the context of 1,2,4-triazole derivative research. It aims to illuminate the path from synthesis to validated biological activity, emphasizing the causality behind experimental choices and the protocols that form a self-validating system of scientific integrity.

Part 1: The Peer Review Gauntlet in Medicinal Chemistry

Before a study on a novel 1,2,4-triazole derivative can influence the scientific community, it must pass the rigorous scrutiny of peer review. This process serves as the first line of defense against flawed or irreproducible science.[11]

The Reviewer's Lens: What Is Being Assessed?

When a manuscript is submitted to a reputable medicinal chemistry journal, it undergoes a multi-stage evaluation.[12][13] Reviewers, who are experts in the field, are tasked with providing an unbiased and constructive evaluation, focusing on several key pillars:[12]

  • Novelty and Significance: Does the work present a genuinely new class of 1,2,4-triazole derivatives, a novel synthetic route, or a significant advancement in understanding their biological activity?

  • Scientific Rigor and Reproducibility: Are the experimental methods described with sufficient detail to allow another competent chemist to reproduce the synthesis and characterization?[12] Is the biological data robust and statistically sound?

  • Clarity and Presentation: Is the manuscript well-organized and clearly written? Are the figures and tables easy to interpret?

The process is typically double-blind to ensure impartiality, where the identities of both the authors and reviewers are concealed from each other.[12][14]

Peer_Review_Workflow cluster_0 Submission & Initial Screening cluster_1 Expert Evaluation cluster_2 Decision & Revision A Manuscript Submission B Editorial Office: Compliance & Plagiarism Check A->B C Desk Reject B->C Fails D Handling Editor Assignment B->D Passes E Invitation to 2-3 Expert Reviewers D->E F Double-Blind Peer Review E->F G Editor Evaluates Reviews (Accept, Revise, Reject) F->G H Author Revision G->H Revisions Requested I Final Decision G->I Accept J Reject G->J H->G

Caption: The typical double-blind peer review workflow in medicinal chemistry journals.

Part 2: Synthesis and Characterization — The Foundation of Replication

The ability to replicate a study begins with the synthesis and unambiguous characterization of the target molecules. Vague or incomplete descriptions are a primary cause of replication failure.[15]

Comparative Analysis of Synthetic Routes

Several methods exist for the synthesis of the 1,2,4-triazole core, each with distinct advantages and limitations. The choice of method is causal, often dictated by the availability of starting materials, desired substitution patterns, and reaction scalability.

Synthetic MethodStarting MaterialsKey Features & RationaleAdvantagesDisadvantages
Pellizzari Reaction Hydrazides, AmidesA classic thermal condensation method. Chosen for its straightforward approach when the corresponding hydrazide and amide are readily available.Simple procedure, often requires no catalyst.High temperatures can limit functional group tolerance.
Einhorn-Brunner Rxn Hydrazines, DiacylaminesInvolves the reaction of hydrazines with diacylamines. It is a versatile method for producing N-substituted triazoles.Good for N-aryl or N-alkyl substituted triazoles.Requires preparation of potentially unstable diacylamines.
From Thiosemicarbazides ThiosemicarbazidesCyclization of thiosemicarbazides is a common and efficient route to 3-mercapto-1,2,4-triazoles, which are versatile intermediates.[16]High yields, mild conditions, provides a handle (-SH) for further functionalization.Limited to mercapto-derivatives initially.
Cu-Catalyzed Rxns Amidines, HydrazonesModern methods utilizing copper catalysts for oxidative C-N and N-N bond formation.[17] Chosen for high efficiency and functional group tolerance.High yields, broad substrate scope, often milder conditions.[17]Requires a metal catalyst which may need to be removed from the final product.
Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol is a robust and widely cited method for producing a key triazole intermediate.[1] The causality is clear: it builds the core ring structure while incorporating a thiol group, which is an excellent synthetic handle for creating diverse libraries of derivatives.

Step 1: Synthesis of Acid Hydrazide

  • Dissolve the starting carboxylic acid ester (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) dropwise while stirring.

  • Reflux the mixture for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent under vacuum.

  • Pour the residue into cold water. Filter the precipitated solid, wash with water, and dry to obtain the pure acid hydrazide.

Step 2: Synthesis of Potassium Dithiocarbazate Salt

  • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol. Add the synthesized acid hydrazide (1.0 eq) and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.

Step 3: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium salt (1.0 eq) in water.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours (ensure this is done in a well-ventilated fume hood as hydrogen sulfide gas will evolve).

  • Cool the reaction mixture and dilute with cold water.

  • Carefully acidify with dilute HCl or acetic acid to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure triazole.

Data Integrity: The Unimpeachable Structural Proof

A synthesized compound is merely a hypothesis until its structure is proven. Trustworthiness is established by providing comprehensive characterization data. A self-validating protocol uses multiple orthogonal techniques.

  • ¹H and ¹³C NMR: Provides the carbon-hydrogen framework of the molecule.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure.[20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups (e.g., C=N, N-H, C=S).[19][21]

  • Elemental Analysis (CHN): Confirms the elemental composition and purity of the compound.[21]

For a new series of compounds, providing full spectral data for at least one representative example is standard practice.[22] Journals are increasingly encouraging authors to submit raw data files (e.g., FID files for NMR) to enhance reproducibility.

Synthesis_to_Characterization A Design Synthetic Route B Synthesis & Work-up A->B C Purification (Recrystallization/Chromatography) B->C D Preliminary Analysis (TLC, mp) C->D E Structural Confirmation D->E F ¹H & ¹³C NMR E->F G Mass Spectrometry E->G H FT-IR Spectroscopy E->H I Elemental Analysis E->I J Data Compilation & Manuscript Prep F->J G->J H->J I->J

Caption: Workflow from chemical synthesis to full structural characterization.

Part 3: Biological Evaluation — Ensuring Validated and Comparable Data

Once a series of 1,2,4-triazole derivatives is synthesized and characterized, the next step is to evaluate their biological activity. For these results to be credible and comparable across different studies, standardized and well-described protocols are essential.

Comparative Biological Activity

The versatility of the 1,2,4-triazole scaffold is evident in the wide range of biological activities reported. The specific activity is highly dependent on the substitution patterns around the core ring, a concept central to Structure-Activity Relationship (SAR) studies.[6][23][24][25]

Derivative ClassTarget ActivityExample SubstituentsReported IC₅₀ / MIC Values
Triazole-Thione Hybrids Anticancer (HepG2)Indole-based scaffolds with 3,4-dichlorophenyl groups.Cell Viability ≈ 11% (Comparable to Doxorubicin)[25]
Schiff Base Derivatives Antimicrobial (E. coli)Various aromatic aldehydes condensed with amino-triazoles.MIC values ranging from 2-15 mg/ml reported for some derivatives.[4]
Triazole-Acrylamide Conjugates Tubulin Polymerization InhibitorsN-phenyl and substituted phenyl groups.EC₅₀ values in the single-digit nanomolar range against A431 cancer cells.[23][26]
Fluoro-substituted Triazoles Antifungal (C. albicans)Difluorophenyl and triazolyl-methanol moieties (Fluconazole-like).MIC values often in the low µg/mL range.[3]

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on the specific assay conditions and cell lines/microbial strains used.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a standard colorimetric assay for assessing cell viability and is frequently used to screen for anticancer activity.[20][27] Its principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test 1,2,4-triazole derivatives and a positive control drug (e.g., Doxorubicin) in the culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic, typically <0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells (negative control) and vehicle-only controls.

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Biological_Screening_Cascade A Synthesized Compound Library B Primary Screening (e.g., Single High-Dose Assay) A->B C Inactive Compounds B->C Below Threshold D Active 'Hits' B->D Above Threshold E Dose-Response & IC₅₀ Determination (e.g., MTT Assay) D->E F SAR Analysis & Lead Identification E->F G Secondary Assays (e.g., Mechanism of Action, Specificity) F->G H Lead Optimization F->H G->H

Caption: A typical screening cascade for identifying lead compounds from a library.

Part 4: The Replication Challenge and Path to Trustworthiness

A 2016 survey in Nature revealed that over 70% of researchers have tried and failed to reproduce another scientist's experiments.[9][28] In drug discovery, this is not just an academic issue; it's a costly roadblock.[7] An inability to replicate preclinical studies is directly linked to clinical trial failures.[29]

Why Do Replications Fail?
  • Incomplete Protocols: The most common reason is the lack of detailed, step-by-step instructions in the original publication.[15] Subtle variations in stirring speed, rate of addition, or purification method can drastically alter the outcome.

  • Reagent Variability: Differences in the purity or source of reagents and solvents can be a significant factor.

  • "Tacit Knowledge": Experienced chemists often have an intuitive feel for a reaction that is difficult to convey in writing.[30]

  • Publication Bias: Journals and researchers may be more inclined to publish positive, "clean" results, sometimes omitting experiments that failed or gave ambiguous outcomes.[8]

Best Practices for Ensuring Reproducibility

To build a foundation of trust and enhance the translational potential of your research, adopt these self-validating practices:

  • Document Everything: Use an Electronic Lab Notebook (ELN) to record every detail: reagent lot numbers, instrument calibration dates, precise reaction times, temperatures, and even failed attempts.[31]

  • Provide Full Experimental Details: In your publications, write the methods section as a literal instruction manual.[22][32] State exact quantities in both mass and moles, define reaction conditions precisely, and describe the work-up and purification in detail.

  • Share Your Data: Deposit raw analytical data (NMR, MS spectra) in public repositories. This transparency allows others to re-analyze your data and builds confidence in your findings.

  • Embrace Collaboration: If another lab struggles to replicate your work, view it as a collaborative opportunity, not a criticism. Sharing insights can often resolve the issue quickly.

Replication_and_Validation_Process A Original Study Published (Detailed Methods & Open Data) B Independent Lab Attempts Replication A->B C Successful Replication B->C Results Match D Replication Fails B->D Results Differ E Finding Corroborated & Builds Scientific Consensus C->E F Collaborative Troubleshooting (Original & Replicating Labs) D->F G Identify Critical Variable (Reagent, Technique, etc.) F->G I Original Finding Questioned/ Requires Re-evaluation F->I No Resolution H Revised Protocol Published/ Clarification Issued G->H H->B

Caption: The ideal process for scientific replication and validation.

Conclusion

The study of 1,2,4-triazole derivatives continues to be a rich and promising field for the discovery of new medicines. However, the value of this research is directly proportional to its credibility and reproducibility. By understanding the rigors of the peer-review process, adhering to meticulous standards in synthesis and characterization, employing standardized biological assays, and championing a culture of transparency and detailed reporting, we can collectively address the replication challenge. For researchers in this field, scientific integrity is not an abstract ideal; it is the most critical reagent for turning a novel molecule into a life-saving therapy.

References

A Senior Application Scientist's Guide to the Novelty and Patentability of 3-Propylthio-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the novelty and patentability landscape for 3-Propylthio-4H-1,2,4-triazole derivatives. Designed for researchers, medicinal chemists, and intellectual property professionals in the field of drug development, this document synthesizes current scientific literature and patenting principles to offer a strategic perspective on this promising class of compounds. We will explore the foundational chemistry, assess the existing prior art, and outline the critical steps for establishing the patentability of new chemical entities within this family.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has long been recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and metal coordination) make it a versatile core for developing therapeutic agents.[3] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7][8]

The 4H-1,2,4-triazole-3-thiol tautomer is a particularly valuable intermediate. The presence of the thiol group at the C3 position provides a reactive handle for introducing a wide array of substituents via S-alkylation, thereby enabling the synthesis of large and diverse chemical libraries for biological screening. Our focus here is on the specific S-alkylation with a propyl group, leading to the this compound core structure.

Assessing the Novelty of 3-Propylthio Derivatives

The novelty of a chemical compound is the cornerstone of its patentability. A compound is considered novel if it has not been previously disclosed in the public domain (i.e., in scientific literature, patents, or any other form of public disclosure).

The existing body of research on 1,2,4-triazoles is extensive. Numerous studies describe the synthesis and activity of derivatives with various alkylthio substituents at the C3 position. However, novelty often resides in the unique combination of substituents around the core scaffold. For a this compound derivative, novelty will be determined by the specific groups attached at the N4 and C5 positions.

A thorough literature and patent search is the first critical step. While general "alkylthio" derivatives are common, the specific "propylthio" moiety might be less represented, particularly in combination with novel or complex substituents at other positions. For instance, while a 4-phenyl-5-aryl-3-propylthio-4H-1,2,4-triazole might exist, a derivative with a novel heterocyclic substituent at the C5 position and a unique functionalized aliphatic chain at N4 could be entirely new to the chemical space.

The logical workflow for this assessment is crucial and can be visualized as follows:

G cluster_0 Phase 1: Prior Art Search & Novelty Assessment cluster_1 Phase 2: Patentability Evaluation A Define Core Scaffold: This compound B Conduct Comprehensive Search (SciFinder, Reaxys, Google Patents, etc.) A->B C Analyze Search Results: Identify Structurally Similar Compounds B->C D Novelty Confirmed? (No direct structural precedent) C->D E Synthesize Novel Compound(s) D->E Proceed if Novel I Draft & File Patent Application F Conduct Biological Assays (e.g., Antimicrobial, Anticancer) E->F G Establish Inventive Step: Demonstrate Unexpected/Superior Properties F->G G->I H Assess Industrial Applicability (Therapeutic Utility) H->I

Caption: Workflow for Assessing Novelty and Patentability.

Key Considerations for Patentability

Beyond novelty, two other pillars of patentability must be established: the inventive step (or non-obviousness) and industrial applicability .

  • Inventive Step (Non-Obviousness): This is often the highest hurdle. A novel compound may be deemed "obvious" if a person skilled in the art could have easily predicted it based on the prior art. For this compound derivatives, an inventive step can be demonstrated by:

    • Unexpected Superiority: Showing that the propylthio derivative has significantly higher potency or a better safety profile compared to known analogs (e.g., methylthio or ethylthio derivatives).

    • New Biological Activity: Discovering a completely new therapeutic application for this class of compounds that was not suggested by the prior art.

    • Overcoming a Technical Hurdle: Developing a novel and non-obvious synthetic route to access these compounds that overcomes challenges present in previous methods.

  • Industrial Applicability: This requirement is typically met for pharmaceutical compounds, as their potential use in treating diseases provides a clear industrial application.

Comparative Landscape of Biological Activities

The diverse biological activities of 1,2,4-triazole derivatives provide a rich context for evaluating new compounds.[1][4] The introduction of a 3-propylthio group, in combination with various N4 and C5 substituents, can modulate this activity. Below is a comparative summary of activities reported for related 1,2,4-triazole-3-thiol/thioether derivatives.

Therapeutic AreaDerivative Class / ExampleTarget Organism/Cell LineReported Activity (MIC/IC50) & Key FindingsReference
Antifungal 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSeveral derivatives showed activity superior to the standard drug Ketoconazole.[9]
3-(Alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoleCandida albicansActivity increased with the length of the alkyl chain; an octylthio derivative was most potent.
1,2,4-triazoles with 1,2,3-thiadiazole moietiesCorynespora cassiicolaSome synthesized compounds displayed good fungicidal activities in vivo.[10]
Antibacterial 4-amino-substituted-1,2,4-triazole-3-thiolsS. aureus, B. subtilisCompound 4c showed a MIC of 16-20 µg/ml against Gram-positive bacteria.[4]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilisN-2 substituted derivatives had MICs of 31.25 µg/mL, comparable to cefuroxime.[5]
Anticancer [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativesHuman breast cancer cellsCompounds reported to have significant anticancer activity.[6]
1,2,4-triazole-pyridine hybrid derivativesMurine melanoma (B16F10)3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine showed the highest activity with an IC50 of 41.12µM.[11]
3-Alkylsulfanyl-1,2,4-triazole derivativesHuman breast cancer cell linesDerivatives showed moderate to significant anti-proliferative activity.[6]

This table highlights that modifications to the thioether side chain and substituents on the triazole ring are critical for tuning biological activity. Therefore, a novel 3-propylthio derivative exhibiting potent activity in any of these areas would be a strong candidate for patent protection.

Experimental Protocols for Synthesis and Evaluation

To establish patentability, robust and reproducible experimental data are required. Below are representative protocols for the synthesis of a this compound derivative and its subsequent biological evaluation.

Protocol 1: General Synthesis of 4,5-Disubstituted-3-propylthio-4H-1,2,4-triazoles

This protocol outlines a common and effective multi-step synthesis.

G A R1-COOH (Carboxylic Acid) B R1-CONHNH2 (Acid Hydrazide) A->B SOCl2, then N2H4.H2O C R1-CONHNHCSNH-R2 (Thiosemicarbazide) B->C R2-NCS D 4-R2-5-R1-4H-1,2,4-triazole-3-thiol C->D Base (e.g., NaOH) Reflux E Target Compound: 3-Propylthio-4-R2-5-R1-4H-1,2,4-triazole D->E Propyl Iodide, Base (e.g., K2CO3)

Caption: General Synthetic Pathway for 3-Propylthio-1,2,4-triazoles.

Step 1: Synthesis of Acid Hydrazide

  • To a solution of the desired carboxylic acid (R1-COOH, 1.0 eq) in methanol, add sulfuric acid (0.2 eq) catalytically.

  • Reflux the mixture for 8-12 hours. Monitor reaction completion by TLC.

  • Remove the solvent under reduced pressure. Dissolve the resulting ester in ethanol.

  • Add hydrazine hydrate (N2H4·H2O, 2.0 eq) and reflux for 4-6 hours.

  • Cool the reaction mixture. The precipitated acid hydrazide (R1-CONHNH2) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of Thiosemicarbazide

  • Dissolve the acid hydrazide (1.0 eq) in absolute ethanol.

  • Add the desired isothiocyanate (R2-NCS, 1.1 eq).

  • Reflux the mixture for 6-10 hours.

  • After cooling, the solid thiosemicarbazide product is collected by filtration and recrystallized from ethanol.

Step 3: Cyclization to 4H-1,2,4-triazole-3-thiol

  • Suspend the thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 4.0 eq).

  • Reflux the mixture for 4-6 hours until a clear solution is obtained.

  • Cool the solution in an ice bath and acidify with concentrated HCl to pH 5-6.

  • The precipitated 4-R2-5-R1-4H-1,2,4-triazole-3-thiol is filtered, washed thoroughly with water, and dried.[10][12]

Step 4: S-Propylation

  • Dissolve the triazole-thiol (1.0 eq) in acetone or DMF.

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq) and stir for 30 minutes at room temperature.

  • Add 1-iodopropane or 1-bromopropane (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water. The solid product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final 3-propylthio derivative.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on a cancer cell line.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[11]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized 3-propylthio derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM).

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Strategic Outlook

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the broader class of 1,2,4-triazole-3-thioethers is well-explored, opportunities for innovation and patent protection lie in the synthesis and evaluation of derivatives with unique substitution patterns at the N4 and C5 positions.

The key to unlocking the patentability of these compounds rests on a strategic, data-driven approach. A comprehensive assessment of novelty must be followed by the synthesis of the target molecules and rigorous biological testing. Demonstrating an inventive step, through unexpected potency, a novel mechanism of action, or superior drug-like properties compared to the prior art, will be paramount. By following the structured workflow and experimental protocols outlined in this guide, research organizations can effectively navigate the scientific and intellectual property landscape to develop and protect the next generation of 1,2,4-triazole-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Propylthio-4H-1,2,4-triazole, grounded in regulatory standards and best laboratory practices. Our approach moves beyond simple instruction to explain the rationale behind each step, ensuring a culture of safety and compliance in your laboratory.

Disclaimer: Specific safety data for this compound is not widely published. Therefore, this guidance is synthesized from the safety profiles of structurally similar triazole-thiol and triazole-thione derivatives and established hazardous waste management principles.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in managing its lifecycle safely. Based on data from related triazole derivatives, this compound should be handled as a hazardous substance.

Triazole derivatives are known to present several health and environmental hazards.[1] The primary risks associated with similar compounds involve irritation to the skin, eyes, and respiratory system.[2][3][4] During combustion, toxic gases such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides are generated, posing a significant inhalation hazard.[2][3]

Table 1: Synthesized Hazard Profile for this compound and Related Compounds

Hazard ClassificationDescriptionRationale & Source Analogy
Skin Irritation Causes skin irritation upon contact.[2][4]Analogous compounds like 5-Propyl-4H-1,2,4-triazole-3-thiol are classified as skin irritants (Category 2).[2]
Eye Irritation Causes serious eye irritation.[2][4]Classified as a serious eye irritant (Category 2A).[2][4] Direct contact can cause redness and pain.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2][3]STOT Single Exposure (Category 3) for the respiratory system is noted for similar triazoles.[2][5]
Acute Oral Toxicity May be harmful if swallowed.[3][5]Some triazole derivatives are classified as harmful if swallowed (Acute oral toxicity Category 4).[3]
Hazardous Decomposition Combustion produces toxic NOx and SOx gases.[2][3]The presence of nitrogen and sulfur in the molecular structure dictates the formation of these hazardous gases upon heating.[2][3]
Chemical Incompatibility Reacts with strong oxidizing agents.[2][5]This is a common characteristic of thioether and triazole compounds.

Pre-Disposal Operations: Safe Handling & Storage

Safe disposal begins with safe handling during active research. The goal is to minimize exposure and prevent uncontrolled reactions.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against chemical exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Wash hands thoroughly after handling.[2][4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.[2]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[2][3]

Segregated Waste Storage

Proper segregation prevents dangerous chemical reactions within waste containers.

  • Incompatible Materials: Store waste containing this compound away from strong oxidizing agents.[2][5]

  • Dedicated Container: Use a dedicated, clearly labeled waste container for this specific chemical waste stream. Do not mix it with other waste types unless compatibility has been verified.

Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining laboratory safety.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or the substance is aerosolized, evacuate the lab and inform your safety officer.

Step 2: Don Appropriate PPE

  • Before cleaning, don the full PPE listed in Section 2.1.

Step 3: Contain the Spill

  • For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[2]

  • Avoid raising dust.

Step 4: Clean and Collect

  • Carefully sweep or vacuum the absorbed material and place it into a designated, sealable hazardous waste container.[2]

  • Do not use water to clean up the initial spill, as this may spread contamination.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 5: Dispose of Contaminated Materials

  • All materials used for cleanup (absorbent, gloves, wipes) must be placed in the hazardous waste container.

  • Seal and label the container appropriately for disposal.

Step-by-Step Waste Disposal Procedure

The disposal of chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[6][7] The following procedure ensures compliance.

Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Unused reagent, contaminated labware, spill cleanup debris) B Is the waste container RCRA-compliant, compatible, and in good condition? A->B C Select a new, appropriate waste container. Transfer waste if safe to do so. B->C No D Affix Hazardous Waste Label B->D Yes C->D E Complete Label Information: - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date D->E F Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) E->F G Keep container closed except when adding waste. Segregate from incompatibles. F->G H Container Full or Accumulation Time Limit Reached? G->H H->G No I Contact Environmental Health & Safety (EHS) for pickup. H->I Yes J EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J

Caption: Decision workflow for compliant hazardous waste disposal.

Protocol Steps

Step 1: Waste Characterization

  • As the generator, you are responsible for determining if your waste is hazardous.[7] Given the irritant nature and potential toxicity of this compound, it is best practice to manage all waste containing this compound as hazardous waste.[6]

Step 2: Select an Appropriate Container

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • The container must have a secure, leak-proof lid.[6] It must be kept closed at all times except when adding waste.[6] This is a common and critical compliance point.[6]

Step 3: Label the Container

  • As soon as the first drop of waste enters the container, it must be labeled.

  • Use an official "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The full, unabbreviated chemical name: "Waste this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date you started accumulating waste in the container.

Step 4: Accumulate Waste Safely

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • Ensure the container is stored in secondary containment to catch any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Step 5: Arrange for Final Disposal

  • Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.

  • Do not pour this chemical down the drain. Triazole derivatives can be toxic to aquatic life.[1]

  • Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[4][8]

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 3-Propylthio-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Propylthio-4H-1,2,4-triazole. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are synthesized from established safety standards for structurally similar triazole and sulfur-containing heterocyclic compounds and are designed to provide a robust framework for safe operation.

Hazard Assessment and Core Principles of Safe Handling

The operational directive is to always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to mitigate the risk of inhalation.[2] Adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory for all personnel handling this compound.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles (EN 166 compliant) or a face shield.[3][4]Protects against splashes and potential dust particles that can cause serious eye irritation.[5][1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]Prevents skin contact, which can lead to irritation.[5][1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.
Respiratory Protection NIOSH-approved respirator (if dust or aerosols are generated).[2]Prevents inhalation, which may cause respiratory tract irritation.[1]

Step-by-Step Guide to Donning and Doffing PPE:

To ensure the effectiveness of your PPE and to prevent cross-contamination, a strict donning and doffing procedure must be followed.

Donning Sequence:

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye Protection: Put on your safety goggles or face shield.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Eye Protection: Remove your safety goggles or face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[5][6]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing risk during the handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather All Necessary PPE don_ppe Don PPE in Correct Sequence weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/React Compound transfer Transfer Solution decontaminate Decontaminate Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste doff_ppe Doff PPE in Designated Area wash_hands Thoroughly Wash Hands

Caption: Workflow for the safe handling of this compound.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Containment:

    • Evacuate non-essential personnel from the area.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[6]

    • Collect the absorbed material into a suitable container for disposal.[2]

    • Decontaminate the spill area.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[2]

    • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention if irritation persists.[5]

    • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Rinse mouth.[6] Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. Some related triazole compounds are known to be toxic to aquatic life with long-lasting effects.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propylthio-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Propylthio-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.